Product packaging for Levocabastine(Cat. No.:CAS No. 79516-68-0)

Levocabastine

Número de catálogo: B1674950
Número CAS: 79516-68-0
Peso molecular: 420.5 g/mol
Clave InChI: ZCGOMHNNNFPNMX-YHYDXASRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Levocabastine is a member of piperidines.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1993 and is indicated for nasal congestion and eye allergy and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H29FN2O2 B1674950 Levocabastine CAS No. 79516-68-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29FN2O2/c1-19-17-29(16-15-26(19,24(30)31)21-5-3-2-4-6-21)23-11-13-25(18-28,14-12-23)20-7-9-22(27)10-8-20/h2-10,19,23H,11-17H2,1H3,(H,30,31)/t19-,23?,25?,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGOMHNNNFPNMX-YHYDXASRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)C(=O)O)C3CCC(CC3)(C#N)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79547-78-7 (hydrochloride)
Record name Levocabastine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1048548, DTXSID001024637
Record name Levocabastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levocabastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>0.5 mg/mL, 3.47e-03 g/L
Record name Levocabastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levocabastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

79449-98-2, 79516-68-0
Record name Cabastine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079449982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levocabastine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079516680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levocabastine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01106
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levocabastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(3R,4S)-1-[cis-4-Cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001024637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CABASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COU3RRH769
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEVOCABASTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H68BP06S81
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levocabastine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015238
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Levocabastine's Precise Mechanism of Action on H1 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the precise mechanism of action of levocabastine, a potent and selective second-generation antihistamine, at the histamine H1 receptor (H1R). It is designed to be a comprehensive resource, detailing the molecular interactions, signaling pathways, and experimental methodologies used to characterize this widely used therapeutic agent.

Core Mechanism: Competitive Antagonism and Inverse Agonism

This compound exerts its therapeutic effects primarily through its interaction with the histamine H1 receptor, a G-protein-coupled receptor (GPCR) belonging to the rhodopsin-like family.[1] Its mechanism is twofold:

  • Competitive Antagonism: this compound is a potent, selective, and competitive antagonist of the H1 receptor.[2][3] It binds to the same site as histamine, thereby physically blocking the endogenous agonist from binding and activating the receptor.[2] This action prevents the downstream signaling cascade that leads to the classic symptoms of an allergic reaction, such as itching, vasodilation, and increased vascular permeability.[4]

  • Inverse Agonism: Like many second-generation antihistamines, this compound is not a neutral antagonist but an inverse agonist. H1 receptors exhibit constitutive activity, meaning they can exist in an equilibrium between an inactive (R) and an active (R*) conformation, triggering a basal level of signaling even in the absence of histamine. This compound preferentially binds to and stabilizes the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state. This not only blocks histamine's effects but also actively reduces the receptor's basal signaling activity.

Molecular Binding and Kinetics

The efficacy and long duration of action of this compound are underpinned by its specific binding kinetics at the H1 receptor. The key parameters are the association rate constant (kon), the dissociation rate constant (koff), and the resulting residence time (RT = 1/koff). A longer residence time is often correlated with a more sustained therapeutic effect in vivo.

Data Presentation: Comparative Binding Kinetics of H1R Antihistamines

The following table summarizes the kinetic and affinity data for this compound in comparison to other well-known antihistamines, as determined by radioligand binding assays on HEK293T cells expressing the human H1 receptor.

Compoundkon (106 M-1min-1)koff (10-3 min-1)Residence Time (min)pKd,calcpKi
This compound 12 ± 211 ± 191 ± 89.0 ± 0.18.9 ± 0.1
Mepyramine58 ± 745 ± 322 ± 19.1 ± 0.09.2 ± 0.0
Doxepin21 ± 12.5 ± 0.2400 ± 329.9 ± 0.010.3 ± 0.0
Levocetirizine15 ± 28.0 ± 0.9125 ± 149.3 ± 0.19.0 ± 0.0
Olopatadine12 ± 14.8 ± 0.3208 ± 149.4 ± 0.09.3 ± 0.0

Data sourced from Bosma et al., 2017. pKd,calc = -log(koff/kon). pKi is derived from equilibrium competition binding assays.

H1 Receptor Signaling Pathway Inhibition

The canonical signaling pathway for the H1 receptor involves its coupling to the Gq/11 family of G-proteins. This compound's stabilization of the inactive receptor state prevents the initiation of this cascade.

Signaling Pathway Diagram

H1R_Signaling cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm H1R_inactive H1 Receptor (Inactive State, R) H1R_active H1 Receptor (Active State, R*) H1R_inactive->H1R_active Conformational Change Gq11 Gq/11 (GDP-bound) H1R_active->Gq11 Activates (GTP binding) PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R_inactive Binds This compound This compound This compound->H1R_inactive Binds & Stabilizes This compound->H1R_active Blocks Binding IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Ca2->PKC Co-activates Response Cellular Response (Inflammation, Contraction) Ca2->Response PKC->Response

Caption: H1 Receptor Gq/11 signaling pathway and its inhibition by this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay (for Affinity and Kinetics)

This assay quantifies the binding of a ligand to its receptor. Competitive binding assays are used to determine the affinity (Ki) of an unlabeled ligand (this compound) by measuring its ability to displace a radiolabeled ligand (e.g., [3H]mepyramine). Kinetic parameters (kon, koff) are determined using competitive association assays.

Detailed Methodology:

  • Membrane Preparation:

    • Culture HEK293T cells transiently or stably expressing the human H1 receptor.

    • Harvest cells and resuspend in ice-cold lysis buffer (e.g., 10 mM TRIS/HCl, 1 mM EDTA, pH 7.4).

    • Homogenize the cell suspension using a Dounce homogenizer.

    • Centrifuge at low speed (e.g., 500 x g for 5 min) to remove nuclei and unbroken cells.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 18,000 x g for 20 min).

    • Wash the pellet with binding buffer (e.g., 75 mM TRIS/HCl, 12.5 mM MgCl2, 1 mM EDTA, pH 7.4), re-centrifuge, and resuspend the final membrane pellet in binding buffer.

    • Determine protein concentration using a standard method (e.g., Bio-Rad DC protein assay). Store aliquots at -80°C.

  • Equilibrium Competition Assay (for Ki):

    • In a 96-well plate, combine the cell membrane homogenate (e.g., 0.5–3 µg protein), a single concentration of [3H]mepyramine (e.g., 3–6 nM), and increasing concentrations of unlabeled this compound (e.g., 10-11 to 10-4 M).

    • Incubate the mixture for a sufficient time to reach equilibrium (e.g., 4 hours) at 37°C.

    • Terminate the reaction by rapid filtration over glass fiber filters (e.g., Whatman GF/C) using a cell harvester.

    • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate Ki values from the resulting IC50 values using the Cheng-Prusoff equation.

  • Competitive Association Assay (for kon and koff):

    • Co-incubate the membrane preparation with [3H]mepyramine and a single concentration of this compound (typically 10x Ki).

    • Incubate for increasing periods (e.g., 0 to 80 minutes) at 25°C.

    • At each time point, terminate the reaction by filtration and measure bound radioactivity.

    • Fit the data to the Motulsky and Mahan kinetic model using non-linear regression to determine kon and koff for this compound.

Experimental Workflow Diagram

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Culture H1R-expressing HEK293T cells B Harvest & Lyse Cells A->B C Homogenize & Centrifuge B->C D Isolate & Resuspend Membrane Fraction C->D E Incubate Membranes with: 1. [³H]mepyramine 2. This compound (test ligand) D->E F Rapid Filtration (Separate Bound/Free) E->F G Scintillation Counting (Measure Bound Radioactivity) F->G H Plot Competition or Association Curve G->H I Calculate Ki, kon, koff (Cheng-Prusoff / Motulsky-Mahan) H->I

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: Intracellular Calcium Mobilization

This assay measures the functional consequence of H1 receptor activation or inhibition by monitoring changes in intracellular calcium ([Ca²⁺]i), a key second messenger in the Gq/11 pathway.

Detailed Methodology:

  • Cell Preparation:

    • Plate CHO-K1 or HeLa cells stably expressing the human H1 receptor in a 96-well, black-walled, clear-bottom plate and culture overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (e.g., 60 minutes) at 37°C.

    • Wash the cells with the buffer to remove excess extracellular dye.

  • Antagonist Pre-incubation:

    • Add varying concentrations of this compound to the wells.

    • Pre-incubate for a set period (e.g., 2.5 minutes to 1 hour) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Inject a fixed concentration of histamine (typically the EC80 concentration) into each well to stimulate the H1 receptors.

    • Immediately begin measuring fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium released from the endoplasmic reticulum.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the maximal histamine-induced calcium response.

Experimental Workflow Diagram

Calcium_Assay_Workflow A Plate H1R-expressing CHO-K1 cells B Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Pre-incubate with varying [this compound] B->C D Stimulate with Histamine (Agonist) C->D E Measure Fluorescence (Real-time) D->E F Plot Dose-Response Curve E->F G Calculate IC₅₀ F->G

Caption: Workflow for an intracellular calcium mobilization functional assay.

Conclusion

This compound's precise mechanism of action at the H1 receptor is a well-defined process of high-affinity competitive antagonism and inverse agonism. Its favorable kinetic profile, characterized by a long receptor residence time, contributes to its sustained clinical efficacy. The drug effectively blocks the Gq/11-mediated signaling cascade initiated by histamine and reduces the receptor's basal activity, making it a highly effective agent for the management of allergic rhinitis and conjunctivitis. The experimental protocols outlined herein provide a robust framework for the continued study and development of H1 receptor modulators.

References

Levocabastine: A Comprehensive Pharmacological and Pharmacodynamic Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocabastine is a potent and highly selective second-generation histamine H1 receptor antagonist developed for the topical treatment of allergic conjunctivitis and rhinitis.[1][2] Discovered by Janssen Pharmaceutica, it offers a rapid onset of action and sustained relief from the symptoms of localized allergic reactions.[1][3] This technical guide provides an in-depth review of the pharmacological profile and pharmacodynamics of this compound, presenting key quantitative data, detailed experimental methodologies, and visualizations of relevant pathways and workflows to support further research and development in the field of antihistaminic therapies.

Pharmacological Profile

The pharmacological activity of this compound is primarily characterized by its high affinity and selectivity for the histamine H1 receptor. Its mechanism of action involves competitive antagonism at this receptor, effectively blocking the downstream signaling cascade initiated by histamine binding.

Receptor Binding Profile

This compound exhibits a high degree of selectivity for the H1 receptor, with significantly lower affinity for other histamine receptor subtypes and other neurotransmitter receptors. This selectivity contributes to its favorable side-effect profile, with a reduced likelihood of off-target effects.[4]

Receptor Binding Affinity (Ki) Assay Type
Histamine H1High Affinity (nM range)Radioligand Binding Assay
Histamine H2~420-fold lower than H1Radioligand Binding Assay
Histamine H3~82-fold lower than H1Radioligand Binding Assay
Neurotensin Receptor 2 (NTR2)17 nMRadioligand Binding Assay
Very Late Antigen-4 (VLA-4)IC50: 406.2 µM125I-FN Binding Assay
Pharmacokinetics

This compound is formulated for topical administration as either an ophthalmic suspension or a nasal spray. This localized delivery minimizes systemic exposure, although a small degree of systemic absorption does occur.

Parameter Value Route of Administration
Bioavailability 30-60%Ophthalmic
60-80%Nasal
Time to Peak Plasma Concentration (Tmax) 1-2 hoursOphthalmic & Nasal
Plasma Protein Binding ~55%-
Metabolism Minimal; ~10-20% to acylglucuronide-
Elimination Half-life (t1/2) 35-40 hours-
Excretion Primarily renal, as unchanged drug-

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its H1 receptor antagonism. By blocking the action of histamine on target cells in the conjunctiva and nasal mucosa, this compound effectively alleviates the cardinal symptoms of allergic reactions, including itching, redness, swelling, and rhinorrhea.

Dose-Response Relationship

Clinical studies have demonstrated a clear dose-dependent effect of this compound in mitigating the symptoms of allergic rhinitis.

Dose (Nasal Spray) Effect Study Type
0.05 mgSignificant decrease in nasal symptom scores for up to 4 hours.Nasal Provocation Test
0.1 mgSignificant decrease in nasal symptom scores for up to 4 hours.Nasal Provocation Test
0.2 mgStrongest and most sustained effect, with significant symptom reduction for up to 12 hours.Nasal Provocation Test
0.2 mg twice dailySignificantly more effective than placebo in reducing major nasal symptoms over a 28-day period.Multicenter, double-blind, placebo-controlled trial

Experimental Protocols

Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines a competitive radioligand binding assay to determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

1. Membrane Preparation:

  • Membranes are prepared from cells stably expressing the human histamine H1 receptor (e.g., CHO or HEK293 cells).

  • Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Components:

  • Radioligand: [3H]-Pyrilamine (mepyramine), a well-characterized H1 receptor antagonist.

  • Competitor: this compound, prepared in a range of concentrations.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

3. Incubation:

  • A fixed concentration of the radioligand and varying concentrations of this compound are incubated with the prepared cell membranes.

  • The incubation is carried out at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.

4. Separation of Bound and Free Ligand:

  • The incubation is terminated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

5. Quantification:

  • The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.

6. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis H1_cells H1-expressing cells homogenization Homogenization H1_cells->homogenization centrifugation Centrifugation homogenization->centrifugation membranes Isolated Membranes centrifugation->membranes incubation Incubation membranes->incubation radioligand [3H]-Pyrilamine radioligand->incubation This compound This compound This compound->incubation filtration Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation IC50 IC50 Determination scintillation->IC50 Ki Ki Calculation IC50->Ki

Workflow for Radioligand Binding Assay
Conjunctival Allergen Challenge (CAC) Model

The CAC model is a standardized method to evaluate the efficacy of anti-allergic ophthalmic medications.

1. Subject Selection:

  • Subjects with a history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., grass pollen, ragweed) are recruited.

2. Baseline Assessments:

  • A baseline assessment of ocular signs and symptoms (e.g., itching, redness, chemosis) is performed.

3. Dosing:

  • A single dose of this compound ophthalmic suspension (e.g., 0.05%) is administered to one eye, and a placebo is administered to the contralateral eye in a double-blind, randomized manner.

4. Allergen Challenge:

  • After a specified time post-dosing (e.g., 15 minutes), a predetermined dose of the allergen is instilled into both eyes.

5. Efficacy Assessments:

  • Ocular signs and symptoms are evaluated at multiple time points after the allergen challenge (e.g., 3, 5, and 10 minutes).

  • Assessments are typically performed by a trained observer using a standardized scoring system.

6. Duration of Action:

  • To assess the duration of action, a second allergen challenge may be performed at a later time point (e.g., 4 hours post-dosing).

G cluster_protocol Conjunctival Allergen Challenge Protocol subject_selection Subject Selection baseline Baseline Assessment subject_selection->baseline dosing Dosing (this compound/Placebo) baseline->dosing allergen_challenge Allergen Challenge dosing->allergen_challenge efficacy_assessment Efficacy Assessment allergen_challenge->efficacy_assessment duration_assessment Duration Assessment (Re-challenge) efficacy_assessment->duration_assessment

Conjunctival Allergen Challenge Workflow
Nasal Provocation Test (NPT)

The NPT is utilized to assess the efficacy of intranasal medications for allergic rhinitis.

1. Subject Selection:

  • Subjects with a documented history of allergic rhinitis and sensitivity to a specific allergen are enrolled.

2. Baseline Measurements:

  • Baseline nasal symptoms (e.g., sneezing, rhinorrhea, nasal congestion) are recorded using a standardized scoring system (e.g., Total Nasal Symptom Score - TNSS).

3. Dosing:

  • Subjects receive a single dose of this compound nasal spray (e.g., 0.1 mg, 0.2 mg, or 0.4 mg) or placebo in a randomized, blinded fashion.

4. Allergen Challenge:

  • A specific dose of the relevant allergen is administered intranasally at a set time after drug administration.

5. Symptom Assessment:

  • Nasal symptoms are scored at various time points post-challenge to determine the protective effect of the treatment.

6. Dose-Ranging and Duration Studies:

  • Different doses of this compound can be tested to establish a dose-response relationship.

  • The allergen challenge can be performed at different time intervals after dosing to evaluate the duration of action.

Signaling Pathways

Histamine H1 Receptor Signaling

This compound exerts its therapeutic effect by blocking the histamine H1 receptor, a G-protein coupled receptor (GPCR). The binding of histamine to the H1 receptor typically activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with an allergic reaction, such as increased vascular permeability and sensory nerve stimulation. This compound, as a competitive antagonist, prevents the initiation of this cascade by blocking the binding of histamine to the H1 receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Histamine Histamine Histamine->H1R Binds to This compound This compound This compound->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Allergic_Response Allergic Response Ca2_release->Allergic_Response PKC->Allergic_Response

Histamine H1 Receptor Signaling Pathway

Conclusion

This compound is a well-characterized, potent, and selective histamine H1 receptor antagonist with a favorable pharmacokinetic and pharmacodynamic profile for the topical treatment of allergic conjunctivitis and rhinitis. Its high affinity for the H1 receptor, coupled with its low systemic absorption, provides rapid and effective relief of allergic symptoms with minimal side effects. The experimental models and clinical trial designs detailed in this guide provide a framework for the continued investigation and development of this compound and other novel antihistaminic compounds. Further research focusing on long-term efficacy and safety, as well as potential applications in other allergic conditions, is warranted.

References

A Comprehensive Technical Guide on the Initial Synthesis and Chemical Properties of Levocabastine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine, a selective second-generation H1 receptor antagonist, was first discovered in 1979 by Janssen Pharmaceutica.[1] It is a potent therapeutic agent primarily used in topical formulations for the treatment of allergic conjunctivitis and rhinitis.[1][2] This technical guide provides an in-depth overview of the initial synthesis of this compound, focusing on a practical and sustainable synthetic route that avoids chromatographic purification and yields high-purity this compound hydrochloride. Furthermore, this document details the key chemical and physical properties of this compound and elucidates its primary mechanism of action as a competitive antagonist of the histamine H1 receptor.

Chemical and Physical Properties

This compound is a synthetic piperidine derivative with the IUPAC name (3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid. Its chemical structure and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Molecular Properties of this compound
PropertyValueSource
Molecular FormulaC₂₆H₂₉FN₂O₂
Molecular Weight420.5 g/mol
IUPAC Name(3S,4R)-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenylpiperidine-4-carboxylic acid
CAS Number79516-68-0
PubChem CID54385
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Physical DescriptionSolid
Solubility3.47e-03 g/L
LogP2.5
Polar Surface Area64.3 Ų
pKa (strongest acidic)4.1PubChem
pKa (strongest basic)8.8PubChem

Synthesis of this compound Hydrochloride

A practical and sustainable nine-step synthesis for this compound hydrochloride has been developed, achieving an overall yield of 14.2% and a purity of over 99.5% without the need for chromatographic purification. This improved method focuses on the efficient preparation of an optically active key intermediate and a more effective detosylation process.

Synthetic Workflow

The overall synthetic scheme is depicted below.

G A Commercially Available (S)-propylene oxide B Key Intermediate (5) (3S,4R)-Benzyl-3-methyl-4-phenyl-1-tosylpiperidine-4-carboxylate A->B Multiple Steps C Piperidine Intermediate (6) B->C Detosylation E Tertiary Amine (8) C->E Reductive Amination + Cyclohexanone (7) D Cyclohexanone Intermediate (7) D->E F This compound E->F Hydrogenolysis G This compound Hydrochloride (1) F->G Salt Formation (HCl)

Caption: Synthetic workflow for this compound Hydrochloride.

Experimental Protocols

The following are the detailed experimental protocols for the key steps in the synthesis of this compound hydrochloride.

Step 1: Synthesis of (3S,4R)-Benzyl-3-methyl-4-phenyl-1-tosylpiperidine-4-carboxylate (5)

  • To a stirred solution of acid 13 (92.3 g) in DMF (320 mL), add potassium carbonate (37.6 g, 0.27 mol) and benzyl bromide (32.4 g, 0.27 mol).

  • Stir the reaction mixture for 3 hours at room temperature.

  • Cool the mixture to 0 °C and quench with 10% NH₄Cl solution (600 mL) and ethyl acetate (500 mL).

  • The precipitate is filtered and dried to afford ester 5 as a white solid.

Step 2: Reductive Amination to form Tertiary Amine (8)

  • Couple piperidine 6 with cyclohexanone 7 in the presence of NaBH(OAc)₃ as a reducing agent.

  • This reaction yields amine 8 as a diastereomeric mixture.

  • Recrystallize the product to obtain amine 8 with high diastereomeric purity (>99.9%).

Step 3: Synthesis of this compound Hydrochloride (1)

  • Perform hydrogenolysis of the benzyl ester 8 using ammonium formate in the presence of Pd(OH)₂.

  • Follow with salt formation using 3.0 M HCl to provide this compound hydrochloride 1 with an optical purity of greater than 99.9%.

Table 3: Yields and Purity of Key Intermediates and Final Product
CompoundStepYieldPurity
Cyanide 12 Three steps70.8%-
Ester 5 Two steps41.5%dr = 99.4:0.6
Amine 8 Reductive Amination95.5% (initial), 74% (after recrystallization)>99.9% (diastereomeric purity)
This compound HCl 1 Overall (9 steps)14.2%>99.5% (by HPLC), >99.9% (optical purity)

Chemical Properties and Spectroscopic Data

The chemical properties of this compound and its intermediates have been characterized using various spectroscopic techniques.

Table 4: Spectroscopic Data for Key Compounds
Compound¹H-NMR (400 MHz, CDCl₃) δ¹³C-NMR (100 MHz, CDCl₃) δHRMS [M+H]⁺
Cyanide 12 0.81–0.85 (m, 3H), 2.09–2.13 (m, 1H), 2.26–2.44 (m, 2H), 2.48–2.49 (m, 3H), 2.58–3.04 (m, 2H), 3.74–3.91 (m, 1H), 3.96–4.09 (m, 1H), 7.28–7.46 (m, 7H), 7.68–7.72 (m, 2H)144.2, 144.1, 137.8, 137.6, 133.2, 133.0, 130.1, 129.3, 128.6, 127.7, 127.6, 126.3, 126.0, 122.6, 119.2, 50.0, 49.7, 49.5, 44.2, 44.0, 43.8, 39.1, 38.3, 37.8, 26.6, 21.7, 14.2, 12.4Calcd: 355.1480, Found: 355.1481
Ester 5 0.79 (d, 3H, J = 7.0 Hz), 2.19–2.29 (m, 2H), 2.46 (s, 3H), 2.56–2.62 (m, 2H), 2.92–2.95 (m, 1H), 3.57–3.61 (m, 1H), 3.87–3.90 (m, 1H), 4.93 (dd, 2H, J = 21.2 Hz, 12.3 Hz), 6.96–6.98 (m, 2H), 7.17–7.21 (m, 2H), 7.23–7.33 (m, 8H), 7.57–7.60 (m, 2H)173.8, 143.4, 140.6, 135.5, 133.4, 129.8, 128.8, 128.5, 128.2, 127.9, 127.6, 127.5, 126.0, 66.8, 52.4, 50.2, 44.5, 34.5, 25.9, 21.7, 13.5Calcd: 464.1896, Found: 464.1894
Intermediate of 5 -179.3, 179.0, 143.6, 140.3, 139.0, 133.8, 129.9, 129.8, 129.0, 128.9, 127.7, 127.6, 127.5, 127.0, 126.1, 52.8, 52.1, 50.1, 48.5, 44.4, 43.1, 34.4, 25.9, 21.7, 21.6, 14.8, 13.5Calcd: 374.1426, Found: 374.1423

Mechanism of Action: Histamine H1 Receptor Antagonism

This compound exerts its therapeutic effects primarily through its potent and selective antagonism of the histamine H1 receptor.

Signaling Pathway

The mechanism of action involves the competitive binding of this compound to H1 receptors, which blocks the downstream signaling cascade typically initiated by histamine binding. This prevents the classic symptoms of an allergic reaction.

G cluster_0 Allergic Response Initiation cluster_1 Histamine Signaling Cascade Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Mast Cell Histamine Histamine MastCell->Histamine Degranulation & Release H1Receptor Histamine H1 Receptor Histamine->H1Receptor Binds & Activates GProtein Gq/11 Protein H1Receptor->GProtein Activates PLC Phospholipase C GProtein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC AllergicSymptoms Allergic Symptoms (Inflammation, Vasodilation, Itching, etc.) Ca2->AllergicSymptoms PKC->AllergicSymptoms This compound This compound This compound->H1Receptor Competitively Binds & Blocks Histamine

Caption: this compound's mechanism of action as a histamine H1 receptor antagonist.

In addition to its primary activity as an H1 receptor antagonist, this compound has also been found to be a potent and selective antagonist for the neurotensin receptor NTS₂, which has made it a valuable tool in the study of this receptor.

Conclusion

This technical guide has provided a detailed overview of the initial synthesis and chemical properties of this compound. The presented synthetic route offers a practical and sustainable method for producing high-purity this compound hydrochloride. The comprehensive data on its chemical properties and a clear understanding of its mechanism of action as a potent H1 receptor antagonist underscore its significance as a therapeutic agent for allergic conditions. This information serves as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

References

Levocabastine: A Comprehensive Technical Guide to a Selective Second-Generation H1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine is a potent and highly selective second-generation histamine H1 receptor antagonist. Its rapid onset and sustained duration of action, coupled with a favorable safety profile, have established it as a valuable therapeutic agent in the topical treatment of allergic conjunctivitis and rhinitis. This technical guide provides an in-depth overview of the core pharmacological and clinical characteristics of this compound, with a focus on its mechanism of action, receptor binding affinity, selectivity, pharmacokinetics, and clinical efficacy. Detailed experimental protocols for key in vitro and in vivo assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this important antihistamine.

Introduction

This compound is a synthetic piperidine derivative that acts as a competitive antagonist at the histamine H1 receptor.[1][2] Developed for topical administration, it is available as an ophthalmic suspension and a nasal spray for the targeted relief of symptoms associated with seasonal and perennial allergic conjunctivitis and rhinitis.[3][4] Unlike first-generation antihistamines, this compound exhibits high selectivity for the H1 receptor and does not readily cross the blood-brain barrier, thereby minimizing sedative and anticholinergic side effects.[5] Its clinical utility is underpinned by a rapid onset of action and a prolonged therapeutic effect, offering patients prompt and sustained relief from allergic symptoms.

Mechanism of Action

This compound exerts its therapeutic effect by competitively and reversibly binding to histamine H1 receptors on effector cells. During an allergic reaction, histamine released from mast cells binds to H1 receptors, initiating a signaling cascade that leads to the classic symptoms of allergy, including itching, vasodilation, and increased vascular permeability. By occupying the H1 receptor, this compound prevents histamine from binding and initiating this cascade, thereby preventing, but not reversing, the allergic response.

H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR). Upon activation by histamine, it couples to the Gq/11 family of G-proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC ultimately lead to the physiological responses associated with an allergic reaction. This compound, by blocking the initial binding of histamine, prevents the initiation of this entire signaling cascade.

H1_Signaling_Pathway cluster_cell Effector Cell Histamine Histamine H1R H1 Receptor Histamine->H1R Binds & Activates Gq11 Gq/11 H1R->Gq11 Activates This compound This compound This compound->H1R Competitively Binds & Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic_Response Allergic Response (Itching, Vasodilation, Increased Permeability) Ca2_release->Allergic_Response PKC->Allergic_Response H1_Binding_Assay_Workflow cluster_workflow H1 Receptor Binding Assay Workflow A 1. Prepare H1 Receptor Membrane Suspension B 2. Prepare Assay Tubes: - Receptor Membrane - [³H]pyrilamine - this compound (or control) A->B C 3. Incubate at 25°C for 60 minutes B->C D 4. Rapid Filtration to Separate Bound and Free Ligand C->D E 5. Quantify Radioactivity (Scintillation Counting) D->E F 6. Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff Equation E->F

References

An In-Depth Technical Guide on the Interaction of Levocabastine with Neurotensin Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine, a second-generation histamine H1 receptor antagonist, has been identified as a potent and selective ligand for the neurotensin receptor subtype 2 (NTS2). This discovery has rendered this compound an invaluable pharmacological tool for differentiating between neurotensin receptor subtypes and elucidating the physiological roles of the NTS2 receptor. This technical guide provides a comprehensive overview of the interaction between this compound and neurotensin receptors, with a focus on quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways involved.

Introduction

Neurotensin (NT) is a tridecapeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with specific G protein-coupled receptors (GPCRs). Two major subtypes have been characterized: the high-affinity, this compound-insensitive NTS1 receptor and the low-affinity, this compound-sensitive NTS2 receptor.[1] this compound, while clinically used for allergic conjunctivitis due to its potent H1 receptor antagonism, has emerged as a key pharmacological probe for the NTS2 receptor.[2][3] Its ability to selectively bind to NTS2 has been instrumental in characterizing this receptor's distribution, pharmacology, and function.[2][4] The functional activity of this compound at the NTS2 receptor is complex, exhibiting antagonist, partial agonist, and even agonist properties depending on the cellular context and the specific signaling pathway being investigated.

Quantitative Binding Data

The affinity of this compound and other key ligands for neurotensin receptors has been determined in various studies, primarily through radioligand binding assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity of this compound for Neurotensin Receptor Subtype 2 (NTS2)

SpeciesPreparationRadioligandParameterValue (nM)Reference
RatBrain synaptic membranes[¹²⁵I-Tyr³]NTIC₅₀7
MouseTransfected COS-7 cells[¹²⁵I-Tyr³]NTIC₅₀1-2
RatCloned receptorNot SpecifiedKᵢ~10Not Specified
HumanCloned receptorNot SpecifiedKᵢ~100Not Specified

Table 2: Comparative Binding Affinities of Neurotensin and this compound for NTS2

LigandSpeciesPreparationParameterValue (nM)Reference
NeurotensinMouseTransfected COS-7 cellsIC₅₀1-2
This compoundMouseTransfected COS-7 cellsIC₅₀1-2
NeurotensinRatBrain synaptic membranesK₋2-5
This compoundRatBrain synaptic membranesIC₅₀7

Table 3: Selectivity Profile of this compound

ReceptorInteractionCommentsReference
NTS2Selective antagonist/agonistPotently interacts with the low-affinity neurotensin binding site.
NTS1No significant bindingDoes not affect neurotensin binding to the high-affinity NTS1 receptor.
Histamine H1Potent antagonistPrimary clinical mechanism of action.

Experimental Protocols

Radioligand Binding Assay for NTS2 Receptor

This protocol is a composite based on methodologies described in the literature for assessing the binding of ligands to the NTS2 receptor.

Objective: To determine the binding affinity (IC₅₀, Kᵢ) of this compound for the NTS2 receptor.

Materials:

  • Cell Culture: CHO or HEK 293 cells stably expressing the rat or mouse NTS2 receptor.

  • Radioligand: [¹²⁵I-Tyr³]Neurotensin (specific activity ~2000 Ci/mmol).

  • Competitor: this compound hydrochloride.

  • Non-specific binding control: High concentration of unlabeled neurotensin (e.g., 1 µM).

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.2% bovine serum albumin (BSA), and a protease inhibitor cocktail.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Brandel or Millipore cell harvester with GF/C glass fiber filters.

  • Scintillation Counter: Gamma counter.

Procedure:

  • Membrane Preparation:

    • Culture NTS2-expressing cells to confluency.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in triplicate:

      • 50 µL of binding buffer (for total binding).

      • 50 µL of 1 µM unlabeled neurotensin (for non-specific binding).

      • 50 µL of varying concentrations of this compound (for competition binding).

    • Add 50 µL of [¹²⁵I-Tyr³]Neurotensin to all wells (final concentration typically 0.1-0.5 nM).

    • Add 100 µL of the membrane preparation (typically 20-50 µg of protein) to initiate the binding reaction.

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through GF/C filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 3 mL of ice-cold wash buffer.

    • Place the filters in vials and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition and Analysis cell_culture NTS2-expressing cells homogenization Homogenization in Binding Buffer cell_culture->homogenization centrifugation1 Low-speed centrifugation (500 x g) homogenization->centrifugation1 supernatant1 Supernatant centrifugation1->supernatant1 centrifugation2 High-speed centrifugation (40,000 x g) supernatant1->centrifugation2 membrane_pellet Membrane Pellet centrifugation2->membrane_pellet resuspension Resuspension and Protein Assay membrane_pellet->resuspension assay_setup 96-well plate setup: - Total Binding - Non-specific Binding - Competition (this compound) add_radioligand Add [¹²⁵I-Tyr³]NT assay_setup->add_radioligand add_membranes Add Membrane Preparation add_radioligand->add_membranes incubation Incubate (25°C, 60 min) add_membranes->incubation filtration Rapid Filtration (GF/C filters) incubation->filtration washing Wash Filters filtration->washing counting Gamma Counting washing->counting data_analysis Calculate Specific Binding Determine IC₅₀ and Kᵢ counting->data_analysis

Workflow for Radioligand Binding Assay.
Calcium Mobilization Assay

This protocol outlines a common method for assessing the functional activity of this compound at the NTS2 receptor by measuring changes in intracellular calcium concentration.

Objective: To determine if this compound can act as an agonist or antagonist at the NTS2 receptor by measuring intracellular calcium mobilization.

Materials:

  • Cell Culture: CHO or HEK 293 cells stably expressing the NTS2 receptor, often co-expressing a promiscuous G-protein like Gα15/16 to couple the receptor to the phospholipase C pathway.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.

  • Probenecid: An anion-exchange inhibitor to prevent dye leakage from the cells.

  • Agonist: Neurotensin (for antagonist mode).

  • Test Compound: this compound.

  • Fluorescence Plate Reader: A plate reader with the capability for kinetic reading and automated liquid handling (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating:

    • Seed the NTS2-expressing cells into black-walled, clear-bottom 96-well or 384-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a humidified CO₂ incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (typically 2-4 µM) and probenecid (typically 2.5 mM) in the assay buffer.

    • Remove the cell culture medium from the plates and add the loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay Protocol (Agonist Mode):

    • Prepare serial dilutions of this compound in the assay buffer.

    • Place the dye-loaded cell plate into the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for each well.

    • Automatically inject the different concentrations of this compound into the wells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

  • Assay Protocol (Antagonist Mode):

    • Prepare serial dilutions of this compound in the assay buffer.

    • Pre-incubate the dye-loaded cells with the different concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Place the plate in the fluorescence plate reader and establish a baseline.

    • Inject a fixed concentration of neurotensin (typically the EC₈₀) into all wells and record the fluorescence response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • For agonist mode, plot ΔF against the logarithm of the this compound concentration to determine the EC₅₀ (concentration for 50% of maximal response).

    • For antagonist mode, plot the response to neurotensin against the logarithm of the this compound concentration to determine the IC₅₀.

G cluster_cell_prep Cell Preparation cluster_agonist_mode Agonist Mode cluster_antagonist_mode Antagonist Mode cluster_data_analysis Data Analysis plating Seed NTS2-expressing cells in 96/384-well plates incubation_plating Incubate overnight plating->incubation_plating dye_loading Load cells with Fluo-4 AM and Probenecid incubation_plating->dye_loading incubation_dye Incubate (60 min at 37°C, 30 min at RT) dye_loading->incubation_dye baseline_agonist Establish baseline fluorescence incubation_dye->baseline_agonist preincubate Pre-incubate with this compound incubation_dye->preincubate inject_this compound Inject this compound baseline_agonist->inject_this compound record_agonist Record fluorescence change inject_this compound->record_agonist calculate_delta_f Calculate ΔF (Peak - Baseline) record_agonist->calculate_delta_f baseline_antagonist Establish baseline fluorescence preincubate->baseline_antagonist inject_nt Inject Neurotensin (EC₈₀) baseline_antagonist->inject_nt record_antagonist Record fluorescence change inject_nt->record_antagonist record_antagonist->calculate_delta_f plot_agonist Plot ΔF vs [this compound] Determine EC₅₀ calculate_delta_f->plot_agonist plot_antagonist Plot Response vs [this compound] Determine IC₅₀ calculate_delta_f->plot_antagonist

Workflow for Calcium Mobilization Assay.

Signaling Pathways

The NTS2 receptor is a G protein-coupled receptor, and its activation by this compound can initiate distinct intracellular signaling cascades. The exact pathway is often cell-type dependent.

Gq/11-Mediated Calcium Mobilization

In some cellular systems, such as Xenopus oocytes, the NTS2 receptor has been shown to couple to Gq/11 proteins. This compound, acting as an agonist in this context, can trigger this pathway.

G This compound This compound nts2 NTS2 Receptor This compound->nts2 Binds to g_protein Gq/11 nts2->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP₃ Receptor ca_release Ca²⁺ Release er->ca_release Stimulates cellular_response Downstream Cellular Response ca_release->cellular_response

NTS2 Receptor Gq/11 Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

Several studies have indicated that NTS2 receptor activation can lead to the phosphorylation and activation of the MAP kinases, ERK1/2. This compound has been shown to stimulate this pathway, suggesting a role in cell proliferation, differentiation, and survival.

G This compound This compound nts2 NTS2 Receptor This compound->nts2 Binds to g_protein G Protein (subtype may vary) nts2->g_protein Activates intermediate Intermediate Signaling Molecules (e.g., Src, Ras) g_protein->intermediate Activates raf Raf intermediate->raf Activates mek MEK1/2 raf->mek Phosphorylates erk ERK1/2 mek->erk Phosphorylates transcription Transcription Factors (e.g., Elk-1, c-Fos) erk->transcription Activates gene_expression Changes in Gene Expression transcription->gene_expression

NTS2 Receptor MAPK/ERK Signaling Pathway.

Conclusion

This compound's interaction with the NTS2 receptor is multifaceted and context-dependent. Its high affinity and selectivity make it an indispensable tool for neurotensin research. The detailed experimental protocols and an understanding of the potential signaling pathways provided in this guide are intended to facilitate further investigation into the physiological and pathological roles of the NTS2 receptor and to aid in the development of novel therapeutics targeting this system. The complex pharmacology of this compound, exhibiting biased agonism, underscores the need for careful experimental design and interpretation when characterizing its effects.

References

Levocabastine: A Comprehensive Technical Analysis of its Molecular Structure and Function

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular structure and functional properties of levocabastine, a potent and highly selective second-generation histamine H1 receptor antagonist. Developed by Janssen Pharmaceutica in 1979, this compound is primarily formulated for topical administration as an ophthalmic suspension or nasal spray for the management of allergic conjunctivitis and rhinitis.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the compound's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and key experimental methodologies for its evaluation.

Molecular Structure and Chemical Properties

This compound is a synthetic piperidine derivative.[3] Its chemical structure is characterized by a cyclohexyl group attached to a piperidine ring, with further substitutions that contribute to its high affinity and selectivity for the histamine H1 receptor.

PropertyValueSource
IUPAC Name (3S,4R)-1-[cis-4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid
Molecular Formula C26H29FN2O2
Molecular Weight 420.52 g/mol
CAS Number 79516-68-0
Formulation Typically used as this compound hydrochloride in ophthalmic and nasal preparations.[3]

Functional Analysis: Mechanism of Action

This compound's primary therapeutic effect is mediated through its potent and selective antagonism of the histamine H1 receptor.[4] In allergic reactions, histamine, released from mast cells, binds to H1 receptors on various effector cells, leading to symptoms such as itching, increased vascular permeability, and smooth muscle contraction. This compound competitively binds to these H1 receptors, preventing histamine from exerting its effects. This action prevents the downstream signaling cascade that leads to allergic symptoms.

Beyond its primary antihistaminic activity, this compound also functions as a selective antagonist for the neurotensin receptor subtype 2 (NTS2). This dual activity makes it a valuable tool in neuroscience research for differentiating between neurotensin receptor subtypes.

Signaling Pathway of this compound's H1 Receptor Antagonism

H1_Receptor_Signaling Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R This compound This compound This compound->H1R [Blocks] Gq_11 Gq/11 H1R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Allergic_Symptoms Allergic Symptoms (itching, vasodilation, etc.) Ca_release->Allergic_Symptoms PKC_activation->Allergic_Symptoms

Caption: this compound competitively antagonizes the histamine H1 receptor, blocking downstream signaling.

Quantitative Pharmacological Data

While widely recognized as a highly potent H1 antagonist, specific Ki values for this compound at the H1 receptor are not consistently reported in publicly available literature. However, its high selectivity is demonstrated by its receptor affinity ratios.

ParameterValueReceptorSource
IC50 7 nMNeurotensin Receptor (low affinity sites)
H2:H1 Affinity Ratio 420Histamine H2 vs H1
H3:H1 Affinity Ratio 82Histamine H3 vs H1
Pharmacokinetic Properties (Topical Administration)
ParameterValueRouteSource
Systemic Bioavailability 30-60%Ocular
Systemic Bioavailability 60-80%Nasal
Plasma Protein Binding ~55%-
Metabolism Minimal; 10-20% metabolized to an acylglucuronide-
Elimination Half-life 36 hours (after oral administration)-
Primary Route of Excretion Renal (mostly as unchanged drug)-

Experimental Protocols

Histamine H1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a standard method for determining the binding affinity of a test compound like this compound to the histamine H1 receptor.

a. Materials:

  • Receptor Source: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Pyrilamine (mepyramine), a high-affinity H1 receptor antagonist.

  • Test Compound: this compound, prepared in a range of concentrations.

  • Non-specific Binding Control: A high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Quantification: Scintillation counter.

b. Procedure:

  • Membrane Preparation: Homogenize cells expressing the H1 receptor in cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.

  • Incubation: In assay tubes, combine the receptor preparation, a fixed concentration of [³H]-pyrilamine, and varying concentrations of this compound (or buffer for total binding, or non-specific binding control). Incubate the mixture (e.g., 60 minutes at 25°C) to reach binding equilibrium.

  • Separation: Terminate the incubation by rapid filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Immediately wash the filters with ice-cold wash buffer to remove any remaining free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the specific binding data against the logarithm of the this compound concentration. Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

In Vivo Model of Allergic Conjunctivitis

This protocol describes a common method to evaluate the efficacy of topical anti-allergic drugs like this compound in an animal model.

a. Materials:

  • Animals: BALB/c mice or other suitable rodent models.

  • Sensitizing Agent: Ovalbumin (OVA) or another relevant allergen.

  • Adjuvant: Aluminum hydroxide.

  • Test Article: this compound ophthalmic solution.

  • Vehicle Control: The formulation vehicle without this compound.

  • Challenge Solution: Allergen solution for topical application to the eye.

  • Evaluation Tools: Clinical scoring system for ocular symptoms (e.g., redness, swelling, tearing), tools for measuring tear volume (e.g., Schirmer test strips), and materials for histological analysis.

b. Procedure:

  • Sensitization: Sensitize the animals by intraperitoneal injections of the allergen mixed with an adjuvant on specified days (e.g., day 1 and day 8).

  • Drug Administration: Prior to the allergen challenge, topically administer the this compound solution or vehicle control to the eyes of the animals.

  • Allergen Challenge: After the sensitization period, induce an allergic reaction by instilling the allergen solution into the eyes.

  • Clinical Evaluation: At specific time points after the challenge, evaluate and score the clinical signs of allergic conjunctivitis (e.g., conjunctival hyperemia, chemosis, eyelid edema).

  • Histological Analysis: Euthanize the animals and collect ocular tissues for histological examination to assess inflammatory cell infiltration (e.g., eosinophils, mast cells).

  • Data Analysis: Compare the clinical scores and histological findings between the this compound-treated group and the vehicle-treated group to determine the efficacy of the treatment.

Experimental Workflow for Efficacy Evaluation of Topical this compound

Efficacy_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation cluster_outcome Outcome Assessment receptor_binding In Vitro Receptor Binding Assay (Ki) animal_model In Vivo Allergic Conjunctivitis/Rhinitis Model receptor_binding->animal_model phase1 Phase I: Safety & Tolerability in Humans animal_model->phase1 phase2 Phase II: Efficacy in Patients (Dose-Ranging) phase1->phase2 phase3 Phase III: Confirmatory Efficacy & Safety Studies phase2->phase3 symptom_scores Patient-Reported Symptom Scores phase3->symptom_scores physician_assessment Physician's Global Assessment phase3->physician_assessment safety_monitoring Adverse Event Monitoring phase3->safety_monitoring

Caption: A typical workflow for evaluating the efficacy of topical this compound.

Conclusion

This compound is a well-established second-generation antihistamine with a strong profile of high potency and selectivity for the histamine H1 receptor. Its topical administration for allergic conjunctivitis and rhinitis allows for rapid onset of action and minimizes systemic side effects. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel anti-allergic compounds.

References

Unveiling the Molecular Interactions of Levocabastine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the methodologies for identifying and validating the molecular targets of the second-generation antihistamine, levocabastine. This document provides in-depth experimental protocols, quantitative binding data, and visual representations of associated signaling pathways.

Introduction

This compound is a potent and selective second-generation histamine H1 receptor antagonist widely used for the topical treatment of allergic conjunctivitis and rhinitis.[1] Its clinical efficacy is primarily attributed to its high affinity for the histamine H1 receptor, thereby blocking the inflammatory cascade initiated by histamine release.[2] Beyond its well-established role as an antihistamine, this compound has also been identified as a high-affinity ligand for the neurotensin receptor type 2 (NTS2), revealing a more complex pharmacological profile.[3] This guide provides a detailed overview of the experimental approaches used to identify and validate these molecular targets, offering a foundational framework for researchers in pharmacology and drug development.

Quantitative Analysis of this compound's Binding Affinity

The cornerstone of target identification is the quantitative assessment of a ligand's binding affinity for its putative receptors. For this compound, this has been primarily achieved through competitive radioligand binding assays. The data presented below summarizes the binding affinities of this compound for its primary and secondary molecular targets.

Target Receptor Ligand Radioligand Ki (nM) Cell Line/Tissue Reference
Histamine H1 ReceptorThis compound[3H]-Mepyramine0.3-0.5Guinea pig cerebellar membranes[1]
Neurotensin Receptor 2 (NTS2)This compound[125I]-NeurotensinHigh AffinityCOS cells expressing NTR-2[3]

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols for Target Validation

The validation of this compound's molecular targets involves a multi-faceted approach, employing a range of in vitro and in vivo experimental models. The following sections detail the methodologies for key assays.

Radioligand Binding Assay for Histamine H1 Receptor

This assay quantifies the affinity of this compound for the histamine H1 receptor by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of this compound for the histamine H1 receptor.

  • Materials:

    • Membrane preparations from cells or tissues expressing the histamine H1 receptor (e.g., guinea pig cerebellum, HEK293 cells transfected with the human H1 receptor).

    • Radioligand: [3H]-Mepyramine.

    • Unlabeled competitor: this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Wash buffer (ice-cold assay buffer).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with a fixed concentration of [3H]-mepyramine and varying concentrations of unlabeled this compound.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled H1 antagonist (e.g., 10 µM mianserin).

    • Calculate the IC50 (concentration of this compound that inhibits 50% of specific [3H]-mepyramine binding) from the competition curve.

    • Convert the IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays for Histamine H1 Receptor Antagonism

Functional assays are crucial to confirm that binding to the receptor translates into a biological effect.

Activation of the Gq-coupled histamine H1 receptor leads to an increase in intracellular calcium. This assay measures the ability of this compound to inhibit this response.

  • Objective: To determine the functional antagonist potency of this compound at the H1 receptor.

  • Materials:

    • HEK293 cells stably expressing the human histamine H1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

    • Histamine (agonist).

    • This compound.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Fluorescence plate reader.

  • Procedure:

    • Plate the H1 receptor-expressing cells in a 96-well plate.

    • Load the cells with a calcium-sensitive dye.

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with a fixed concentration of histamine (typically the EC80).

    • Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.

    • Determine the IC50 of this compound for the inhibition of the histamine-induced calcium response.

This assay measures the activation of G proteins coupled to the receptor, providing a proximal readout of receptor activation.

  • Objective: To assess the ability of this compound to inhibit agonist-induced G protein activation at the H1 receptor.

  • Materials:

    • Membrane preparations from cells expressing the H1 receptor and the relevant G protein (Gq/11).

    • [35S]GTPγS (a non-hydrolyzable GTP analog).

    • Histamine (agonist).

    • This compound.

    • Assay buffer containing GDP and MgCl2.

  • Procedure:

    • Incubate the cell membranes with varying concentrations of this compound in the presence of GDP.

    • Add a fixed concentration of histamine to stimulate the receptor.

    • Add [35S]GTPγS to the reaction. Upon receptor activation, G proteins exchange GDP for GTPγS.

    • After incubation, separate the membrane-bound [35S]GTPγS from the free form by filtration.

    • Quantify the bound radioactivity.

    • Determine the ability of this compound to inhibit the histamine-stimulated [35S]GTPγS binding.

In Vivo Model: Guinea Pig Model of Allergic Conjunctivitis

In vivo models are essential for validating the therapeutic potential of a drug candidate. The guinea pig model of ovalbumin-induced allergic conjunctivitis is a well-established model to study the efficacy of anti-allergic drugs.

  • Objective: To evaluate the efficacy of topically administered this compound in reducing the signs and symptoms of allergic conjunctivitis.

  • Methodology:

    • Sensitization: Sensitize guinea pigs with an intraperitoneal injection of ovalbumin (OVA) emulsified in alum.

    • Challenge: After a sensitization period (e.g., 14 days), challenge the animals by topical application of OVA solution to the conjunctival sac.

    • Treatment: Administer this compound eye drops to one eye and a vehicle control to the contralateral eye prior to the OVA challenge.

    • Evaluation: Score the clinical signs of allergic conjunctivitis (e.g., conjunctival redness, chemosis, lid edema, and watery discharge) at various time points after the challenge.

    • Histological Analysis: Euthanize the animals and collect conjunctival tissue for histological examination to assess inflammatory cell infiltration (e.g., eosinophils).

    • Mediator Analysis: Collect tear fluid to measure the concentration of inflammatory mediators like histamine.

Signaling Pathways and Visualization

Understanding the signaling pathways modulated by this compound is critical for a complete pharmacological characterization.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by histamine, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium. DAG, along with calcium, activates protein kinase C (PKC). This compound, as a competitive antagonist, blocks the binding of histamine to the H1 receptor, thereby inhibiting this signaling cascade.

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R This compound This compound This compound->H1R Blocks Gq Gq/11 H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Allergic_Response Allergic Response (Inflammation, Vasodilation, etc.) Ca_ER->Allergic_Response Leads to PKC->Allergic_Response Leads to

Histamine H1 Receptor Signaling Pathway
Neurotensin Receptor Type 2 (NTS2) Signaling Pathway

The NTS2 receptor is also a GPCR. While its signaling is less characterized than that of the NTS1 receptor, studies suggest that it can also couple to G proteins and modulate intracellular calcium levels and other downstream effectors. This compound acts as an antagonist at this receptor, though some studies suggest potential agonist or partial agonist activity depending on the cellular context.

NTS2_Signaling_Pathway Neurotensin Neurotensin NTS2 Neurotensin Receptor 2 (NTS2) Neurotensin->NTS2 Levocabastine_NTS2 This compound Levocabastine_NTS2->NTS2 Blocks G_protein_NTS2 G Protein NTS2->G_protein_NTS2 Activates Effector_NTS2 Downstream Effectors G_protein_NTS2->Effector_NTS2 Modulates Cellular_Response_NTS2 Cellular Response (e.g., modulation of Na+/K+-ATPase activity) Effector_NTS2->Cellular_Response_NTS2 Leads to

NTS2 Signaling Pathway

Experimental Workflow for Target Validation

The process of identifying and validating a molecular target for a compound like this compound follows a logical progression from in vitro binding studies to functional assays and finally to in vivo models.

Target_Validation_Workflow Start Hypothesized Target (e.g., GPCR) Binding_Assay Radioligand Binding Assay Start->Binding_Assay Determine_Ki Determine Binding Affinity (Ki) Binding_Assay->Determine_Ki Functional_Assay Functional Assays (e.g., Calcium Flux, GTPγS) Determine_Ki->Functional_Assay High Affinity? Determine_Potency Determine Functional Potency (IC50/EC50) Functional_Assay->Determine_Potency In_Vivo_Model In Vivo Animal Model (e.g., Allergic Conjunctivitis) Determine_Potency->In_Vivo_Model Functional Activity? Assess_Efficacy Assess In Vivo Efficacy In_Vivo_Model->Assess_Efficacy Validated_Target Validated Molecular Target Assess_Efficacy->Validated_Target Efficacious?

Target Validation Workflow

Conclusion

The identification and validation of this compound's molecular targets, the histamine H1 receptor and the neurotensin receptor type 2, have been accomplished through a rigorous combination of in vitro and in vivo pharmacological studies. This technical guide provides a framework of the essential experimental protocols and data analysis required to characterize the molecular interactions of such compounds. A thorough understanding of these methodologies is paramount for the continued development of novel and selective therapeutic agents.

References

Levocabastine's Interaction with Mast Cell Degranulation: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine is a potent and highly selective second-generation histamine H1-receptor antagonist utilized topically for the management of allergic conjunctivitis and rhinitis.[1] While its primary mechanism of action is the competitive blockade of histamine H1 receptors, its direct effects on mast cell degranulation—the process by which mast cells release histamine and other inflammatory mediators—are a subject of nuanced investigation. This technical guide synthesizes the available preclinical and clinical data to elucidate the intricate relationship between this compound and mast cell function. The evidence suggests that this compound's principal therapeutic benefit arises from its powerful antihistaminic activity rather than a direct, broad-spectrum inhibition of mast cell degranulation. However, under specific experimental conditions, particularly in passively sensitized mast cells, some inhibitory effects on histamine release have been observed, albeit at higher concentrations.[2] Conversely, at supra-pharmacological concentrations, this compound has been shown to induce histamine release in certain models.[3] This paper will delve into the quantitative data from key studies, detail the experimental protocols employed, and visualize the pertinent biological pathways to provide a comprehensive understanding for researchers and drug development professionals.

Introduction

Mast cells are pivotal effector cells in the allergic inflammatory cascade. Upon activation, typically through the cross-linking of immunoglobulin E (IgE) receptors by an allergen, they undergo degranulation, releasing a plethora of pre-formed and newly synthesized mediators. These include histamine, proteases (e.g., tryptase), lipid mediators (e.g., leukotrienes and prostaglandins), and various cytokines.[4] Histamine, in particular, binds to H1 receptors on endothelial cells and sensory nerves, leading to the characteristic symptoms of allergic reactions such as itching, redness, and swelling.

This compound's established clinical efficacy in alleviating these symptoms is primarily attributed to its potent and selective antagonism at the H1 receptor.[1] This action effectively blocks the downstream effects of histamine that has already been released. However, the question of whether this compound also possesses mast cell-stabilizing properties—that is, the ability to prevent the initial release of these mediators—is critical for a complete understanding of its pharmacological profile and for the development of future anti-allergic therapies. This document aims to provide a detailed examination of the experimental evidence concerning the effects of this compound on mast cell degranulation.

Quantitative Data on this compound's Effects on Mast Cell Mediator Release

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the impact of this compound on the release of various mast cell mediators.

MediatorMast Cell ModelStimulusThis compound ConcentrationObserved EffectReference
HistamineRat Peritoneal Mast CellsCompound 48/80, A23187, Concanavalin ANot specifiedNo inhibitory effect
HistaminePassively Sensitized Rat Peritoneal Mast CellsAntigen"Higher concentrations"Inhibition of histamine release
HistamineActively Sensitized Guinea Pig Lung PiecesAntigenNot specifiedPotent inhibitory effect
HistamineHuman Leukocytes (from allergic volunteers)Allergen10⁻⁸ M to 10⁻⁶ MNo influence on histamine release
HistamineHuman Leukocytes (from healthy volunteers)This compound alone10⁻⁴ M and 10⁻³ MInduction of histamine release
HistamineGuinea Pig Airway Smooth Muscle TissuesThis compound alone10⁻⁴ M and 10⁻³ MInduction of histamine release
Study TypeModelThis compound AdministrationOutcome MeasureResultReference
In vivoPassive Peritoneal Anaphylaxis in Rats"Higher doses"Not specifiedInhibition of anaphylaxis
Clinical TrialPatients with Allergic Rhinitis8-day treatment (nasal spray)Inflammatory cell influx in nasal washingsSignificant reduction in inflammatory cell influx compared to placebo

Experimental Protocols

A comprehensive understanding of the data necessitates a detailed look at the methodologies employed in the cited studies.

In Vitro Mast Cell Degranulation Assays

Objective: To determine the direct effect of this compound on the release of mediators from isolated mast cells following stimulation.

General Protocol for Histamine Release from Rat Peritoneal Mast Cells:

  • Mast Cell Isolation: Mast cells are harvested from the peritoneal cavity of rats by lavage with a suitable buffer (e.g., Tyrode's solution). The cells are then purified by centrifugation over a density gradient (e.g., Ficoll).

  • Sensitization (for passive sensitization models): The isolated mast cells are incubated with serum containing antigen-specific IgE for a period (e.g., 2-4 hours) to allow the IgE to bind to the FcεRI receptors on the mast cell surface. The cells are then washed to remove unbound IgE.

  • Pre-incubation with this compound: The mast cell suspension is pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.

  • Stimulation of Degranulation: Degranulation is induced by adding a secretagogue. Common stimuli include:

    • Antigen: For sensitized mast cells.

    • Compound 48/80: A potent, non-immunological mast cell activator.

    • Calcium Ionophore A23187: Induces calcium influx, bypassing receptor activation.

    • Concanavalin A: A lectin that can cross-link surface glycoproteins, including IgE receptors.

  • Termination of Reaction: After a specific incubation time (e.g., 15-30 minutes), the reaction is stopped, typically by placing the samples on ice and centrifuging to pellet the cells.

  • Quantification of Histamine Release: The histamine content in the supernatant is measured. A common method is fluorometric analysis. The total histamine content of the cells is determined by lysing an aliquot of the cell suspension. The percentage of histamine release is then calculated as: (Histamine in supernatant / Total histamine) x 100.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Objective: To assess whether this compound affects the intracellular calcium signaling that is a critical step in mast cell degranulation.

General Protocol using a Fluorescent Calcium Indicator:

  • Cell Preparation: Mast cells (e.g., RBL-2H3 cell line or primary mast cells) are cultured on coverslips.

  • Loading with Calcium Indicator: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. The AM ester form allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator inside the cell.

  • Pre-treatment with this compound: The dye-loaded cells are then treated with this compound or a vehicle control.

  • Stimulation: The cells are stimulated with a secretagogue (e.g., antigen for IgE-sensitized cells).

  • Fluorescence Imaging: Changes in intracellular calcium concentration are monitored in real-time using a fluorescence microscope equipped with a sensitive camera. For ratiometric dyes like Fura-2, the ratio of fluorescence emission at two different excitation wavelengths is used to calculate the precise intracellular calcium concentration, minimizing artifacts from dye loading and cell thickness. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is indicative of changes in calcium levels.

Signaling Pathways in Mast Cell Degranulation and this compound's Postulated Role

The activation of mast cells via the high-affinity IgE receptor (FcεRI) initiates a complex signaling cascade that culminates in degranulation. The following diagrams, rendered in DOT language, illustrate these pathways and the potential points of interaction for this compound based on the available literature.

Mast_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_extracellular Extracellular Space Allergen Allergen IgE IgE Allergen->IgE FceRI FcεRI Receptor IgE->FceRI Cross-linking PLC Phospholipase C (PLC) FceRI->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis of IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release from ER IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Degranulation Degranulation (Histamine Release) PKC->Degranulation Ca_ER->Degranulation Ca_Influx Ca²⁺ Influx Ca_Influx->Degranulation Histamine Histamine Degranulation->Histamine Release H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Allergic_Symptoms Allergic Symptoms (itching, redness, etc.) H1_Receptor->Allergic_Symptoms Leads to This compound This compound This compound->H1_Receptor Blocks Experimental_Workflow_Degranulation_Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Isolate Mast Cells B Sensitize with IgE (optional) A->B C Pre-incubate with this compound B->C D Add Stimulus (e.g., Antigen) C->D E Stop Reaction & Centrifuge D->E F Collect Supernatant E->F G Measure Histamine/Mediator Release F->G

References

Levocabastine's Impact on Inflammatory Cell Influx: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocabastine is a potent, second-generation antihistamine with a high affinity and selectivity for the histamine H1 receptor.[1][2] Primarily utilized in topical formulations for allergic rhinitis and conjunctivitis, its mechanism of action extends beyond simple histamine blockade, demonstrating a significant impact on the influx of inflammatory cells to the site of allergic reactions. This technical guide provides an in-depth analysis of this compound's effects on inflammatory cell migration, detailing its molecular mechanisms, summarizing quantitative data from clinical and preclinical studies, and outlining the experimental protocols used to derive these findings. The information presented is intended to support further research and drug development in the field of allergic inflammation.

Core Mechanism of Action: Beyond H1-Receptor Antagonism

While the primary therapeutic effect of this compound is the competitive antagonism of the histamine H1 receptor, which mitigates symptoms like itching, redness, and swelling, emerging evidence reveals a more complex immunomodulatory role.[1][2] this compound has been shown to interfere with key processes of inflammatory cell recruitment, including the adhesion of leukocytes to the vascular endothelium and their subsequent migration into tissues. This is achieved through the modulation of cell adhesion molecules (CAMs) and the inhibition of pro-inflammatory mediator release.

Modulation of Cell Adhesion Molecules

This compound has been demonstrated to influence the expression and function of critical adhesion molecules that govern the trafficking of inflammatory cells, particularly eosinophils, neutrophils, and lymphocytes.

  • Very Late Antigen-4 (VLA-4) Antagonism: this compound acts as an antagonist of the integrin VLA-4 (α4β1).[3] VLA-4 is prominently expressed on the surface of eosinophils, lymphocytes, and monocytes and plays a crucial role in their adhesion to the vascular endothelium by binding to its ligand, Vascular Cell Adhesion Molecule-1 (VCAM-1). By blocking this interaction, this compound inhibits the initial tethering and firm adhesion of these inflammatory cells to blood vessel walls, a prerequisite for their extravasation into the surrounding tissue.

  • Intercellular Adhesion Molecule-1 (ICAM-1) Downregulation: Studies have shown that this compound can downregulate the expression of ICAM-1 on conjunctival epithelial cells. ICAM-1 is a key adhesion molecule that binds to the β2 integrin Lymphocyte Function-Associated Antigen-1 (LFA-1) present on leukocytes, including neutrophils and lymphocytes. The upregulation of ICAM-1 is a hallmark of allergic inflammation, and its downregulation by this compound further impedes the influx of inflammatory cells.

Inhibition of Pro-inflammatory Mediators

In addition to its effects on cell adhesion, this compound has been shown to inhibit the release of certain pro-inflammatory cytokines from eosinophils, which can further amplify the inflammatory cascade and attract more immune cells.

Quantitative Data on Inflammatory Cell Influx

The following tables summarize the available quantitative data on the effect of this compound on the influx of eosinophils, neutrophils, and lymphocytes. It is important to note that while several studies demonstrate a qualitative reduction in inflammatory cells, detailed quantitative data, particularly for neutrophils and lymphocytes, is limited in the publicly available literature.

Table 1: Effect of this compound on Eosinophil Influx

Study TypeModelTissue/Fluid AnalyzedThis compound Concentration/DoseKey Findings
In vitroEosinophil adhesion assayVCAM-1 coated platesIC50 = 772 µMThis compound effectively blocked the adhesion of an eosinophilic cell line to VCAM-1.
In vivo (Animal)Guinea pig allergic conjunctivitisConjunctival tissue500 µ g/eye Prevented conjunctival eosinophil infiltration.
Clinical TrialVernal keratoconjunctivitisTears0.05% eye dropsA non-statistically significant trend in the reduction of eosinophils in tears was observed.
Clinical TrialPerennial allergic rhinitisNasal mucosa0.05% nasal sprayNo effect on eosinophilic infiltration was observed in this study.

Table 2: Effect of this compound on Neutrophil and Lymphocyte Influx

Study TypeModelTissue/Fluid AnalyzedThis compound Concentration/DoseKey Findings
Clinical TrialAllergen-specific conjunctival challengeConjunctival scrapings0.5 mg/mL eye dropsReduced inflammatory cell infiltration (neutrophils and lymphocytes) during the early phase response (P < 0.002).
Clinical TrialVernal keratoconjunctivitisTears0.05% eye dropsA significant reduction of lymphocytes was noted between day 0 and day 7 (p = 0.048).

Experimental Protocols

Conjunctival Allergen Challenge (CAC) and Cytological Assessment

This protocol is a standardized method to induce and evaluate an allergic response in the eye, allowing for the assessment of drug efficacy.

Objective: To quantify the effect of this compound on the influx of inflammatory cells into the conjunctiva following allergen exposure.

Methodology:

  • Subject Selection: Patients with a documented history of allergic conjunctivitis to a specific allergen (e.g., grass pollen, ragweed) are recruited.

  • Baseline Assessment: Before the challenge, baseline symptom scores (itching, redness, tearing) and a conjunctival scraping for cytological analysis are obtained.

  • Drug Administration: this compound (e.g., 0.5 mg/mL) or placebo eye drops are instilled into the conjunctival sac of each eye in a randomized, double-blind manner.

  • Allergen Challenge: After a specified time (e.g., 15-30 minutes), a predetermined dose of the relevant allergen is instilled into the conjunctival sac.

  • Post-Challenge Assessment: At various time points (e.g., 30 minutes, 6 hours) after the challenge, symptom scores are recorded, and a second conjunctival scraping is performed.

  • Cytological Analysis:

    • The collected conjunctival cells are smeared onto a glass slide.

    • The slide is fixed (e.g., with 95% ethanol) and stained (e.g., with Giemsa stain).

    • The number of eosinophils, neutrophils, and lymphocytes is counted under a microscope in a specified number of high-power fields.

    • The results are expressed as the number of cells per field or as a percentage of the total inflammatory cells.

Nasal Lavage for Cellular Analysis

This protocol is used to collect cells and mediators from the nasal cavity to assess the inflammatory response in allergic rhinitis.

Objective: To quantify the inflammatory cell populations in nasal secretions following treatment with this compound.

Methodology:

  • Procedure:

    • The subject is seated with their head tilted slightly forward.

    • A pre-warmed, sterile saline solution (e.g., 5-10 mL of 0.9% NaCl) is gently instilled into one nostril using a syringe or a nasal olive.

    • The subject is instructed to hold the fluid in the nasal cavity for a short period (e.g., 10-15 seconds) before expelling it into a collection tube.

    • The procedure is repeated for the other nostril.

  • Sample Processing:

    • The collected nasal lavage fluid is immediately placed on ice.

    • The sample is centrifuged at a low speed (e.g., 400 x g for 10 minutes) to pellet the cells.

    • The supernatant can be stored for mediator analysis.

    • The cell pellet is resuspended in a known volume of buffer.

  • Cell Counting:

    • An aliquot of the cell suspension is stained with a vital stain (e.g., trypan blue) to assess cell viability.

    • Total cell counts are performed using a hemocytometer.

    • For differential cell counts, a cytospin preparation is made, and the slide is stained with a Romanowsky-type stain (e.g., Wright-Giemsa).

    • A minimum of 400 cells are counted and differentiated into eosinophils, neutrophils, lymphocytes, macrophages, and epithelial cells based on their morphology.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involved in this compound's mechanism of action on inflammatory cell influx.

G VCAM1 VCAM-1 ICAM1 ICAM-1 VLA4 VLA-4 VLA4->VCAM1 Adhesion Adhesion_Outcome Cell Adhesion & Migration LFA1 LFA-1 LFA1->ICAM1 Adhesion This compound This compound This compound->ICAM1 Downregulation This compound->VLA4 Antagonism

Caption: this compound's dual action on cell adhesion molecules.

G cluster_1 This compound's Additional Effects Allergen Allergen Exposure MastCell Mast Cell Degranulation Allergen->MastCell Histamine Histamine Release MastCell->Histamine H1R H1 Receptor Activation (on Endothelial/Epithelial Cells) Histamine->H1R CAM_Upregulation Upregulation of VCAM-1 & ICAM-1 H1R->CAM_Upregulation Adhesion_Migration Adhesion to Endothelium & Migration into Tissue CAM_Upregulation->Adhesion_Migration InflammatoryCells Inflammatory Cells (Eosinophils, Neutrophils, Lymphocytes) InflammatoryCells->Adhesion_Migration Inflammation Allergic Inflammation Adhesion_Migration->Inflammation This compound This compound This compound->H1R Blockade This compound->Adhesion_Migration Inhibition VLA4_Antagonism VLA-4 Antagonism ICAM1_Downregulation ICAM-1 Downregulation VLA4_Antagonism->Adhesion_Migration ICAM1_Downregulation->Adhesion_Migration

Caption: Overview of this compound's role in the allergic cascade.

Discussion and Future Directions

The evidence presented in this guide indicates that this compound's therapeutic efficacy in allergic conditions is not solely due to its H1-receptor antagonism but also involves a direct impact on the influx of inflammatory cells. The antagonism of VLA-4 and the downregulation of ICAM-1 are key mechanisms that contribute to this anti-inflammatory effect.

However, there are areas that warrant further investigation. The conflicting reports on this compound's effect on eosinophil infiltration in perennial allergic rhinitis versus allergic conjunctivitis suggest that the local tissue microenvironment and the chronicity of the inflammation may play a role in its effectiveness. More comprehensive clinical trials with standardized protocols for cell collection and analysis are needed to provide definitive quantitative data on the reduction of neutrophils and lymphocytes.

Furthermore, a deeper understanding of the intracellular signaling pathways that are modulated by this compound is required. Elucidating the precise downstream effects of VLA-4 antagonism and the mechanisms of ICAM-1 downregulation could uncover novel therapeutic targets for allergic diseases.

References

Methodological & Application

High-Performance Liquid Chromatography (HPLC) Methods for Levocabastine Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of levocabastine using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are suitable for researchers, scientists, and professionals involved in drug development and quality control.

Method 1: Stability-Indicating RP-HPLC for this compound HCl in Bulk Drug and Ophthalmic Suspensions

This method is designed for the quantitative determination of this compound HCl in both bulk drug form and ophthalmic suspensions, particularly in the presence of degradation products.

Application Note: This stability-indicating assay is crucial for assessing the purity and stability of this compound under various stress conditions, as mandated by ICH guidelines. The method effectively separates the active pharmaceutical ingredient (API) from its degradation products, ensuring accurate quantification.

Experimental Protocol

1. Chromatographic Conditions:

  • Column: Thermo Hypersil CPS (CN column) (150 mm x 4.6 mm i.d., 5 µm)[1][2]

  • Mobile Phase: A mixture of ethanol and 0.05 M ammonium acetate (pH 3.0) in a 40:60 (v/v) ratio[1][2]

  • Flow Rate: 1.2 mL/min[1]

  • Detection Wavelength: 210 nm

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

2. Standard Solution Preparation (100 µg/mL):

  • Accurately weigh 25 mg of this compound HCl Reference Standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase (diluent).

  • From this stock solution, transfer 1 mL into a 10 mL volumetric flask and dilute with the diluent to obtain a final concentration of 100 µg/mL.

3. Sample Preparation (Ophthalmic Suspension):

  • Take a quantity of the ophthalmic suspension equivalent to 0.5 mg/mL of this compound HCl.

  • Accurately transfer the sample into a suitable volumetric flask.

  • Add about 4 mL of the diluent and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to the final volume with the diluent to achieve a target concentration within the linear range (e.g., 100 µg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Summary:

ParameterResult
Linearity Range50 - 200 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.9 µg/mL
Limit of Quantification (LOQ)3 µg/mL
Accuracy (Mean Recovery)100.11%

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_conditions Chromatographic Conditions start Start: Ophthalmic Suspension Sample weigh Accurately weigh sample start->weigh dissolve Add diluent and sonicate for 5 min weigh->dissolve dilute Dilute to final concentration dissolve->dilute filter Filter through 0.45 µm filter dilute->filter inject Inject 20 µL into HPLC system filter->inject separate Isocratic separation on CN column inject->separate detect Detect at 210 nm separate->detect quantify Quantify using calibration curve detect->quantify conditions Column: Thermo Hypersil CPS (150x4.6mm, 5µm) Mobile Phase: Ethanol:Ammonium Acetate (40:60) Flow Rate: 1.2 mL/min Temperature: 25°C

Method 2: Ion-Pair HPLC for this compound and Related Substances in Eye Drops

This method utilizes ion-pair chromatography for the determination of this compound and its related substances in eye drop formulations.

Application Note: Ion-pair chromatography is particularly useful for separating charged analytes like this compound from its impurities, which may have similar structures but different ionic characteristics. This method offers high sensitivity and reliability for quality control purposes.

Experimental Protocol

1. Chromatographic Conditions:

  • Column: Shimadzu ODS column (150 mm × 4.6 mm)

  • Mobile Phase: A mixture of 22% acetonitrile and 78% of 0.015 mmol/L Tetrabutylammonium hydrogen sulfate.

  • Detection Wavelength: 220 nm

  • Column Temperature: 25°C

  • Injection Volume: Not specified, a typical volume is 10-20 µL.

2. Standard and Sample Preparation:

  • Specific details on standard and sample preparation were not available in the provided search results. However, a general procedure would involve:

    • Standard: Dissolving a known amount of this compound hydrochloride reference standard in the mobile phase to prepare a stock solution, followed by serial dilutions to create calibration standards.

    • Sample: Diluting the eye drop formulation with the mobile phase to a concentration within the calibration range and filtering through a 0.45 µm filter.

3. Validation Summary:

ParameterThis compound HClImpurity AImpurity BImpurity C
Linearity Range0.524 - 20.96 µg9.64 - 192.8 ng10.32 - 206.4 ng10.44 - 208.8 ng
Correlation Coefficient (r)0.99990.99980.99960.9997
Limit of Detection1.896 ng1.928 ng2.064 ng2.088 ng
Average Recovery99.6%98.9%99.8%99.9%
Precision (RSD)0.16% - 0.31%

G cluster_hplc Ion-Pair HPLC System cluster_output Data Analysis start Start: this compound Eye Drops dilute Dilute with Mobile Phase start->dilute filter Filter through 0.45 µm filter dilute->filter inject Inject into HPLC filter->inject column Shimadzu ODS Column inject->column detector UV Detector at 220 nm column->detector mobile_phase Mobile Phase: ACN:Tetrabutylammonium (22:78) levo This compound detector->levo impA Impurity A detector->impA impB Impurity B detector->impB impC Impurity C detector->impC

Method 3: RP-HPLC for Simultaneous Estimation of Levocetirizine and Montelukast in Tablets

While this method is for levocetirizine (the active enantiomer of cetirizine), the principles are highly relevant and adaptable for this compound analysis, especially in combination products. Levocetirizine is structurally related to this compound.

Application Note: This method is suitable for the simultaneous quantification of two active ingredients in a tablet dosage form. The developed stability-indicating method ensures that the assay is not affected by the presence of degradation products.

Experimental Protocol

1. Chromatographic Conditions:

  • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: 40:60 (v/v) mixture of Phosphate buffer (pH 7.0, adjusted with orthophosphoric acid) and acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Run Time: 10 minutes

2. Standard Solution Preparation:

  • Levocetirizine (LEV): Accurately weigh 25 mg of Levocetirizine dihydrochloride into a 50 mL volumetric flask. Add 35 mL of diluent, sonicate to dissolve, and dilute to volume. Further dilute 1 mL of this solution to 20 mL to get a 25 ppm solution.

  • Montelukast (MON): Accurately weigh 50 mg of Montelukast Sodium into a 50 mL volumetric flask. Follow the same dissolution and dilution steps as for LEV to get a 50 ppm solution.

3. Sample Preparation (Tablets):

  • Weigh and crush 20 tablets to a fine powder.

  • Transfer a quantity of powder equivalent to 25 mg of LEV and 50 mg of MON into a 100 mL volumetric flask.

  • Add 70 mL of diluent and sonicate for 10 minutes.

  • Dilute to volume with the diluent and filter through Whatman filter paper.

  • Dilute 5 mL of the filtrate to 50 mL with the diluent.

  • Filter the final solution through a 0.45 µm nylon syringe filter.

4. Validation Summary (for Levocetirizine):

ParameterResult
Linearity Range12.56 - 37.68 µg/mL
Limit of Detection (LOD)0.079 µg/mL
Limit of Quantification (LOQ)0.239 µg/mL
Retention Time3.06 min

G cluster_prep Tablet Sample Preparation cluster_hplc RP-HPLC Analysis start Start Weigh and crush 20 tablets transfer Transfer Powder Equivalent to 25mg LEV & 50mg MON start->transfer dissolve Dissolve Add 70mL diluent & sonicate 10 min transfer->dissolve dilute1 First Dilution Dilute to 100mL & filter dissolve->dilute1 dilute2 Second Dilution Dilute 5mL to 50mL dilute1->dilute2 filter Final Filtration 0.45 µm nylon syringe filter dilute2->filter inject Injection Inject into C18 column filter->inject analysis Analysis Mobile Phase: Buffer:ACN (40:60) Flow: 1 mL/min Detection: 230 nm inject->analysis result Result Levocetirizine RT: 3.06 min Montelukast RT: 6.76 min analysis->result

References

Designing In Vivo Studies with Levocabastine: Application Notes and Protocols for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levocabastine is a potent and highly selective second-generation histamine H1-receptor antagonist with a rapid onset and long duration of action.[1][2] It is primarily used topically for the treatment of allergic conjunctivitis and rhinitis.[2][3] This document provides detailed application notes and experimental protocols for designing and conducting in vivo studies with this compound in established animal models of allergic inflammation. The protocols outlined below, for allergic conjunctivitis, rhinitis, and asthma, are intended to serve as a guide for researchers evaluating the efficacy and mechanism of action of this compound and other anti-allergic compounds.

Mechanism of Action

This compound exerts its therapeutic effect by competitively and selectively blocking histamine H1 receptors.[3] During an allergic reaction, histamine is released from mast cells and binds to H1 receptors on various cells, initiating a cascade of events that lead to the classic symptoms of allergy: itching, redness, swelling, and increased mucus production. This compound, by occupying the H1 receptor binding site, prevents histamine from initiating this signaling cascade. In addition to its primary antihistaminic activity, some studies suggest that this compound may have inhibitory effects on the release of chemical mediators from mast cells and on the chemotaxis of eosinophils.

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by histamine binding to its H1 receptor and the point of intervention for this compound.

Histamine H1 Receptor Signaling Pathway cluster_cell Cell Membrane cluster_antagonist cluster_downstream Downstream Effects Histamine Histamine H1R_inactive H1 Receptor (Inactive) Histamine->H1R_inactive Binds H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq_protein Gq Protein H1R_active->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC_activation PKC Activation DAG->PKC_activation Activates This compound This compound This compound->H1R_inactive Blocks Binding Allergic_Symptoms Allergic Symptoms (Vasodilation, Increased Permeability, Itching, etc.) Ca_release->Allergic_Symptoms Leads to PKC_activation->Allergic_Symptoms Leads to

Caption: Histamine H1 receptor signaling and this compound's point of action.

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo studies with this compound.

Table 1: Efficacy of this compound in Allergic Conjunctivitis Models
Animal ModelAllergen/InducerThis compound Dose/ConcentrationRoute of AdministrationKey FindingsReference(s)
Guinea PigHistamine0.046% (ED50)Topical (Ocular)Significant inhibition of histamine-induced vascular permeability for up to 8 hours.
Guinea PigOvalbumin (OA)Not specifiedTopical (Ocular)Reduced number of eosinophils in conjunctival epithelial cells from 180.5 ± 40.2 (control) to 48.3 ± 12.0.
Guinea PigOvalbumin (OA)Not specifiedTopical (Ocular)Reduced histamine concentration in tears from 10.33 ± 2.56 ng/mL (control) to 5.96 ± 1.38 ng/mL.
RatCompound 48/800.05%Topical (Ocular)Potent activity in reducing clinical scores of allergic conjunctivitis.
Guinea PigAllergen5 - 12.5 mcgTopical (Ocular)Inhibition of allergen-induced conjunctivitis.
Table 2: Efficacy of this compound in Allergic Rhinitis Models
Animal ModelAllergen/InducerThis compound Dose/ConcentrationRoute of AdministrationKey FindingsReference(s)
RatOvalbumin (OVA)10 mg/kg (Levocetirizine)OralSignificant decrease in nasal symptoms and serum IgE, IL-4, and histamine levels.
HumanAllergen Challenge0.2 mg & 0.4 mgIntranasalSignificantly lower nasal symptom scores compared to placebo at 0.5, 6, 12, and 24 hours post-treatment.
Table 3: Pharmacokinetic Parameters of this compound in Different Species
SpeciesRoute of AdministrationDoseTmaxElimination Half-lifeSystemic BioavailabilityReference(s)
HumanOral0.5, 1, 2 mg2 hours35-40 hours~100%
HumanIntranasal0.2 mg1-2 hours35-40 hours60-80%
HumanOcular0.04 mg1-2 hours35-40 hours30-60%
RatIntravenousNot specified-6 hours-
RabbitIntravenousNot specified-10 hours-
DogIntravenousNot specified-12 hours-

Experimental Protocols

Protocol 1: Ovalbumin-Induced Allergic Conjunctivitis in Guinea Pigs

This model is widely used to assess the efficacy of anti-allergic compounds in treating the signs and symptoms of allergic conjunctivitis.

Materials:

  • Male Hartley guinea pigs (250-300 g)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Al(OH)3)

  • Phosphate-buffered saline (PBS)

  • This compound ophthalmic solution (or vehicle control)

  • Giemsa stain

  • Histamine and Substance P ELISA kits

Experimental Workflow:

Allergic Conjunctivitis Protocol cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment & Evaluation Day0 Day 0: Sensitization Day0_desc Subconjunctival injection of 2µg OVA + 2mg Al(OH)3 Day15 Day 15, 17, 19: Challenge Day0->Day15 15 days Day15_desc Topical application of OA solution Day19_treat Day 19: Treatment Day15->Day19_treat 4 days Day19_treat_desc Administer this compound or Vehicle 5 and 15 min before final challenge Day19_eval Evaluation Day19_treat->Day19_eval Day19_eval_desc - Observe scratching behavior (1 hr) - Collect tears (ELISA for Histamine, Substance P) - Collect conjunctiva (Giemsa stain for eosinophils)

Caption: Experimental workflow for the guinea pig allergic conjunctivitis model.

Procedure:

  • Sensitization (Day 0): Sensitize guinea pigs by a single subconjunctival injection of 2 µg of ovalbumin (OVA) mixed with 2 mg of aluminum hydroxide gel as an adjuvant.

  • Challenge (Days 15, 17, and 19): Challenge the sensitized animals by topical application of OVA solution to the conjunctival sac on days 15, 17, and 19.

  • Treatment (Day 19): On day 19, administer the test article (this compound) or vehicle control topically to the eye 5 and 15 minutes before the final OVA challenge.

  • Evaluation:

    • Clinical Signs: Observe and score clinical signs of allergic conjunctivitis (e.g., scratching behavior, redness, swelling) for 1 hour after the final challenge.

    • Biomarker Analysis: Collect tear samples 15 minutes after the final challenge to measure histamine and substance P concentrations using ELISA.

    • Histopathology: Euthanize the animals and collect conjunctival tissue for histological analysis. Stain with Giemsa to quantify eosinophil infiltration.

Protocol 2: Ovalbumin-Induced Allergic Rhinitis in Rats

This model is suitable for evaluating compounds aimed at treating allergic rhinitis.

Materials:

  • Wistar or Sprague-Dawley rats

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Al(OH)3)

  • Phosphate-buffered saline (PBS)

  • This compound solution (or vehicle control)

  • ELISA kits for IgE, IL-4, and histamine

Experimental Workflow:

Allergic Rhinitis Protocol cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_evaluation Evaluation Day1_14 Days 1-14: Sensitization Day1_14_desc Intraperitoneal injections of OVA + Al(OH)3 Day15_22 Days 15-22: Challenge & Treatment Day1_14->Day15_22 1 day Day15_22_desc - Intranasal instillation of OVA - Daily administration of this compound or Vehicle Day23 Day 23: Evaluation Day15_22->Day23 Day23_desc - Observe nasal symptoms (sneezing, rubbing) - Collect blood for serum analysis (IgE, IL-4, Histamine) - Collect nasal tissue for histopathology

Caption: Experimental workflow for the rat allergic rhinitis model.

Procedure:

  • Sensitization (Days 1-14): Sensitize rats with intraperitoneal injections of OVA emulsified in aluminum hydroxide on multiple days (e.g., days 1, 3, 5, 7, 9, 11, and 13).

  • Challenge and Treatment (Days 14-21):

    • Challenge the sensitized rats by intranasal instillation of OVA solution daily.

    • Administer this compound or vehicle control via the desired route (e.g., oral gavage, intranasal) daily during the challenge period.

  • Evaluation:

    • Clinical Signs: Throughout the challenge period, observe and score nasal symptoms such as sneezing and nasal rubbing.

    • Serum Analysis: At the end of the study, collect blood to measure serum levels of OVA-specific IgE, IL-4, and histamine using ELISA.

    • Histopathology: Collect nasal tissue for histological examination of inflammatory cell infiltration and other pathological changes.

Protocol 3: Ovalbumin-Induced Asthma in Mice

This model is used to study airway hyperresponsiveness and inflammation characteristic of asthma.

Materials:

  • BALB/c mice (often used for their Th2-dominant immune responses)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Al(OH)3)

  • Phosphate-buffered saline (PBS)

  • This compound solution (or vehicle control)

  • Whole-body plethysmography system

  • Methacholine

  • ELISA kits for cytokines (e.g., IL-4, IL-5, IL-13)

  • Flow cytometer and antibodies for cell analysis

Experimental Workflow:

Asthma Protocol cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_evaluation Evaluation Day0_14 Day 0 & 14: Sensitization Day0_14_desc Intraperitoneal injections of 20µg OVA + Alum Day24_30 Days 24-30: Challenge & Treatment Day0_14->Day24_30 10 days Day24_30_desc - Inhalation of 1% OVA aerosol - Administer this compound or Vehicle (e.g., 1 hr before challenge) Day31 Day 31: Evaluation Day24_30->Day31 Day31_desc - Measure airway hyperresponsiveness (AHR) - Collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis - Collect lung tissue for histopathology

Caption: Experimental workflow for the mouse asthma model.

Procedure:

  • Sensitization (Days 0 and 14): Sensitize mice with intraperitoneal injections of 20 µg of OVA emulsified in aluminum hydroxide on days 0 and 14.

  • Challenge and Treatment (Days 24-30):

    • Challenge the sensitized mice by exposing them to an aerosol of 1% OVA in PBS for 30 minutes on several consecutive days (e.g., days 24, 26, 28, and 30).

    • Administer this compound or vehicle control (e.g., via intraperitoneal injection or intranasal instillation) approximately 1 hour before each OVA challenge.

  • Evaluation (24-48 hours after the last challenge):

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmography system.

    • Bronchoalveolar Lavage (BAL): Collect BAL fluid to determine the total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes) and to measure cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.

    • Histopathology: Perfuse the lungs and collect tissue for histological analysis of inflammation and mucus production (e.g., using H&E and PAS staining).

Safety and Toxicology

In animal studies, this compound is generally well-tolerated. High oral doses in rats and dogs have shown effects primarily on the central nervous system (e.g., sedation) and gastrointestinal tract (e.g., emesis). Chronic toxicity studies in rats and mice with the related compound cetirizine identified the liver as a target organ, though this was primarily related to enzyme induction, which is not considered highly relevant to human toxicology. Topical administration in both animal and human studies has not been associated with significant or consistent adverse effects. Due to its low systemic absorption following topical application, the risk of systemic side effects and drug interactions is minimal.

References

Application Notes and Protocols: Levocabastine in Research Models of Allergic Conjunctivitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocabastine is a potent and selective second-generation histamine H1-receptor antagonist.[1] Its topical formulation as an ophthalmic solution makes it a valuable tool for studying and treating allergic conjunctivitis. This compound effectively alleviates the hallmark symptoms of allergic conjunctivitis, such as itching, redness, swelling, and tearing, by blocking the action of histamine on conjunctival cells.[2][3] These application notes provide detailed protocols for utilizing this compound in a widely used preclinical model of allergic conjunctivitis, along with summarized quantitative data and visualizations of its mechanism of action.

Mechanism of Action

This compound exerts its therapeutic effect by competitively and selectively binding to histamine H1 receptors on effector cells in the conjunctiva, such as mast cells and epithelial cells.[1] This binding prevents histamine from activating its receptor, thereby inhibiting the downstream signaling cascade that leads to the symptoms of an allergic reaction. The primary signaling pathway inhibited by this compound is the Gq/11 protein-coupled activation of phospholipase C (PLC).[4]

Signaling Pathway of Histamine H1 Receptor and Inhibition by this compound

G_protein_signaling cluster_cell Conjunctival Cell Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates This compound This compound This compound->H1R Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Symptoms Allergic Symptoms (Itching, Redness, Swelling) Ca2->Symptoms Inflammation Pro-inflammatory Mediators (e.g., IL-6, IL-8) PKC->Inflammation Inflammation->Symptoms

Caption: this compound blocks histamine binding to the H1 receptor, preventing downstream signaling.

Preclinical Efficacy Data

This compound has demonstrated significant efficacy in animal models of allergic conjunctivitis. The following tables summarize key quantitative findings from a study utilizing an ovalbumin (OVA)-induced allergic conjunctivitis model in guinea pigs.

Table 1: Effect of this compound on Eosinophil Infiltration in Conjunctiva

Treatment GroupMean Eosinophil Count (± SEM)
Negative Control5.25 ± 4.67
Positive Control (OVA-induced)180.5 ± 40.2
This compound-treated48.3 ± 12.0*

*P < 0.05 vs. Positive Control

Table 2: Effect of this compound on Histamine Concentration in Tears

Treatment GroupMean Histamine Concentration (ng/mL ± SEM)
Negative Control2.52 ± 1.65
Positive Control (OVA-induced)10.33 ± 2.56
This compound-treated5.96 ± 1.38*

*P < 0.05 vs. Positive Control

Experimental Protocols

Ovalbumin-Induced Allergic Conjunctivitis in Guinea Pigs

This model is a widely accepted method for evaluating the efficacy of anti-allergic compounds. It involves a sensitization phase followed by a challenge phase to elicit an allergic response.

experimental_workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Assessment Phase sensitization_step Day 0: Sensitize guinea pigs with intraperitoneal injection of Ovalbumin (OVA) and aluminum hydroxide gel. challenge_steps Day 14-21: Administer topical OVA solution to induce allergic conjunctivitis. Administer this compound or vehicle prior to final OVA challenge. sensitization_step->challenge_steps 14-21 days assessment_steps Evaluate clinical signs (redness, swelling). Collect tears to measure histamine levels. Collect conjunctival tissue for histological analysis (eosinophil count). challenge_steps->assessment_steps

Caption: Workflow for the ovalbumin-induced allergic conjunctivitis model in guinea pigs.

Materials:

  • Male Hartley guinea pigs (250-300 g)

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide gel (Alum)

  • Sterile 0.9% saline

  • This compound ophthalmic solution (or test compound)

  • Vehicle control (placebo eye drops)

  • Evans Blue dye (for vascular permeability assessment)

  • Materials for euthanasia and tissue collection

  • Microscope and histology supplies

  • ELISA kits for histamine quantification

Procedure:

  • Sensitization (Day 0):

    • Prepare a solution of OVA (e.g., 100 µg) and aluminum hydroxide (e.g., 10 mg) in sterile saline.

    • Administer a single intraperitoneal injection of the OVA/alum suspension to each guinea pig.

    • House the animals under standard conditions for 14 to 21 days to allow for the development of an immune response.

  • Challenge (Days 14-21):

    • On the day of the experiment, prepare a solution of OVA in sterile saline (e.g., 10% w/v) for topical challenge.

    • Administer one drop of the OVA solution into the conjunctival sac of one or both eyes of the sensitized guinea pigs.

  • Treatment:

    • For prophylactic studies, administer a single drop of this compound ophthalmic solution or vehicle control to the designated eyes a short period (e.g., 15-30 minutes) before the OVA challenge.

    • For therapeutic studies, administer the treatment after the onset of clinical signs.

  • Assessment of Clinical Signs:

    • At various time points after the challenge (e.g., 15, 30, 60 minutes), score the severity of conjunctival redness (hyperemia) and swelling (chemosis) using a standardized scoring system (e.g., 0-3 or 0-4 scale, where 0 is normal and higher scores indicate increasing severity).

  • Measurement of Vascular Permeability (Optional):

    • Administer Evans Blue dye intravenously a set time before the OVA challenge.

    • After a defined period post-challenge, euthanize the animals and carefully dissect the conjunctival tissue.

    • Extract the extravasated dye from the tissue using a suitable solvent (e.g., formamide) and quantify the amount spectrophotometrically.

  • Quantification of Histamine in Tears:

    • Collect tear samples at specific time points after the challenge using a microcapillary tube.

    • Measure the histamine concentration in the tear fluid using a commercially available ELISA kit according to the manufacturer's instructions.

  • Histological Analysis for Eosinophil Infiltration:

    • At the end of the experiment, euthanize the animals.

    • Excise the conjunctival tissue and fix it in an appropriate fixative (e.g., 10% neutral buffered formalin).

    • Process the tissue for paraffin embedding, sectioning, and staining with an appropriate stain to identify eosinophils (e.g., hematoxylin and eosin, or specific stains for eosinophils).

    • Count the number of eosinophils in a defined area of the conjunctival tissue under a microscope.

Statistical Analysis:

  • Compare the mean scores, histamine concentrations, and eosinophil counts between the this compound-treated group, the positive control group, and the negative control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test or a t-test). A p-value of < 0.05 is typically considered statistically significant.

Conclusion

This compound serves as a critical research tool for investigating the mechanisms of allergic conjunctivitis and for the preclinical evaluation of novel anti-allergic therapies. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies. Its specific H1-receptor antagonist activity allows for the targeted investigation of the role of histamine in the complex inflammatory cascade of ocular allergy.

References

Application Notes and Protocols: Utilizing Levocabastine in Animal Models of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, nasal itching, rhinorrhea, and nasal congestion. It is primarily an IgE-mediated hypersensitivity reaction to airborne allergens. Animal models are indispensable tools for studying the pathophysiology of allergic rhinitis and for the preclinical evaluation of novel therapeutic agents. Levocabastine, a potent and selective second-generation histamine H1-receptor antagonist, is an established treatment for allergic rhinitis in humans.[1][2] Its topical application in the form of a nasal spray allows for direct action at the site of inflammation with minimal systemic side effects.[3] These application notes provide detailed protocols for utilizing this compound in an ovalbumin (OVA)-induced murine model of allergic rhinitis, along with data presentation and visualization of key pathways.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by competitively and selectively blocking the histamine H1 receptor.[2] During an allergic reaction, mast cells degranulate and release histamine, which then binds to H1 receptors on various cells, including vascular endothelial cells and sensory nerve endings in the nasal mucosa. This binding triggers a cascade of events leading to increased vascular permeability, vasodilation, and stimulation of sensory nerves, resulting in the characteristic symptoms of allergic rhinitis. By antagonizing the H1 receptor, this compound effectively prevents these downstream effects of histamine.[2] While its primary mechanism is H1-receptor blockade, some studies suggest that this compound may have additional anti-inflammatory properties, such as inhibiting the release of pro-inflammatory cytokines from eosinophils.

Signaling Pathways in Allergic Rhinitis and this compound Intervention

The pathophysiology of allergic rhinitis involves a complex interplay of immune cells and mediators. The following diagram illustrates the key signaling pathway and the point of intervention for this compound.

Allergic_Rhinitis_Pathway cluster_sensitization Sensitization Phase cluster_reexposure Re-exposure Phase Allergen Allergen (e.g., OVA) APC Antigen Presenting Cell (APC) Allergen->APC Uptake & Processing Th0 Naive T-cell (Th0) APC->Th0 Presentation Th2 Th2 Cell Th0->Th2 Differentiation (via IL-4) B_cell B-cell Th2->B_cell Activation (via IL-4, IL-13) Plasma_cell Plasma Cell B_cell->Plasma_cell Differentiation IgE IgE Antibodies Plasma_cell->IgE Production Mast_cell Mast Cell IgE->Mast_cell Binds to FcεRI Allergen2 Allergen Mast_cell2 Sensitized Mast Cell Allergen2->Mast_cell2 Cross-linking of IgE Histamine Histamine & other mediators Mast_cell2->Histamine Degranulation H1R H1 Receptor (on nerves, endothelium) Histamine->H1R Binding Symptoms Allergic Rhinitis Symptoms (Sneezing, Itching, Rhinorrhea) H1R->Symptoms This compound This compound This compound->H1R Blockade

Allergic Rhinitis Signaling Pathway and this compound Intervention.

Experimental Protocols

The following protocols are based on a widely used ovalbumin (OVA)-induced allergic rhinitis model in BALB/c mice.

Ovalbumin-Induced Allergic Rhinitis Mouse Model

This protocol describes the sensitization and challenge phases to induce an allergic rhinitis phenotype in mice.

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (Alum) adjuvant (Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • BALB/c mice (female, 6-8 weeks old)

  • Microsyringes and needles (for injection and intranasal administration)

Procedure:

Sensitization Phase:

  • On Day 0 and Day 7, sensitize each mouse with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg OVA and 2 mg of alum in sterile saline.

Challenge Phase:

  • From Day 14 to Day 21, challenge the mice daily with an intranasal (i.n.) administration of 10 µL of a 1% OVA solution in sterile saline (5 µL per nostril).

  • Administer the i.n. challenge to lightly anesthetized mice to ensure proper delivery to the nasal cavity.

Control Groups:

  • Negative Control: Sensitize and challenge with sterile saline instead of OVA.

  • Vehicle Control: Sensitize and challenge with OVA as described, and treat with the vehicle used for this compound administration.

Administration of this compound

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline or a specific formulation buffer)

  • Micropipette

Procedure:

  • Prepare the desired concentrations of this compound in the chosen vehicle.

  • Thirty minutes prior to each OVA challenge (from Day 14 to Day 21), administer this compound intranasally.

  • Typically, a volume of 10 µL (5 µL per nostril) is administered to each mouse.

Assessment of Nasal Symptoms

Procedure:

  • On Day 21, immediately after the final OVA challenge, observe each mouse individually for 15 minutes.

  • Count the number of sneezes and nasal rubbing motions.

  • A nasal symptom score can be calculated based on the frequency of these events.

Collection of Nasal Lavage Fluid (NALF)

Procedure:

  • Twenty-four hours after the final OVA challenge and symptom assessment, euthanize the mice.

  • Expose the trachea and insert a catheter.

  • Flush the nasal cavity with 1 mL of sterile saline through the catheter, collecting the fluid that exits the nostrils.

  • Centrifuge the collected NALF to separate the supernatant from the cell pellet.

Analysis of Inflammatory Cells in NALF

Procedure:

  • Resuspend the cell pellet from the NALF in a known volume of buffer.

  • Use a hemocytometer to determine the total cell count.

  • Prepare cytospin slides and stain with a Wright-Giemsa stain.

  • Perform a differential cell count under a microscope, identifying eosinophils, neutrophils, and mononuclear cells based on their morphology.

Measurement of IgE and Cytokines

Procedure:

  • Collect blood via cardiac puncture at the time of sacrifice to obtain serum.

  • Use the supernatant from the NALF for cytokine analysis.

  • Measure the levels of total IgE and OVA-specific IgE in the serum using ELISA kits.

  • Measure the concentrations of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the NALF supernatant using commercially available ELISA or multiplex bead array kits.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an animal model of allergic rhinitis.

Experimental_Workflow A Acclimatization (1 week) B Sensitization (i.p. OVA/Alum on Days 0 & 7) A->B C Treatment & Challenge (i.n. This compound 30 min before i.n. OVA challenge, Days 14-21) B->C D Nasal Symptom Assessment (Sneezing & Rubbing, Day 21) C->D E Sample Collection (NALF & Blood, Day 22) D->E F Analysis E->F G Cellular Analysis (Total & Differential Cell Counts in NALF) F->G Cell Pellet H Biochemical Analysis (Serum IgE, NALF Cytokines) F->H Supernatant & Serum

Experimental Workflow for this compound Efficacy Testing.

Data Presentation

While preclinical data for this compound in allergic rhinitis models is limited in publicly available literature, the following tables illustrate how to present such data, using results from a guinea pig model of allergic conjunctivitis as a relevant example, and hypothetical data for a rhinitis model based on expected outcomes.

Table 1: Effect of this compound on Inflammatory Cell Infiltration and Histamine Levels in a Guinea Pig Model of Allergic Conjunctivitis

Treatment GroupEosinophil Count (cells/mm²)Histamine Concentration in Tears (ng/mL)
Negative Control5.25 ± 4.672.52 ± 1.65
Positive Control (OVA)180.5 ± 40.210.33 ± 2.56
This compound48.3 ± 12.05.96 ± 1.38
Ketotifen66.3 ± 13.53.28 ± 0.68
Olopatadine110.3 ± 25.15.04 ± 1.85
Tranilast31.11 ± 10.14.19 ± 2.13*
Data is presented as mean ± SEM. *p < 0.05 compared to the Positive Control group. Data adapted from a study on allergic conjunctivitis in guinea pigs.

Table 2: Hypothetical Effect of this compound on Nasal Symptoms in an OVA-Induced Murine Allergic Rhinitis Model

Treatment GroupNumber of Sneezes (in 15 min)Number of Nasal Rubs (in 15 min)
Saline Control5 ± 210 ± 4
OVA + Vehicle45 ± 880 ± 12
OVA + this compound (0.1 mg/kg)20 ± 535 ± 7
OVA + this compound (1 mg/kg)12 ± 322 ± 6
Data is presented as mean ± SEM. *p < 0.05 compared to the OVA + Vehicle group. This data is illustrative and based on expected outcomes.

Table 3: Hypothetical Effect of this compound on Inflammatory Markers in an OVA-Induced Murine Allergic Rhinitis Model

Treatment GroupTotal Cells in NALF (x10⁴)Eosinophils in NALF (x10⁴)Serum OVA-specific IgE (ng/mL)NALF IL-4 (pg/mL)
Saline Control2.5 ± 0.50.1 ± 0.05< 50< 10
OVA + Vehicle25.0 ± 4.010.0 ± 2.0850 ± 120150 ± 25
OVA + this compound (1 mg/kg)18.0 ± 3.06.5 ± 1.5780 ± 110130 ± 20
Data is presented as mean ± SEM. *p < 0.05 compared to the OVA + Vehicle group. This data is illustrative and based on expected outcomes and potential secondary anti-inflammatory effects.

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in animal models of allergic rhinitis. While the primary mechanism of this compound is the blockade of the H1 receptor, leading to a significant reduction in histamine-mediated symptoms, further investigation into its potential secondary anti-inflammatory effects is warranted. The use of well-characterized animal models, such as the OVA-induced murine model, is crucial for elucidating the full therapeutic potential of this compound and other novel anti-allergic compounds.

References

Determining Appropriate Levocabastine Dosage for In Vitro Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocabastine is a potent and highly selective second-generation histamine H1 receptor antagonist. Its primary mechanism of action involves competitive binding to H1 receptors, thereby preventing histamine from initiating the downstream signaling cascade that leads to allergic symptoms.[1] In the context of in vitro research, establishing the appropriate dosage of this compound is critical for obtaining accurate and reproducible results. This document provides detailed application notes and protocols for determining effective this compound concentrations in various cell-based assays.

Data Presentation: In Vitro Activity of this compound

The following tables summarize the quantitative data on the in vitro efficacy of this compound across different experimental models.

Assay Type Parameter Value Cell Line/System Reference
Receptor BindingKᵢ (inhibition constant)1.3 nMRodent Brain Homogenate[2]

Table 1: this compound Receptor Binding Affinity.

Assay Type Effect Effective Concentration Range Cell Line/System Reference
Cytokine Release Inhibition (TNF-α-induced)Dose-dependent decrease in IL-1β, IL-1ra, IL-6, IL-8, IL-12p40, IP-10, and VEGF0.1 - 2.3 mMEoL-1 (human eosinophilic leukemia cell line)[3]
ICAM-1 ExpressionDown-regulation of basal expression2 x 10⁻⁹ M to 2 x 10⁻⁵ MDifferentiated epithelial cell line (WK)
Histamine ReleaseNo influence on allergen-induced release10⁻⁸ M to 10⁻⁶ MHuman Leukocytes (from allergic volunteers)[4]
Histamine ReleaseInduction of histamine release10⁻⁴ M and 10⁻³ MHuman Leukocytes (from healthy volunteers)[4]

Table 2: Functional In Vitro Activity of this compound.

Signaling Pathways and Experimental Workflows

Histamine H1 Receptor Signaling Pathway Antagonized by this compound

This compound acts as a competitive antagonist at the histamine H1 receptor, which is a G-protein coupled receptor (GPCR) that couples to Gq/11. Upon activation by histamine, the H1 receptor initiates a signaling cascade through phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway ultimately contributes to the physiological effects of histamine. This compound blocks the initial step of this cascade by preventing histamine binding.

H1_Receptor_Signaling cluster_membrane Cell Membrane Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates This compound This compound This compound->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca²⁺ (Increased) ER->Ca2_cyto Releases Ca²⁺ Response Cellular Response (e.g., Inflammation) Ca2_cyto->Response PKC->Response

Caption: this compound antagonizes the H1 receptor signaling cascade.

General Experimental Workflow for In Vitro this compound Testing

The following diagram outlines a typical workflow for evaluating the efficacy of this compound in various in vitro assays.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., RBL-2H3, EoL-1) start->cell_culture prepare_levo Prepare this compound Dilution Series cell_culture->prepare_levo pre_incubation Pre-incubation with This compound cell_culture->pre_incubation prepare_levo->pre_incubation stimulation Stimulation (e.g., Histamine, TNF-α) pre_incubation->stimulation incubation Incubation stimulation->incubation assay Perform Assay (e.g., Receptor Binding, Degranulation, Cytokine) incubation->assay data_analysis Data Analysis (e.g., IC50 Calculation) assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro this compound experiments.

Experimental Protocols

Histamine H1 Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for the histamine H1 receptor.

Materials:

  • Membrane preparation from cells expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells)

  • Radioligand: [³H]-pyrilamine

  • This compound hydrochloride

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: High concentration of a known H1 antagonist (e.g., 10 µM Mepyramine)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the H1 receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following components in triplicate:

    • Total Binding: 50 µL of membrane preparation, 50 µL of [³H]-pyrilamine (at a concentration near its Kₑ), and 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]-pyrilamine, and 50 µL of the non-specific binding control.

    • This compound Competition: 50 µL of membrane preparation, 50 µL of [³H]-pyrilamine, and 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

Objective: To determine the effect of this compound on IgE-mediated mast cell degranulation.

Materials:

  • RBL-2H3 cells (rat basophilic leukemia cell line)

  • Cell culture medium (e.g., MEM) with 20% FBS and antibiotics

  • Anti-DNP IgE

  • DNP-BSA (Dinitrophenyl-bovine serum albumin)

  • This compound hydrochloride

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (1 mM in 0.1 M citrate buffer, pH 4.5)

  • Stop solution: 0.1 M carbonate/bicarbonate buffer, pH 10.0

  • Triton X-100 (0.1% in Tyrode's buffer)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well.

    • Add anti-DNP IgE to a final concentration of 0.5 µg/mL.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • This compound Treatment:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Add 50 µL of varying concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁴ M) or Tyrode's buffer (for control) to the wells.

    • Incubate for 30 minutes at 37°C.

  • Degranulation Induction:

    • Add 50 µL of DNP-BSA (final concentration 100 ng/mL) to stimulate degranulation.

    • For total β-hexosaminidase release, add 50 µL of 0.1% Triton X-100 to untreated, sensitized cells.

    • For spontaneous release, add 50 µL of Tyrode's buffer instead of DNP-BSA.

    • Incubate for 1 hour at 37°C.

  • Enzyme Assay:

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the substrate solution to each well.

    • Incubate for 1 hour at 37°C.

    • Add 150 µL of the stop solution to each well.

  • Data Analysis:

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release for each condition using the formula: % Release = [(Sample Abs - Spontaneous Abs) / (Total Abs - Spontaneous Abs)] x 100.

    • Plot the percentage of inhibition of degranulation against the logarithm of the this compound concentration to determine the IC₅₀.

Cytokine Release Inhibition Assay

Objective: To evaluate the effect of this compound on the release of pro-inflammatory cytokines from eosinophils.

Materials:

  • EoL-1 cells (human eosinophilic leukemia cell line)

  • Cell culture medium (e.g., RPMI-1640) with 10% FBS and antibiotics

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • This compound hydrochloride

  • Low-serum medium

  • Cytokine detection kit (e.g., ELISA or multiplex bead-based assay for IL-6, IL-8, etc.)

  • 96-well cell culture plates

Protocol:

  • Cell Culture and Differentiation (Optional):

    • Culture EoL-1 cells according to standard protocols.

    • For differentiation into an eosinophil-like phenotype, treat cells with PMA (e.g., 25 ng/mL) for 48-72 hours.

  • Assay Setup:

    • Wash the cells and resuspend them in low-serum medium.

    • Seed the cells in a 96-well plate at an appropriate density.

    • Add varying concentrations of this compound (e.g., 0.1 mM to 2.3 mM) to the wells.

    • Pre-incubate for 1 hour at 37°C.

  • Stimulation:

    • Add TNF-α to a final concentration known to induce cytokine release (e.g., 10 ng/mL).

    • Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 12 or 24 hours) at 37°C in a 5% CO₂ incubator.

  • Cytokine Measurement:

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant and measure the concentration of the target cytokines (e.g., IL-1β, IL-6, IL-8) using a suitable immunoassay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of cytokine release for each this compound concentration compared to the TNF-α stimulated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

References

Preparation of Levocabastine Hydrochloride for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

This document provides detailed procedures for the synthesis, purification, and analysis of levocabastine hydrochloride for research purposes. It is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is a potent and selective second-generation histamine H1-receptor antagonist.[1][2][3] It is primarily used for the topical treatment of allergic conjunctivitis and rhinitis.[2][4] For research applications, a reliable and well-characterized source of this compound hydrochloride is essential to ensure the validity and reproducibility of experimental results. This document outlines a practical and sustainable synthetic route to obtain high-purity this compound hydrochloride, along with methods for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented in Table 1.

Table 1: Physicochemical Properties of this compound Hydrochloride

PropertyValueReference
Chemical Name (-)-[3S-[1(cis),3α,4β]]-1-[4-cyano-4-(4-fluorophenyl)cyclohexyl]-3-methyl-4-phenyl-4-piperidinecarboxylic acid monohydrochloride
Molecular Formula C₂₆H₂₉FN₂O₂ · HCl
Molecular Weight 456.99 g/mol
Appearance White to almost white powder
Melting Point > 300°C
pKa pKa₁ = 3.1, pKa₂ = 9.7
Solubility Soluble in water with the aid of a solubilizing agent like hydroxypropyl-β-cyclodextrin.

Synthesis of this compound Hydrochloride

A practical and sustainable synthetic method has been developed that avoids chromatographic purification and yields this compound hydrochloride with a purity greater than 99.5% and an overall yield of 14.2%. The key steps involve the efficient preparation of an optically active intermediate and an effective detosylation process.

Synthetic Workflow

The overall synthetic workflow for the preparation of this compound hydrochloride is depicted below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product Epoxide 9 Epoxide 9 Intermediate 5 (3S,4R)-Benzyl-3-methyl-4-phenyl- 1-tosylpiperidine-4-carboxylate Epoxide 9->Intermediate 5 Multi-step synthesis Benzyl cyanide Benzyl cyanide Benzyl cyanide->Intermediate 5 Piperidine 6 Piperidine 6 Intermediate 5->Piperidine 6 Detosylation Cyclohexanone 7 Cyclohexanone 7 Intermediate 8 Intermediate 8 This compound Hydrochloride 1 This compound Hydrochloride 1 Intermediate 8->this compound Hydrochloride 1 Debenzylation and HCl salt formation Piperidine 6Cyclohexanone 7 Piperidine 6Cyclohexanone 7 Piperidine 6Cyclohexanone 7->Intermediate 8 Reductive Amination (NaBH(OAc)3)

Caption: Synthetic workflow for this compound hydrochloride.

Experimental Protocol: Synthesis

A detailed, step-by-step protocol for the synthesis is beyond the scope of this document but can be adapted from the improved synthetic method described by Kang et al. (2017). The key transformations include:

  • Synthesis of Key Intermediate (5): This involves a multi-step sequence starting from commercially available epoxide 9 and benzyl cyanide.

  • Detosylation: The removal of the tosyl group from intermediate 5 to yield piperidine 6.

  • Reductive Amination: The coupling of piperidine 6 with cyclohexanone 7 using sodium triacetoxyborohydride (NaBH(OAc)₃) to form intermediate 8.

  • Final Deprotection and Salt Formation: Removal of the benzyl ester and subsequent treatment with hydrochloric acid to afford the final product, this compound hydrochloride (1).

Analytical Characterization

To ensure the identity and purity of the synthesized this compound hydrochloride, a series of analytical tests should be performed.

High-Performance Liquid Chromatography (HPLC)

A stability-indicating reversed-phase HPLC (RP-HPLC) method can be used for the quantitative determination of this compound HCl and its related substances.

Table 2: HPLC Method Parameters

ParameterConditionReference
Column Thermo Hypersil CPS (CN column) (150 mm, 4.6 mm i.d., 5 µm)
Mobile Phase Ethanol–ammonium acetate (pH 3.0; 0.05 M) (40:60, v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 210 nm
Column Temperature 25 °C
Linearity 50 to 200 µg/mL
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound. Detailed spectral data for this compound and its intermediates can be found in the literature.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective antagonist of the histamine H1 receptor. In allergic reactions, allergens trigger the release of histamine from mast cells. Histamine then binds to H1 receptors on various cells, leading to the classic symptoms of allergy such as itching, redness, and swelling. This compound competitively blocks the binding of histamine to the H1 receptor, thereby preventing the downstream signaling cascade that mediates the allergic response.

Signaling_Pathway cluster_allergen Allergic Response cluster_receptor Cellular Level cluster_inhibition Inhibition by this compound Allergen Allergen Mast_Cell Mast_Cell Allergen->Mast_Cell Binds to IgE on Histamine Histamine Mast_Cell->Histamine Degranulation and release of H1_Receptor H1_Receptor Histamine->H1_Receptor Binds to Effector_Cell Effector_Cell H1_Receptor->Effector_Cell Activates Allergic_Symptoms Itching, Redness, Swelling Effector_Cell->Allergic_Symptoms Leads to This compound This compound This compound->H1_Receptor Blocks

References

Application Notes and Protocols: Levocabastine in Nasal Spray Formulations for Scientific Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Levocabastine is a potent and highly selective second-generation histamine H1-receptor antagonist designed specifically for topical administration.[1][2][3] As a nasal spray, it offers rapid and localized relief from the symptoms of allergic rhinitis, such as sneezing, rhinorrhea, and nasal itching.[4][5] Its targeted delivery minimizes systemic exposure and associated side effects, making it a valuable tool for both clinical use and scientific investigation into allergic inflammatory pathways.

These application notes provide a comprehensive overview of this compound nasal spray formulations, summarizing key quantitative data from scientific studies and detailing experimental protocols for its evaluation.

Mechanism of Action

This compound functions as a competitive antagonist at histamine H1 receptors located on effector cells within the nasal mucosa. During an allergic response, mast cells release histamine, which binds to H1 receptors, initiating a cascade that leads to vasodilation, increased vascular permeability, and nerve stimulation. This compound effectively blocks this interaction, preventing the onset of histamine-mediated symptoms. It does not inhibit the release of histamine but rather prevents its binding and subsequent activity.

cluster_0 Allergic Cascade cluster_1 Cellular Response Allergen Allergen Exposure MastCell Mast Cell Allergen->MastCell binds to IgE on Histamine Histamine Release MastCell->Histamine H1Receptor Histamine H1 Receptor (on Nasal Mucosa Cells) Histamine->H1Receptor binds to Symptoms Allergic Rhinitis Symptoms (Sneezing, Rhinorrhea, Itching) H1Receptor->Symptoms triggers This compound This compound This compound->H1Receptor competitively blocks cluster_0 Preparation cluster_1 Onset Study (Day 1) cluster_2 Duration Study (Separate Days) Recruit Recruit Asymptomatic Allergic Rhinitis Patients Randomize Randomize to Treatment Sequence (this compound vs. Placebo) Recruit->Randomize Admin1 Administer Single Dose (this compound or Placebo) Randomize->Admin1 Wait5 Wait 5 Minutes Admin1->Wait5 NAC1 Perform Nasal Allergen Challenge (NAC) Wait5->NAC1 Record1 Record Nasal Symptom Scores (NSS) NAC1->Record1 Washout Washout Period (e.g., 7 days) Record1->Washout Admin2 Administer Single Dose Washout->Admin2 WaitX Wait 6, 12, or 24 Hours Admin2->WaitX NAC2 Perform NAC WaitX->NAC2 Record2 Record NSS NAC2->Record2 Analysis Statistical Analysis: Compare NSS between This compound and Placebo Record2->Analysis cluster_0 Treatment Group cluster_1 Control Group Screening Screen & Enroll Symptomatic Patients Baseline Baseline Assessment (TNSS, Demographics) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Levo This compound Nasal Spray (2 sprays/nostril BID) Randomization->Levo Placebo Placebo Nasal Spray (2 sprays/nostril BID) Randomization->Placebo TreatmentPeriod 4-Week Treatment Period - Daily Symptom Diaries (TNSS) - Adverse Event Monitoring Levo->TreatmentPeriod Placebo->TreatmentPeriod EndStudy End-of-Study Visit - Final TNSS - Global Efficacy Assessment - Final AE Check TreatmentPeriod->EndStudy Analysis Data Analysis - Compare change in TNSS - Compare AE rates EndStudy->Analysis

References

Ophthalmic Application and Protocols for Levocabastine in Clinical Trials: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levocabastine is a potent and highly selective second-generation histamine H1-receptor antagonist.[1][2] Its ophthalmic formulation is indicated for the temporary relief of the signs and symptoms of seasonal allergic conjunctivitis.[3] By competitively blocking histamine H1 receptors on conjunctival epithelial and goblet cells, this compound effectively mitigates the classic symptoms of allergic conjunctivitis, including itching, redness (hyperemia), chemosis (conjunctival swelling), eyelid swelling, and tearing.[4][5] Clinical studies have demonstrated its rapid onset of action and a duration of effect of at least four hours. This document provides detailed application notes and protocols for the use of this compound in ophthalmic clinical trials, summarizing key quantitative data and outlining experimental methodologies.

Mechanism of Action

This compound exerts its therapeutic effect by acting as a competitive antagonist at histamine H1 receptors. In the context of allergic conjunctivitis, allergens trigger mast cell degranulation, releasing histamine and other inflammatory mediators. Histamine then binds to H1 receptors on various ocular cells, initiating a signaling cascade that leads to the characteristic allergic response. This compound's high affinity for these receptors prevents histamine binding, thereby inhibiting the downstream signaling pathways.

The binding of histamine to H1 receptors on human conjunctival epithelial cells activates a Gq/11 protein-coupled pathway. This leads to the stimulation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C. This signaling cascade results in the secretion of pro-inflammatory cytokines such as IL-6 and IL-8, contributing to the inflammatory response. This compound effectively blocks this entire cascade by preventing the initial histamine-receptor interaction.

This compound Signaling Pathway cluster_0 Allergic Cascade cluster_1 Cellular Response Allergen Allergen MastCell Mast Cell Allergen->MastCell Binds to IgE on Histamine Histamine Release MastCell->Histamine Degranulation H1Receptor Histamine H1 Receptor Histamine->H1Receptor Binds to Gq11 Gq/11 Protein H1Receptor->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Intracellular Ca2+ Release IP3->CaRelease Stimulates Cytokines Pro-inflammatory Cytokine (IL-6, IL-8) Secretion CaRelease->Cytokines PKC Protein Kinase C DAG->PKC Activates PKC->Cytokines Symptoms Allergic Symptoms (Itching, Redness, Swelling) Cytokines->Symptoms Leads to This compound This compound This compound->H1Receptor Blocks

Caption: this compound's mechanism of action in allergic conjunctivitis.

Data Presentation

Table 1: Efficacy of this compound 0.05% Ophthalmic Suspension in Clinical Trials
Trial Comparator Key Efficacy Endpoint This compound Result Comparator Result Significance Citation
Allergen Challenge ModelPlaceboInhibition of itching, hyperemia, eyelid swelling, chemosis, and tearingSignificantly more effective-p < 0.05
Seasonal Allergic Conjunctivitis (4 weeks)Sodium Cromoglycate 2% and PlaceboInvestigator's global rating of "good" or "excellent"89%67% (Cromoglycate), 48% (Placebo)p = 0.03 (vs Cromoglycate), p = 0.007 (vs Placebo)
Seasonal Allergic Conjunctivitis in Children (4 weeks)N/A (Open-label)Reduction in total severity of ocular symptoms85 ± 30% reduction in patients ≥ 12 years-N/A
Conjunctival Allergen ChallengeOlopatadine 0.1%Ocular itching scores (3 and 10 min post-challenge)Higher scores (less effective)Lower scores (more effective)p < 0.001
Conjunctival Allergen ChallengeOlopatadine 0.1%Ocular redness scores (all time points post-challenge)Higher scores (less effective)Lower scores (more effective)p < 0.0001
Seasonal Allergic ConjunctivitisKetotifen 0.025%Relief of signs and symptomsLess effectiveMore effectivep < 0.05
Table 2: Safety and Tolerability of this compound Ophthalmic Suspension
Adverse Event Incidence in this compound Group Incidence in Comparator/Placebo Group Trial Context Citation
Application site reactions (e.g., irritation)9% (patients ≥ 12 years)Not specifiedOpen-label trial in children
Ocular Discomfort26.5%4.41% (Olopatadine)Conjunctival Allergen Challenge
General Adverse EventsComparable to placebo and sodium cromoglycateComparable to this compoundMultiple clinical trials
Systemic EffectsNo significant cardiovascular, psychomotor, or cognitive effects-Review of safety data

Experimental Protocols

Conjunctival Allergen Challenge (CAC) Model

The CAC model is a standardized method to evaluate the efficacy and onset of action of anti-allergic ophthalmic medications.

Inclusion Criteria:

  • History of allergic conjunctivitis.

  • Positive skin test to a specific allergen (e.g., grass, ragweed, cat dander).

  • Ability to respond to a conjunctival allergen challenge with at least a moderate (Grade 2) itching and redness score in both eyes on two separate occasions.

Exclusion Criteria:

  • Active ocular infection or inflammation.

  • Use of any anti-allergic medications within a specified washout period.

  • Known hypersensitivity to this compound or any of its components.

Protocol:

  • Screening and Allergen Titration (Visit 1):

    • Obtain informed consent.

    • Conduct a baseline ocular examination.

    • Instill increasing concentrations of the selected allergen into the conjunctival sac until a Grade 2 or higher response for itching and redness is achieved.

  • Confirmatory Challenge (Visit 2):

    • Repeat the allergen challenge with the predetermined concentration from Visit 1 to confirm a consistent allergic response.

  • Drug Administration and Efficacy Evaluation (Visit 3):

    • Randomly assign one eye to receive this compound and the contralateral eye to receive the comparator (e.g., placebo or another active drug).

    • Instill one to two drops of the assigned medication.

    • After a specified time (e.g., 10 minutes), instill the predetermined dose of allergen in both eyes.

    • Evaluate signs and symptoms at multiple time points post-challenge (e.g., 3, 5, and 10 minutes).

    • To determine the duration of action, a rechallenge can be performed after a longer interval (e.g., 4 hours) following drug administration.

Symptom and Sign Evaluation:

  • Itching: Assessed by the subject on a standardized 0-4 scale (0 = none, 4 = severe).

  • Redness (Hyperemia): Graded by the investigator using a slit-lamp biomicroscope and a standardized 0-4 scale (0 = none, 4 = severe).

  • Chemosis, Eyelid Swelling, Tearing: Graded by the investigator using a standardized 0-3 or 0-4 scale.

CAC_Workflow start Patient Recruitment screening Screening & Allergen Titration (Visit 1) start->screening confirmation Confirmatory Challenge (Visit 2) screening->confirmation randomization Randomization confirmation->randomization drug_admin Drug Administration (this compound vs. Comparator) randomization->drug_admin allergen_challenge Allergen Challenge drug_admin->allergen_challenge evaluation Symptom & Sign Evaluation (3, 5, 10 min) allergen_challenge->evaluation rechallenge Rechallenge (e.g., 4 hours) evaluation->rechallenge final_eval Final Evaluation rechallenge->final_eval data_analysis Data Analysis final_eval->data_analysis

Caption: Workflow for a Conjunctival Allergen Challenge (CAC) clinical trial.
Environmental Clinical Trial for Seasonal Allergic Conjunctivitis

This protocol evaluates the efficacy and tolerability of this compound in a real-world setting during allergy season.

Inclusion Criteria:

  • A documented history of seasonal allergic conjunctivitis.

  • Positive diagnostic test for relevant pollen allergy.

  • Active signs and symptoms of allergic conjunctivitis at baseline.

Exclusion Criteria:

  • Use of other ophthalmic or systemic anti-allergic medications.

  • Ocular conditions that could confound the assessment of allergic conjunctivitis.

Protocol:

  • Baseline Visit:

    • Obtain informed consent and record demographic and medical history.

    • Perform a baseline assessment of ocular signs and symptoms.

    • Randomly assign subjects to treatment groups (e.g., this compound, placebo, or active comparator).

    • Dispense study medication and provide instructions for use (e.g., one drop in each eye twice daily).

  • Treatment Period (e.g., 4 weeks):

    • Subjects self-administer the study medication and record their daily symptoms in a diary.

  • Follow-up Visits (e.g., Day 7 and Day 28):

    • Assess ocular signs and symptoms.

    • Review patient diaries for symptom scores and medication compliance.

    • Record any adverse events.

Efficacy Endpoints:

  • Primary: Change from baseline in composite sign and symptom scores.

  • Secondary:

    • Individual sign and symptom scores (itching, redness, tearing, etc.).

    • Number of symptom-free days.

    • Investigator and patient global assessments of treatment efficacy.

    • Use of rescue medication.

Conclusion

This compound ophthalmic solution is a well-established and effective treatment for the management of allergic conjunctivitis, demonstrating a rapid onset of action and a favorable safety profile in numerous clinical trials. The protocols outlined in these application notes provide a framework for the robust clinical evaluation of this compound and other ophthalmic anti-allergic agents. For researchers and drug development professionals, adherence to standardized models like the Conjunctival Allergen Challenge and well-designed environmental trials is crucial for generating reliable and comparable data on the efficacy and safety of new ophthalmic therapies.

References

Stability-Indicating Assay Methods for Levocabastine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Levocabastine is a potent and selective second-generation H1-receptor antagonist used for the topical treatment of allergic conjunctivitis and rhinitis.[1] To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, it is crucial to employ analytical methods capable of distinguishing the intact drug from its degradation products. Such methods are termed "stability-indicating." Forced degradation studies are a key component in the development of these assays, as they help to identify potential degradation pathways and demonstrate the specificity of the analytical method.[2]

These application notes provide a comprehensive overview of a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound hydrochloride. The detailed protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of this compound in bulk drug and ophthalmic formulations.

Application Notes

A robust stability-indicating RP-HPLC method has been developed and validated for the quantitative analysis of this compound HCl.[3] This method effectively separates the active pharmaceutical ingredient (API) from its degradation products generated under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.[4]

The method's specificity was confirmed by subjecting a placebo solution to the analysis, which showed no interfering peaks at the retention time of this compound HCl.[4] Furthermore, peak purity analysis using a photodiode array (PDA) detector under stress conditions demonstrated that the this compound peak was homogeneous and free from co-eluting degradants. The method proved to be linear, accurate, precise, and robust for its intended application.

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the stability-indicating analysis of this compound HCl.

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Thermo Hypersil CPS (CN column), 150 mm x 4.6 mm i.d., 5 µm
Mobile Phase Ethanol : 0.05 M Ammonium Acetate (pH 3.0) (40:60, v/v)
Flow Rate 1.2 mL/min
Detection Wavelength 210 nm
Column Temperature 25 °C
Injection Volume Not Specified
Method Validation Summary

The analytical method was validated according to ICH guidelines, and the key performance parameters are summarized below.

Validation ParameterResult
Linearity Range 50 - 200 µg/mL
Correlation Coefficient (R²) > 0.999
Accuracy (Mean Recovery) 100.11%
Precision (RSD) Satisfactory (Specific value not provided)
Limit of Detection (LOD) 0.9 µg/mL
Limit of Quantitation (LOQ) 3 µg/mL
Forced Degradation Study Results

Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method. This compound HCl was subjected to acid, alkali, oxidative, thermal, and photolytic stress conditions. The drug showed significant degradation under oxidative, alkaline, and thermal conditions. Importantly, the degradation products did not interfere with the quantification of the parent drug.

Stress ConditionObservations
Acid Hydrolysis Degradation observed
Alkali Hydrolysis Extensive degradation observed
Oxidative Degradation Extensive degradation observed
Thermal Degradation Extensive degradation observed
Photodegradation Degradation observed
Water Stress Degradation observed

Protocols

Protocol 1: Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare a 0.05 M solution of ammonium acetate and adjust the pH to 3.0.

    • Mix ethanol and the ammonium acetate buffer in a 40:60 (v/v) ratio.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

  • Diluent Preparation:

    • A solution of 0.05 M NaOH is used as the diluent.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 200 mg of this compound HCl reference standard and transfer it to a 200 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solution Preparation:

    • From the stock solution, prepare working standard solutions within the linear range (50-200 µg/mL) by diluting with the diluent.

Protocol 2: Chromatographic Analysis
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak area for this compound.

  • Quantify the amount of this compound in the samples by comparing the peak areas with that of the standard.

Protocol 3: Forced Degradation Studies
  • Acid Degradation:

    • To 10 mL of the stock solution, add 20 mL of a suitable acidic solution and heat as required to achieve degradation.

  • Alkali Degradation:

    • To 10 mL of the stock solution, add 20 mL of a suitable alkaline solution and heat as required to achieve degradation.

  • Oxidative Degradation:

    • To 10 mL of the stock solution, add 20 mL of a suitable oxidizing agent (e.g., 30% H₂O₂) and heat as required.

  • Thermal Degradation:

    • Expose the solid drug or a solution of the drug to heat (e.g., in a water bath at 80°C for a specified duration).

  • Photodegradation:

    • Expose a solution of the drug to UV light in a photostability chamber for a defined period.

  • Water Stress Degradation:

    • Add 20 mL of water to 10 mL of the stock solution and heat in a water bath at 80°C for approximately 3 hours.

    • Allow the solution to cool to ambient temperature before analysis.

  • Sample Analysis:

    • After the specified stress period, cool the solutions to room temperature.

    • Neutralize the acidic and alkaline solutions if necessary.

    • Dilute the stressed samples with the diluent to a suitable concentration and analyze by HPLC.

Visualizations

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation (ICH Guidelines) MD1 Literature Review & Drug Characterization MD2 Selection of Chromatographic Conditions (Column, Mobile Phase) MD1->MD2 MD3 Method Optimization MD2->MD3 FD1 Stress Studies (Acid, Base, Oxidation, Thermal, Photo) MD3->FD1 Apply Optimized Method FD2 Generation of Degradation Products FD1->FD2 MV1 Specificity & Peak Purity FD2->MV1 Analyze Stressed Samples MV2 Linearity & Range MV1->MV2 MV3 Accuracy & Precision MV2->MV3 MV4 LOD & LOQ MV3->MV4 MV5 Robustness MV4->MV5 SIM Stability-Indicating Assay Method MV5->SIM Finalized Method

Caption: Workflow for developing a stability-indicating assay method.

G cluster_0 Mobile Phase Delivery cluster_1 Sample Introduction & Separation cluster_2 Detection & Data Processing HPLC HPLC System Pump Injector Column (Thermo Hypersil CPS) Detector (UV 210 nm) Data Acquisition System Solvent Solvent Reservoir (Ethanol:Ammonium Acetate) Pump Pump (1.2 mL/min) Solvent->Pump Injector Injector Pump->Injector Column Column (25 °C) Injector->Column Detector UV Detector (210 nm) Column->Detector DataSystem Data System Detector->DataSystem Output Analytical Report DataSystem->Output Generates Chromatogram

Caption: Logical relationship of the HPLC system components.

References

Troubleshooting & Optimization

Optimizing levocabastine concentrations for cell culture experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing levocabastine concentrations in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound in cell culture experiments?

This compound is a potent and selective second-generation histamine H1 receptor antagonist.[1][2][3] Its primary mechanism involves competitively binding to H1 receptors on the cell surface, which blocks histamine from binding and activating the receptor.[4] This action prevents the downstream signaling cascade typically initiated by histamine, which includes events leading to inflammation and other allergic responses.[4] While its primary role is H1 antagonism, at very high concentrations, it may exhibit other activities, such as VLA-4 antagonism.

Q2: What is a recommended starting concentration range for this compound in in vitro studies?

The effective concentration of this compound can vary significantly depending on the cell type and the specific biological question. Based on published studies, a broad range has been explored. For initial screening, it is advisable to test a wide gradient of concentrations, such as from the nanomolar to the micromolar range (e.g., 10 nM to 100 µM).

Below is a summary of concentrations used in various in vitro experiments.

Table 1: Effective Concentrations of this compound in In Vitro Studies

Concentration Range Cell Line / System Observed Effect Citation
2 x 10⁻⁹ M to 2 x 10⁻⁵ M Differentiated epithelial cell line (WK) Evaluated for effects on ICAM-1 expression.
2 x 10⁻⁵ M (20 µM) Differentiated epithelial cell line (WK) Down-regulation of basal ICAM-1 expression.
10⁻⁸ M to 10⁻⁶ M (10 nM - 1 µM) Human leukocytes from allergic volunteers No influence on allergen-induced histamine release.
IC₅₀: 395.6 µM Jurkat cells Inhibition of α4β1 integrin/VCAM-1-mediated cell adhesion.
IC₅₀: 403.6 µM EoL-1 cells Inhibition of α4β1 integrin/VCAM-1-mediated cell adhesion.

| IC₅₀: 406.2 µM | HEK-293 cells | Inhibition of ¹²⁵I-FN binding to α4β1 integrin. | |

Q3: How do I determine the optimal, non-toxic concentration of this compound for my specific cell line?

The ideal concentration provides a clear biological effect without inducing significant cell death. To determine this, you must first establish the cytotoxicity profile of this compound in your specific cell line by performing a dose-response experiment to find the half-maximal inhibitory concentration (IC₅₀) for viability. The working concentrations for your functional assays should be well below this cytotoxic IC₅₀ value.

A general workflow for this process is outlined below.

G cluster_workflow Experimental Workflow for Concentration Optimization A Review Literature for Starting Concentrations B Prepare this compound Stock Solution (e.g., in DMSO) A->B C Perform Dose-Response Cytotoxicity Assay (e.g., MTT, MTS) B->C D Calculate Cytotoxic IC50 Value C->D E Select a Range of Non-Toxic Concentrations (Significantly below IC50) D->E F Perform Functional Assay (e.g., Receptor Binding, Signaling) E->F G Analyze Data and Determine Effective Concentration (EC50) F->G H Final Optimized Concentration G->H

Caption: Workflow for determining the optimal this compound concentration.

Q4: What signaling pathway is this compound expected to inhibit?

This compound primarily targets the Histamine H1 receptor, a G-protein-coupled receptor (GPCR). Upon binding histamine, the H1 receptor activates a G-protein, leading to the activation of phospholipase C (PLC). This enzyme cleaves PIP₂ into IP₃ and DAG, resulting in an increase in intracellular calcium and activation of Protein Kinase C (PKC), respectively. This compound competitively blocks the initial step of histamine binding to the receptor, thus inhibiting this entire cascade.

G cluster_pathway Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R This compound This compound This compound->H1R G_Protein Gq/11 (G-Protein) H1R->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Inflammation) Ca_Release->Response PKC->Response

Caption: this compound's inhibition of the H1 receptor signaling cascade.

Troubleshooting Guide

Encountering unexpected results is a common part of cell culture research. This guide addresses specific issues you might face when working with this compound.

Table 2: Potential Cytotoxic or Off-Target Concentrations of this compound

Concentration Range Cell Line / System Observed Effect Citation
10⁻⁴ M and 10⁻³ M (100 µM - 1 mM) Human leukocytes & guinea pig airway muscle Caused histamine release, suggesting off-target effects or cytotoxicity.

| 1:10 Dilution (of 0.5 mg/mL commercial prep) | Human corneal epithelial cells | Cell viability reduced to ~56% of control. Note: Formulation contained preservative BAC. | |

G cluster_troubleshooting Troubleshooting this compound Experiments Start Unexpected Results? HighDeath Problem: High Cell Death Start->HighDeath  Yes NoEffect Problem: No Observable Effect Start->NoEffect  No CheckSolvent 1. Run a solvent-only control (e.g., DMSO toxicity). LowerConc 2. Lower this compound concentration. (Refer to IC50 data). CheckPurity 3. Verify compound purity and stability. CheckCulture 4. Ensure cell culture is healthy and free of contamination. IncreaseConc 1. Increase this compound concentration (stay below IC50). CheckReceptor 2. Confirm H1 receptor expression in your cell line (e.g., qPCR, Western). IncreaseTime 3. Increase incubation time. CheckAssay 4. Validate functional assay sensitivity with a known agonist/antagonist.

Caption: A decision tree for troubleshooting common experimental issues.

Detailed Experimental Protocols

Protocol 1: Determining Cytotoxic IC₅₀ using an MTT Assay

This protocol provides a method to assess the cytotoxicity of this compound on a given adherent cell line.

  • Materials:

    • This compound hydrochloride

    • Dimethyl sulfoxide (DMSO)

    • 96-well flat-bottom cell culture plates

    • Your specific cell line

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • Phosphate-Buffered Saline (PBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Methodology:

    • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in DMSO. Store aliquots at -20°C.

    • Cell Plating: Seed your cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of this compound from your stock solution in complete medium. A common approach is a 10-point, 2-fold dilution series starting from a high concentration (e.g., 1 mM).

      • Include "medium only" (negative control) and "vehicle only" (DMSO control, ensuring the final DMSO concentration is consistent across all wells and typically ≤0.5%) wells.

      • Remove the old medium from the cells and add 100 µL of the medium containing the different this compound concentrations.

    • Incubation: Incubate the plate for a period relevant to your planned functional experiments (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Normalize the data to the vehicle control wells. Plot the percentage of cell viability against the log of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

Protocol 2: Functional H1 Receptor Antagonism Assay (Histamine-Induced Calcium Flux)

This protocol assesses the ability of this compound to block histamine-induced calcium mobilization in cells expressing the H1 receptor.

  • Materials:

    • Cell line endogenously or exogenously expressing the H1 receptor

    • Black, clear-bottom 96-well plates

    • This compound and Histamine

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Pluronic F-127

    • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Methodology:

    • Cell Plating: Seed cells into a black, clear-bottom 96-well plate and grow to confluence (typically 24-48 hours).

    • Dye Loading:

      • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

      • Aspirate the culture medium from the cells, wash once with HBSS, and add 100 µL of the loading buffer to each well.

      • Incubate for 45-60 minutes at 37°C in the dark.

    • Compound Pre-treatment:

      • Wash the cells twice with HBSS to remove excess dye.

      • Add 100 µL of HBSS containing various non-toxic concentrations of this compound (as determined from Protocol 1). Include a vehicle control.

      • Incubate for 15-30 minutes at room temperature.

    • Histamine Challenge & Measurement:

      • Use a fluorescence plate reader equipped with an injector (e.g., FLIPR, FlexStation).

      • Set the reader to measure fluorescence intensity (e.g., Ex/Em ~494/516 nm for Fluo-4) over time.

      • Establish a baseline reading for ~20 seconds.

      • Inject a solution of histamine (to a final concentration that elicits a sub-maximal response, e.g., its EC₈₀) into the wells.

      • Continue recording the fluorescence for an additional 60-120 seconds to capture the peak calcium response.

    • Analysis:

      • Calculate the peak fluorescence response for each well.

      • Normalize the data, where the response in the vehicle-only wells (with histamine) is 100% and the response in wells with no histamine is 0%.

      • Plot the percent inhibition against the log of this compound concentration to determine the IC₅₀ for functional antagonism.

References

Technical Support Center: Addressing Levocabastine Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of levocabastine in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound and its hydrochloride salt?

A1: this compound is a hydrophobic compound and is practically insoluble in water.[1][2] The free base has a reported aqueous solubility of approximately 0.00347 mg/mL.[3] The hydrochloride salt's solubility is pH-dependent, with a reported solubility of about 0.33 mg/mL in phosphate-buffered saline (PBS) at pH 7.2.[4]

Q2: How does pH affect the solubility of this compound?

A2: The aqueous solubility of this compound is significantly influenced by pH. It exhibits its lowest solubility in the pH range of 4.1 to 9.8.[5] As a weakly basic compound with pKa values of 3.1 and 9.7, its solubility increases in acidic environments where the molecule can be protonated.

Q3: What are the most common strategies to enhance the aqueous solubility of this compound?

A3: The most widely documented and effective strategy for enhancing the aqueous solubility of this compound is complexation with cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD). Other potential strategies for poorly soluble drugs that could be explored include the use of co-solvents, surfactants, and creating solid dispersions.

Q4: How do cyclodextrins improve the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate the hydrophobic this compound molecule within this cavity, forming an inclusion complex. This complex presents a hydrophilic exterior to the aqueous environment, thereby increasing the overall solubility of the drug.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
This compound hydrochloride precipitates out of solution upon pH adjustment. The pH of the solution has been adjusted to fall within the range of minimum solubility for this compound (pH 4.1-9.8).Ensure the final pH of the aqueous solution is outside this range. For ophthalmic formulations, a pH between 6.0 and 8.0 is often targeted, which may necessitate the use of a solubilizing agent like a cyclodextrin to maintain solubility.
Inconsistent or low solubility is achieved when preparing solutions. Insufficient mixing or time for dissolution. Purity of the this compound sample may vary. Inaccurate buffer preparation.Ensure vigorous and prolonged stirring. Sonication can also aid in dissolution. Use a certified reference standard of this compound. Verify the pH and ionic strength of your buffer.
The prepared this compound-cyclodextrin solution is hazy or forms a precipitate over time. The concentration of this compound exceeds the solubilization capacity of the cyclodextrin at the given concentration. The complex may be unstable under the storage conditions (e.g., temperature, light).Increase the concentration of the cyclodextrin. Perform a phase solubility study to determine the optimal ratio of this compound to cyclodextrin. Store the solution protected from light and at a controlled room temperature. Stability studies are recommended to determine the appropriate storage conditions and shelf-life.
Difficulty in preparing a solid this compound-cyclodextrin inclusion complex. The chosen preparation method (e.g., kneading, co-precipitation) is not optimal for the desired outcome. Inefficient removal of uncomplexed drug.Experiment with different preparation methods such as freeze-drying or spray-drying for potentially better complexation efficiency. Ensure thorough washing of the solid complex with a suitable solvent to remove any uncomplexed this compound.

Quantitative Data on this compound Solubility

Table 1: Aqueous Solubility of this compound

Form Solvent/Medium pH Solubility
This compound (free base)WaterNot specified~0.00347 mg/mL
This compound HydrochloridePBS7.2~0.33 mg/mL
This compound HydrochlorideAqueous Medium4.1 - 9.8Minimum Solubility

Table 2: Example Formulations for Solubilizing this compound Hydrochloride with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This compound HCl Concentration HP-β-CD Concentration Other Excipients
~0.05% (w/v)7.5% (w/v)Boric acid, Sodium chloride, Edetate disodium
~0.03% (w/v)7.5% (w/v)Boric acid, Sodium chloride, Edetate disodium
~0.01% (w/v)3.5% (w/v)Boric acid, Sodium chloride, Edetate disodium

Experimental Protocols

Protocol 1: Preparation of a this compound-HP-β-CD Aqueous Solution

This protocol is based on a patented formulation and is intended for research purposes.

Materials:

  • This compound hydrochloride

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Boric acid

  • Sodium chloride

  • Edetate disodium (EDTA)

  • 10% Sodium hydroxide solution

  • Distilled water

Procedure:

  • Dissolve the required amount of HP-β-CD in a volume of distilled water (e.g., 37.5 g HP-β-CD in 475 mL water).

  • Add the desired amount of this compound hydrochloride to the HP-β-CD solution and stir until completely dissolved.

  • Add boric acid, sodium chloride, and EDTA to the solution and continue stirring.

  • Adjust the pH of the solution to the target value (e.g., 7.2) using a 10% sodium hydroxide solution.

  • Add distilled water to reach the final desired volume.

  • Filter the solution through a suitable sterile filter (e.g., 0.22 µm) if a sterile preparation is required.

Protocol 2: General Method for Preparing a Solid this compound-Cyclodextrin Inclusion Complex by Co-precipitation

Materials:

  • This compound

  • Cyclodextrin (e.g., HP-β-CD)

  • Deionized water

  • Organic solvent in which this compound is soluble (e.g., methanol)

Procedure:

  • Dissolve the cyclodextrin in deionized water with stirring.

  • Separately, dissolve the this compound in a minimal amount of the organic solvent.

  • Slowly add the this compound solution to the aqueous cyclodextrin solution while stirring continuously.

  • Continue stirring the mixture for a defined period (e.g., 24-48 hours) at a controlled temperature to allow for complex formation and precipitation.

  • Collect the resulting precipitate by filtration or centrifugation.

  • Wash the precipitate with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.

  • Dry the solid inclusion complex under vacuum at a controlled temperature.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_preparation Solution Preparation cluster_isolation Complex Isolation cluster_characterization Characterization start Start dissolve_cd Dissolve Cyclodextrin in Water start->dissolve_cd dissolve_levo Dissolve this compound in Organic Solvent start->dissolve_levo mix Mix Solutions dissolve_cd->mix dissolve_levo->mix stir Stir for 24-48h mix->stir precipitate Precipitation of Inclusion Complex stir->precipitate filter Filter/Centrifuge precipitate->filter wash Wash Precipitate filter->wash dry Dry under Vacuum wash->dry analyze Analyze Complex dry->analyze

Caption: Workflow for preparing a this compound-cyclodextrin inclusion complex.

troubleshooting_logic Troubleshooting this compound Precipitation start Precipitate Observed in this compound Solution check_ph Is the pH between 4.1 and 9.8? start->check_ph adjust_ph Adjust pH to be < 4.1 or > 9.8 check_ph->adjust_ph Yes check_cd Is a cyclodextrin present? check_ph->check_cd No reassess Re-evaluate Formulation adjust_ph->reassess add_cd Add a suitable cyclodextrin (e.g., HP-β-CD) check_cd->add_cd No increase_cd Increase cyclodextrin concentration check_cd->increase_cd Yes add_cd->reassess increase_cd->reassess

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Stability of Levocabastine in Various Buffer Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the stability of levocabastine in various buffer systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for this compound stability in ophthalmic formulations?

A1: Based on formulation studies, this compound ophthalmic suspensions are typically formulated in a pH range of 6.0 to 8.0.[1][2] This range is considered satisfactory for maintaining the stability of the drug at ambient temperatures.[1]

Q2: Which buffer systems are commonly used for this compound formulations?

A2: Phosphate buffer systems, specifically those using combinations of monosodium phosphate and disodium phosphate, are utilized in commercial this compound ophthalmic suspensions to maintain the desired pH.[2]

Q3: What are the known degradation pathways for this compound under stress conditions?

A3: Forced degradation studies have shown that this compound is susceptible to degradation under certain conditions. Significant degradation has been observed under oxidative, alkaline hydrolysis, and thermal stress. While the specific degradation products are not detailed in the available literature, these findings indicate that formulators should take care to protect this compound from strong oxidizing agents, high pH environments, and elevated temperatures.

Q4: Are there any known incompatibilities between this compound and common buffer components?

A4: Currently, there is no readily available public information detailing specific incompatibilities between this compound and a wide range of buffer components. However, the use of phosphate buffers in commercial formulations suggests good compatibility with these common excipients.[2] When considering a new buffer system, it is crucial to conduct compatibility studies.

Troubleshooting Guide

Problem: I am observing rapid degradation of this compound in my buffered formulation.

Possible Cause Troubleshooting Steps
Inappropriate pH Verify the pH of your buffer system. This compound is more stable in the neutral to slightly alkaline range (pH 6-8). If your pH is outside this range, adjust it accordingly. Consider performing a pH-rate profile study to determine the optimal pH for your specific formulation.
Oxidative Degradation If your formulation contains components that could generate peroxides or other reactive oxygen species, this may be accelerating degradation. Consider adding an antioxidant to your formulation. Ensure your storage containers protect the formulation from light, which can catalyze photo-oxidation.
Thermal Instability This compound has shown susceptibility to thermal degradation. Ensure that your formulation is stored at the recommended temperature. Avoid exposure to high temperatures during manufacturing and storage.
Buffer-Catalyzed Degradation While phosphate buffers are commonly used, other buffer species could potentially catalyze the degradation of this compound. If you are using a non-standard buffer, consider switching to a phosphate-based system. It is advisable to screen several buffer types (e.g., citrate, acetate) at your target pH to identify the one that provides the best stability.
Microbial Contamination Microbial growth can alter the pH of the formulation and introduce enzymes that may degrade this compound. Ensure that your formulation contains an appropriate preservative system and is manufactured under aseptic conditions.

Quantitative Data on this compound Stability

Table 1: Illustrative Example of this compound Stability Data in Various Buffer Systems

Buffer System (0.05 M)pHTemperature (°C)Apparent First-Order Rate Constant (kobs) (day-1)Half-Life (t1/2) (days)
Phosphate6.025Data not availableData not available
Phosphate7.025Data not availableData not available
Phosphate8.025Data not availableData not available
Citrate5.025Data not availableData not available
Citrate6.025Data not availableData not available
Acetate4.025Data not availableData not available
Acetate5.025Data not availableData not available

Note: The values in this table are placeholders. Researchers should determine these values experimentally.

Experimental Protocols

Protocol for Determining the pH-Rate Profile of this compound Degradation

This protocol outlines a method for determining the degradation kinetics of this compound in various buffer systems.

1. Materials:

  • This compound hydrochloride reference standard

  • Buffer salts (e.g., sodium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate, acetic acid, sodium acetate)

  • High-purity water

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • Calibrated stability chambers or ovens

  • Validated stability-indicating HPLC method

2. Preparation of Buffer Solutions:

  • Prepare a series of buffers (e.g., phosphate, citrate, acetate) at various pH values (e.g., pH 4, 5, 6, 7, 8).

  • A typical buffer concentration for such studies is 0.05 M.

  • Ensure the pH of each buffer is accurately measured and adjusted.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • For each buffer system being tested, dilute the stock solution with the buffer to a known final concentration (e.g., 50 µg/mL).

  • Transfer aliquots of each buffered this compound solution into separate, sealed containers (e.g., amber glass vials) to protect from light.

4. Stability Study:

  • Place the samples in a stability chamber at a controlled temperature (e.g., 40°C, 50°C, 60°C for accelerated stability testing).

  • Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 28 days).

  • Immediately analyze the samples for this compound concentration using a validated stability-indicating HPLC method.

5. Data Analysis:

  • For each pH and temperature, plot the natural logarithm of the remaining this compound concentration versus time.

  • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the apparent first-order rate constant (kobs).

  • Calculate the half-life (t1/2) for each condition using the equation: t1/2 = 0.693 / kobs.

  • Plot log(kobs) versus pH to generate the pH-rate profile.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_stability Stability Testing cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (e.g., Phosphate, Citrate, Acetate) at various pH values prep_samples Prepare Buffered This compound Samples prep_buffers->prep_samples prep_levo Prepare this compound Stock Solution prep_levo->prep_samples storage Store Samples at Controlled Temperature prep_samples->storage sampling Withdraw Samples at Time Intervals storage->sampling hplc Analyze Samples by Stability-Indicating HPLC sampling->hplc data_analysis Determine Degradation Kinetics (k, t½) hplc->data_analysis ph_rate Generate pH-Rate Profile data_analysis->ph_rate

Caption: Workflow for Determining this compound Stability.

Logical_Relationship cluster_factors Factors Influencing Stability cluster_outcome Stability Outcome pH pH Stability This compound Stability pH->Stability Buffer Buffer System Buffer->Stability Temp Temperature Temp->Stability Oxidation Oxidizing Agents Oxidation->Stability

Caption: Key Factors Affecting this compound Stability.

References

Technical Support Center: Mitigating Potential Off-Target Effects of Levocabastine in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the potential off-target effects of levocabastine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and highly selective second-generation histamine H1 receptor antagonist.[1][2] Its primary function is to competitively block the binding of histamine to H1 receptors, thereby preventing the downstream signaling that leads to allergic responses.[1]

Q2: What are the known off-target effects of this compound?

The most well-characterized off-target effect of this compound is its interaction with the neurotensin receptor 2 (NTS2), where it acts as a partial agonist. This interaction is species-specific and has been observed in rat and mouse brain tissue, but not in rabbit or human brain tissue. There is limited direct evidence of this compound binding to sigma receptors or cardiac ion channels, such as the hERG channel. However, as with many small molecules, the potential for such interactions should be considered, especially at high concentrations.

Q3: At what concentrations are off-target effects of this compound likely to be observed?

Off-target effects are generally concentration-dependent. While therapeutic concentrations of this compound are typically low and associated with high selectivity for the H1 receptor, higher concentrations used in in vitro research may lead to engagement with off-target receptors like NTS2. This compound exhibits a high affinity for the NTS2 receptor, with a reported IC50 of 7 nM. Therefore, researchers using this compound in the nanomolar range should consider potential NTS2-mediated effects.

Q4: How can I determine if my experimental results are due to an off-target effect of this compound?

Several experimental strategies can help distinguish between on-target (H1 receptor-mediated) and off-target effects. These include:

  • Using a selective antagonist for the potential off-target receptor: This is a direct method to block the off-target effect and observe if the experimental outcome is reversed.

  • Employing a structurally unrelated H1 receptor antagonist: If a different H1 antagonist with a distinct chemical structure does not reproduce the observed effect, it suggests the effect may be specific to this compound's chemical structure and potentially an off-target effect.

  • Performing rescue experiments: If the effect of this compound can be reversed by co-administration of the endogenous ligand for the H1 receptor (histamine), it supports an on-target mechanism.

  • Utilizing cell lines or tissues that lack the suspected off-target receptor: If the effect of this compound is absent in these systems, it strongly implicates the off-target receptor.

Troubleshooting Guides

Issue 1: Unexpected or contradictory results in experiments using this compound.

Possible Cause: The observed effects may be mediated by this compound's partial agonism at the NTS2 receptor, particularly in rodent models.

Troubleshooting Workflow:

G A Unexpected Experimental Result with this compound B Is the experimental system of rodent origin (rat or mouse)? A->B C Consider NTS2 Receptor Involvement B->C Yes H Consider other potential off-target effects or experimental artifacts. B->H No D Perform Control Experiment with a Selective NTS2 Antagonist (e.g., NTRC 824) C->D E Does the NTS2 antagonist reverse the effect? D->E F Result is likely due to NTS2 off-target effect. E->F Yes G Result is likely H1 receptor-mediated. E->G No

Caption: Troubleshooting workflow for unexpected results.

Detailed Experimental Protocol: Control Experiment with a Selective NTS2 Antagonist

Objective: To determine if the observed effect of this compound is mediated by the NTS2 receptor.

Materials:

  • This compound

  • Selective NTS2 antagonist: NTRC 824 (commercially available) or SR 142948 (potent, but less selective NTS antagonist)

  • Experimental system (e.g., cell culture, tissue preparation)

  • Appropriate buffers and reagents for your specific assay

Procedure:

  • Determine the optimal concentration of the NTS2 antagonist: Perform a dose-response curve with the NTS2 antagonist in your experimental system to find a concentration that effectively blocks NTS2 receptors without causing non-specific effects.

  • Pre-treatment with the NTS2 antagonist: Pre-incubate your experimental system with the optimized concentration of the NTS2 antagonist for a sufficient time to ensure receptor blockade before adding this compound.

  • Co-administration of this compound and the NTS2 antagonist: Add this compound at the desired concentration in the continued presence of the NTS2 antagonist.

  • Control Groups:

    • Vehicle control (no treatment)

    • This compound alone

    • NTS2 antagonist alone

  • Data Analysis: Compare the effect of this compound in the presence and absence of the NTS2 antagonist. A significant reduction or complete reversal of the this compound-induced effect in the presence of the NTS2 antagonist indicates an NTS2-mediated off-target effect.

Quantitative Data Summary:

Treatment GroupObserved Effect (Example: % change from baseline)Interpretation
Vehicle0%Baseline
This compound (100 nM)+50%Effect of this compound
NTRC 824 (1 µM)+5%Minimal effect of antagonist alone
This compound (100 nM) + NTRC 824 (1 µM)+10%Reversal of this compound effect
Issue 2: Concern about potential cardiovascular off-target effects in non-rodent systems.

Possible Cause: While direct evidence is lacking for this compound, some second-generation antihistamines have been shown to interact with cardiac ion channels, such as the hERG K+ channel, which can lead to cardiotoxicity.

Mitigation Strategy:

G A Concern about Cardiovascular Off-Target Effects B Is the research focused on cardiac function or using high systemic concentrations? A->B C Consider direct assessment of cardiac ion channel activity. B->C Yes H This compound has a good safety profile at therapeutic topical doses. B->H No D Perform in vitro electrophysiology (e.g., patch-clamp) on hERG-expressing cells. C->D E Does this compound show significant hERG block at relevant concentrations? D->E F Potential for cardiotoxicity; interpret data with caution. E->F Yes G Low risk of hERG-mediated cardiotoxicity. E->G No

Caption: Strategy to address potential cardiac effects.

Experimental Protocol: In Vitro hERG Channel Assay

Objective: To assess the potential for this compound to block the hERG potassium channel.

Methodology:

  • Cell Line: Use a stable cell line expressing the human hERG channel (e.g., HEK293-hERG).

  • Technique: Employ manual or automated patch-clamp electrophysiology to measure hERG channel currents.

  • Procedure:

    • Establish a stable whole-cell recording from a hERG-expressing cell.

    • Apply a voltage protocol to elicit hERG currents.

    • Perfuse the cell with increasing concentrations of this compound.

    • Measure the inhibition of the hERG current at each concentration.

  • Data Analysis: Calculate the IC50 value for hERG channel block by this compound. Compare this value to the concentrations used in your primary experiments. A high IC50 value relative to the effective concentration for the H1 receptor suggests a low risk of hERG-related off-target effects.

Issue 3: Ambiguous results that cannot be attributed to H1 or NTS2 receptors.

Possible Cause: Potential interaction with other off-target proteins, such as sigma receptors. Some H1 antagonists have shown affinity for sigma receptors.

Logical Relationship Diagram:

G cluster_0 This compound cluster_1 Potential Off-Targets A Primary Target (Histamine H1 Receptor) B Neurotensin Receptor 2 (NTS2) A->B Known Interaction (Partial Agonist) C Sigma Receptors (σ1 and σ2) A->C Possible Interaction (Investigate if necessary) D Cardiac Ion Channels (e.g., hERG) A->D Possible Interaction (Low likelihood at therapeutic doses)

Caption: Potential targets of this compound.

Troubleshooting Approach:

  • Literature Review: Conduct a thorough literature search for any reported interactions of this compound or structurally similar compounds with sigma receptors.

  • Competitive Binding Assays: If there is a strong rationale, perform competitive binding assays using radiolabeled sigma-1 and sigma-2 receptor ligands to determine the binding affinity of this compound for these receptors.

  • Use of a Structurally Unrelated Compound: As a crucial control, use a structurally different H1 receptor antagonist that is known to have low affinity for sigma receptors. If this compound does not produce the same effect as this compound, it strengthens the hypothesis of a sigma receptor-mediated off-target effect for this compound.

Summary of this compound Receptor Affinities

ReceptorThis compound Affinity (IC50/Ki)ActivitySpecies SpecificityReference
Histamine H1High Affinity (Potent Antagonist)AntagonistN/A
Neurotensin 2 (NTS2)7 nM (IC50)Partial AgonistRat, Mouse
Neurotensin 2 (NTS2)No significant bindingN/ARabbit, Human

By following these guidelines and employing the appropriate control experiments, researchers can more confidently attribute the observed effects of this compound to its intended H1 receptor target and effectively mitigate the potential for misleading results due to off-target interactions.

References

Challenges in the validation of analytical methods for levocabastine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the validation of analytical methods for levocabastine.

Frequently Asked Questions (FAQs)

Q1: What are the typical challenges encountered during the development of an HPLC method for this compound?

A1: Common challenges include:

  • Peak Tailing: this compound is a basic compound, which can lead to peak tailing on silica-based C18 columns due to interactions with residual silanol groups. This can be mitigated by using a mobile phase with a suitable pH, adding a competing base to the mobile phase, or using an end-capped column.

  • Poor Solubility: this compound hydrochloride has limited solubility in certain organic solvents. Ensuring complete dissolution in the diluent and mobile phase is crucial to avoid issues with precision and accuracy.

  • Matrix Effects: When analyzing this compound in formulations like ophthalmic suspensions, excipients can interfere with the analysis. Proper sample preparation, such as extraction and filtration, is essential to minimize matrix effects.

  • Degradation: this compound can degrade under stress conditions such as acid and base hydrolysis, oxidation, and photolysis. A stability-indicating method must be able to separate the main peak from all potential degradation products.[1][2]

Q2: How can I ensure the specificity of my analytical method for this compound in the presence of its degradation products?

A2: To ensure specificity, you should perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[1][2] The chromatograms of the stressed samples should be compared with that of an unstressed sample. The method is considered specific if the this compound peak is well-resolved from all degradation product peaks, and the peak purity can be confirmed using a photodiode array (PDA) detector.

Q3: What are the recommended starting conditions for a stability-indicating RP-HPLC method for this compound?

A3: Based on published literature, a good starting point for a stability-indicating RP-HPLC method for this compound hydrochloride is:

  • Column: A cyano (CN) or a C18 column. A CN column has been shown to provide good separation.[1]

  • Mobile Phase: A mixture of an organic solvent (like ethanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate buffer at pH 3.0).

  • Detection: UV detection at a wavelength of around 210 nm or 220 nm.

  • Flow Rate: A flow rate of 1.0 to 1.2 mL/min.

Q4: What are the typical acceptance criteria for the validation of an analytical method for this compound?

A4: The acceptance criteria for method validation are generally based on ICH guidelines and are summarized in the table below.

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) ≤ 2.0%
Specificity No interference from placebo, impurities, or degradation products. Peak purity index > 0.99.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Poor peak shape (tailing or fronting) for this compound - Interaction with active sites on the column packing.- Inappropriate mobile phase pH.- Sample overload.- Use a highly deactivated (end-capped) column.- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.- Add a competing amine (e.g., triethylamine) to the mobile phase.- Reduce the sample concentration or injection volume.
Inconsistent retention times - Fluctuation in mobile phase composition.- Column temperature variation.- Inadequate column equilibration.- Pump malfunction.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.- Check the pump for leaks and ensure proper functioning.
Low recovery from ophthalmic suspension samples - Incomplete extraction of this compound from the formulation matrix.- Adsorption of the analyte to filter membranes.- Optimize the sample preparation procedure, including the choice of extraction solvent and sonication time.- Test different types of syringe filters (e.g., PTFE, PVDF) for analyte recovery.
Extra peaks in the chromatogram - Contamination from glassware, solvents, or the sample itself.- Carryover from previous injections.- Degradation of the sample in the autosampler.- Use clean glassware and high-purity solvents.- Implement a robust needle wash procedure in the autosampler method.- Ensure the stability of the sample in the chosen diluent and autosampler conditions.
Baseline noise or drift - Contaminated or improperly prepared mobile phase.- Detector lamp aging.- Air bubbles in the system.- Filter and degas the mobile phase.- Replace the detector lamp if necessary.- Purge the pump and detector to remove air bubbles.

Data Presentation

Table 1: Summary of Published RP-HPLC Method Validation Data for this compound
ParameterMethod 1Method 2
Linearity Range (µg/mL) 50 - 2000.524 - 20.96
Correlation Coefficient (r²) > 0.9990.9999
Accuracy (% Recovery) 100.1199.6
Precision (% RSD) < 2.00.16 - 0.31
LOD (µg/mL) 0.90.001896
LOQ (µg/mL) 3.0Not Reported

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound HCl

1. Chromatographic Conditions:

  • Column: Thermo Hypersil CPS (CN column) (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Ethanol: 0.05 M Ammonium Acetate (pH 3.0) (40:60, v/v)

  • Flow Rate: 1.2 mL/min

  • Detection Wavelength: 210 nm

  • Column Temperature: 25 °C

  • Injection Volume: 20 µL

2. Standard Solution Preparation:

  • Accurately weigh and dissolve an appropriate amount of this compound HCl reference standard in the mobile phase to obtain a concentration of 100 µg/mL.

3. Sample Preparation (Ophthalmic Suspension):

  • Shake the ophthalmic suspension well.

  • Transfer 2 mL of the suspension into a 10 mL volumetric flask.

  • Add approximately 4 mL of the diluent (mobile phase) and sonicate for 5 minutes to ensure complete dissolution.

  • Dilute to volume with the diluent.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

4. Forced Degradation Studies:

  • Acid Hydrolysis: Treat the drug solution with 1 M HCl at 80 °C for 2 hours.

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 80 °C for 2 hours.

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug to 100 °C for 24 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Mandatory Visualizations

Troubleshooting_Workflow start Problem Encountered (e.g., Peak Tailing) check_method Review Method Parameters (Column, Mobile Phase, pH) start->check_method check_system Inspect HPLC System (Pump, Injector, Detector) start->check_system check_sample Evaluate Sample Preparation (Solubility, Filtration) start->check_sample solution1 Optimize Mobile Phase (Adjust pH, Additive) check_method->solution1 solution2 Perform System Maintenance (Purge, Check for Leaks) check_system->solution2 solution3 Refine Sample Prep (Change Solvent, Filter Type) check_sample->solution3 end_ok Problem Resolved solution1->end_ok end_nok Consult Senior Scientist solution1->end_nok solution2->end_ok solution2->end_nok solution3->end_ok solution3->end_nok

Caption: Troubleshooting workflow for HPLC analysis of this compound.

Analytical_Method_Validation_Process start Method Development specificity Specificity (Forced Degradation) start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability end Validated Method system_suitability->end

Caption: Process flow for analytical method validation of this compound.

References

Levocabastine Delivery in Animal Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the delivery of levocabastine in animal research.

Troubleshooting Guides

Issue 1: Inconsistent results with ophthalmic administration of this compound suspension.

Potential Cause Troubleshooting Step Rationale
Improper Suspension Ensure the this compound microsuspension is vigorously shaken before each use.[1]This compound is formulated as a microsuspension, and uniform distribution of the active ingredient is crucial for consistent dosing.
Inaccurate Dosing Use a calibrated micropipette to administer a precise volume (e.g., 10-20 µL for rabbits) directly onto the cornea, avoiding contact with the eyelids.Standard eye drop bottles can deliver variable drop sizes. Precise, calibrated volumes ensure dose consistency across animals.
Rapid Clearance Consider formulating this compound in a viscosity-enhancing vehicle or an in-situ gelling system.Increased viscosity prolongs the contact time of the drug with the ocular surface, potentially improving absorption and efficacy.
Contamination Use sterile techniques for administration and handle the suspension bottle with care to avoid contamination.[1]Contamination can lead to eye infections and confound experimental results.

Issue 2: Low or variable bioavailability after oral administration.

Potential Cause Troubleshooting Step Rationale
Poor Solubility Formulate this compound with a solubilizing agent, such as a cyclodextrin, to create an aqueous solution or a more stable suspension.[2]This compound is hydrophobic with limited water solubility, which can hinder its absorption in the gastrointestinal tract.[2]
Improper Gavage Technique Ensure the gavage needle is of the correct size and length for the animal model and is inserted gently into the esophagus, not the trachea.[3]Incorrect gavage technique can lead to aspiration, injury, and inaccurate dosing.
Food Effects Administer this compound to fasted animals to minimize variability in absorption.The presence of food in the stomach can alter drug absorption and bioavailability.
Presystemic Metabolism While this compound undergoes minimal metabolism, consider co-administration with metabolism inhibitors if investigating specific metabolic pathways.This is generally not a major issue for this compound but can be a factor in specific experimental designs.

Issue 3: Signs of irritation at the administration site (ocular or nasal).

Potential Cause Troubleshooting Step Rationale
Formulation Excipients If using a custom formulation, ensure all excipients are non-irritating and used at appropriate concentrations. The commercial formulation contains benzalkonium chloride, which can cause irritation with frequent use.Some preservatives and other excipients can cause local irritation, leading to inflammation and affecting experimental outcomes.
pH of the Formulation Adjust the pH of the formulation to be within a physiologically tolerated range (typically 6.0-8.0 for ophthalmic use).Non-physiological pH can cause discomfort and irritation.
Mechanical Irritation For intranasal administration, use a fine-mist atomizer to deliver the suspension and avoid large droplets. For ophthalmic administration, avoid touching the cornea with the applicator tip.Mechanical injury during administration can cause inflammation and confound results.
High Concentration If using a custom formulation, consider reducing the concentration of this compound if irritation is observed.Higher concentrations may increase the risk of local irritation.

Frequently Asked Questions (FAQs)

Q1: What are the standard delivery methods for this compound in animal research?

A1: The most common delivery methods for this compound in animal research are topical, including ophthalmic (eye drops) and intranasal administration, reflecting its clinical use. Oral gavage and intravenous administration have also been used in toxicological and pharmacokinetic studies.

Q2: How can I improve the solubility of this compound for my experiments?

A2: this compound hydrochloride has poor water solubility. To improve solubility, you can:

  • Use co-solvents: Dimethylsulfoxide (DMSO), N,N-dimethylformamide, and methanol can dissolve this compound. However, their use in vivo should be carefully considered due to potential toxicity.

  • Formulate with cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, significantly increasing its aqueous solubility.

  • Adjust pH: this compound's solubility is pH-dependent, with increased solubility outside the pH range of 4.1 to 9.8.

Q3: What are the expected pharmacokinetic parameters of this compound after topical administration in animals?

A3: After topical administration, systemic absorption of this compound is generally low. In rabbits receiving chronic ophthalmic instillations, steady-state plasma concentrations were in the nanogram per milliliter (ng/mL) range. Following intranasal application, the systemic bioavailability is estimated to be between 60-80%.

Q4: Are there advanced delivery systems available to prolong the release of this compound?

A4: Yes, several advanced delivery systems are being explored to provide sustained release of this compound. These include:

  • In-situ gelling systems: These are liquid formulations that transform into a gel upon instillation into the eye, triggered by temperature or ions in the tear fluid. This increases the residence time of the drug on the ocular surface.

  • Nanoparticle formulations: Encapsulating this compound in nanoparticles may improve its solubility and prolong its release profile.

Q5: What are the common signs of ocular irritation in rabbits following this compound administration?

A5: Signs of ocular irritation in rabbits can include conjunctival redness (hyperemia), swelling (chemosis), and discharge. In some cases, a crimson-red or beefy-red appearance of the conjunctiva may be observed. It is important to monitor animals for these signs, especially when using new formulations or frequent dosing schedules.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound with Different Delivery Methods in Animal Models

Animal Model Delivery Method Dose Bioavailability (%) Peak Plasma Concentration (Cmax) Time to Peak (Tmax)
RabbitOphthalmic (chronic)0.2 mg/dayNot Reported8.7 ± 3.4 ng/mLNot Reported
RabbitOphthalmic (chronic)0.4 mg/dayNot Reported21.7 ± 18.1 ng/mLNot Reported
GeneralIntranasalNot Specified60 - 80%1.4 - 2.2 µg/L1 - 2 hours
GeneralOphthalmicNot Specified30 - 60%0.26 - 0.29 µg/L1 - 2 hours
DogOral5 - 20 mg/kgNot ReportedProportional to doseNot Reported
RatOral2.5 - 40 mg/kgNot ReportedProportional to doseNot Reported
RatIntravenous0.05 - 0.2 mg/kg100%Proportional to doseNot Reported

Data compiled from multiple sources.

Experimental Protocols

Protocol 1: Ophthalmic Administration of this compound Suspension in Rabbits

  • Animal Preparation: Acclimatize New Zealand White rabbits to handling and restraint.

  • Formulation Preparation: Vigorously shake the 0.05% this compound ophthalmic microsuspension to ensure homogeneity.

  • Dosing:

    • Gently restrain the rabbit.

    • Using a calibrated micropipette, draw up the desired volume (e.g., 20 µL).

    • Carefully retract the lower eyelid to form a conjunctival sac.

    • Instill the suspension into the conjunctival sac, avoiding contact of the pipette tip with the eye.

    • Gently hold the eyelids closed for a few seconds to aid distribution.

  • Observation: Monitor the animal for signs of irritation (redness, swelling, discharge) at regular intervals post-administration.

Protocol 2: Intranasal Administration of this compound Suspension in Mice

  • Animal Preparation: Anesthetize the mouse using a suitable anesthetic agent (e.g., isoflurane).

  • Formulation Preparation: Thoroughly vortex the this compound suspension.

  • Dosing:

    • Position the anesthetized mouse in a supine position.

    • Using a micropipette with a fine tip, instill a small volume (e.g., 5-10 µL per nostril) of the suspension onto the nares.

    • Allow the animal to inhale the droplets. Administer the total dose in small aliquots to prevent aspiration.

  • Recovery and Observation: Monitor the mouse until it has fully recovered from anesthesia. Observe for any signs of respiratory distress.

Protocol 3: Oral Gavage of this compound Suspension in Rats

  • Animal Preparation: Fast the rat overnight (with access to water) to ensure an empty stomach.

  • Formulation Preparation: Ensure the this compound suspension is well-mixed.

  • Dosing:

    • Gently restrain the rat.

    • Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion depth for the gavage needle.

    • Insert a flexible, ball-tipped gavage needle into the mouth and gently advance it down the esophagus to the pre-measured depth. Do not force the needle.

    • Slowly administer the suspension.

    • Gently remove the gavage needle.

  • Observation: Return the rat to its cage and monitor for any signs of distress or regurgitation.

Mandatory Visualizations

Levocabastine_Workflow cluster_formulation Formulation Preparation cluster_administration Administration Route cluster_evaluation Evaluation F1 This compound Microsuspension A1 Ophthalmic Instillation F1->A1 Standard A2 Intranasal Instillation F1->A2 Standard A3 Oral Gavage F1->A3 Standard F2 Improved Formulation (e.g., with Cyclodextrin or In-situ Gel) F2->A1 Improved F2->A2 Improved F2->A3 Improved E1 Pharmacokinetic Analysis (Blood/Tissue Samples) A1->E1 E2 Efficacy Assessment (e.g., Allergic Model) A1->E2 E3 Toxicity/Irritation (Clinical Observation) A1->E3 A2->E1 A2->E2 A2->E3 A3->E1 A3->E2 A3->E3

Caption: Experimental workflow for this compound delivery in animal research.

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) Activation DAG->PKC Response Allergic Response (e.g., Inflammation, Vasodilation) Ca2->Response PKC->Response

Caption: this compound's mechanism of action via the H1 receptor signaling pathway.

References

Troubleshooting issues with levocabastine quantification using HPLC.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the quantification of levocabastine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the HPLC analysis of this compound, presented in a question-and-answer format.

Q1: Why am I observing peak tailing for my this compound peak?

A1: Peak tailing for this compound, a basic compound, is a frequent issue in reverse-phase HPLC. This compound has two pKa values, approximately 3.1 and 9.7. At mid-range pH values, interactions between the protonated amine groups on this compound and acidic residual silanol groups on the silica-based column packing material can occur, leading to tailing[1].

Troubleshooting Steps:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0) ensures that the this compound molecule is fully protonated and minimizes interactions with silanol groups[2][3]. Using a buffered mobile phase is crucial to maintain a consistent pH.

  • Use an End-Capped Column: Employ a modern, well-end-capped C18 or similar column to reduce the number of available free silanol groups.

  • Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites and improve peak shape.

  • Check for Column Overload: Injecting a sample that is too concentrated can lead to peak tailing. Try diluting your sample and reinjecting.

Q2: My this compound peak is showing fronting. What could be the cause?

A2: Peak fronting is less common than tailing for basic compounds but can occur due to several factors.

Troubleshooting Steps:

  • Sample Solvent Incompatibility: this compound has low aqueous solubility, especially between pH 4.1 and 9.8. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak. It is always best to dissolve the sample in the mobile phase itself.

  • Column Overload: Injecting too large a volume of the sample can also lead to peak fronting. Consider reducing the injection volume.

  • Column Degradation: A void at the head of the column can cause peak distortion, including fronting. This may necessitate column replacement.

Q3: The retention time for my this compound peak is shifting between injections. Why is this happening?

A3: Retention time instability can be caused by a variety of factors related to the HPLC system, mobile phase, or column.

Troubleshooting Steps:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. Any drift in the mobile phase composition will affect retention times.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH adjustments, can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate pH measurement.

  • Pump Issues: Fluctuations in the pump flow rate or improper solvent mixing in a gradient system can cause retention time variability. Check the pump for leaks and ensure proper functioning.

  • Temperature Fluctuations: Column temperature can impact retention time. Using a column oven will provide a stable temperature environment.

  • Sample Matrix Effects: If analyzing complex samples, matrix components can accumulate on the column and affect retention. Implement a robust sample preparation method to clean up the sample.

Q4: I am experiencing a loss of sensitivity or no peak at all for this compound. What should I check?

A4: A complete loss of signal or a significant decrease in sensitivity can be alarming. Here are some potential causes:

Troubleshooting Steps:

  • Sample Preparation Issues: this compound may precipitate out of solution if the sample diluent is not appropriate, given its low aqueous solubility. Ensure the sample remains fully dissolved. Sonication can aid in dissolution. For ophthalmic suspensions, proper extraction is key.

  • Injector Problems: A leak in the injector or a blocked sample loop can prevent the sample from reaching the column.

  • Detector Settings: Verify that the UV detector is set to an appropriate wavelength for this compound, typically around 210-230 nm. Also, check the lamp status.

  • Degradation of this compound: this compound can degrade under certain stress conditions such as strong acid, base, or oxidative environments. Ensure proper storage and handling of standard and sample solutions. Forced degradation studies can help identify potential degradation products.

Quantitative Data Summary

The following tables summarize typical experimental parameters for this compound quantification using HPLC, compiled from various published methods.

Table 1: HPLC Chromatographic Conditions for this compound Analysis

ParameterMethod 1Method 2Method 3
Column Thermo Hypersil CPS (CN), 150 x 4.6 mm, 5 µmShimazu ODS, 150 x 4.6 mmHypersil BDS C18, 250 x 4.6 mm, 5 µm
Mobile Phase Ethanol:Ammonium Acetate (pH 3.0; 0.05M) (40:60, v/v)Acetonitrile:0.015 mmol/L Tetrabutylammonium hydrogen sulfate (22:78, v/v)Phosphate buffer (pH 7.0):Acetonitrile (40:60, v/v)
Flow Rate 1.2 mL/minNot Specified1 mL/min
Detection Wavelength 210 nm220 nm230 nm
Column Temperature 25 °C25 °CNot Specified

Experimental Protocols

This section provides a detailed methodology for a typical HPLC analysis of this compound.

Standard Solution Preparation:

  • Accurately weigh approximately 25 mg of this compound HCl Reference Standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable diluent (e.g., the mobile phase).

  • From this stock solution, perform serial dilutions to prepare working standards of desired concentrations (e.g., 50-200 µg/mL).

Sample Preparation (from Ophthalmic Suspension):

  • Thoroughly shake the ophthalmic suspension to ensure homogeneity.

  • Accurately transfer a volume of the suspension equivalent to a known amount of this compound into a volumetric flask.

  • Add a portion of the diluent and sonicate for approximately 5-10 minutes to ensure complete dissolution and extraction.

  • Dilute to the final volume with the diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate key workflows and logical relationships in troubleshooting and performing this compound HPLC analysis.

Troubleshooting_Workflow start Start: Peak Problem Observed peak_shape Identify Peak Shape Issue start->peak_shape retention_time Retention Time Shift? start->retention_time sensitivity Loss of Sensitivity? start->sensitivity tailing Peak Tailing peak_shape->tailing Asymmetric (tail) fronting Peak Fronting peak_shape->fronting Asymmetric (front) solution_rt Equilibrate Column Check Mobile Phase Prep Inspect Pump retention_time->solution_rt solution_sensitivity Check Sample Prep (Solubility) Inspect Injector & Detector Consider Degradation sensitivity->solution_sensitivity solution_tailing Adjust pH (lower) Use End-capped Column Add Competing Base Check for Overload tailing->solution_tailing solution_fronting Check Sample Solvent Reduce Injection Volume Inspect Column fronting->solution_fronting end Problem Resolved solution_tailing->end solution_fronting->end solution_rt->end solution_sensitivity->end

Caption: Troubleshooting workflow for common HPLC issues with this compound.

HPLC_Method_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis mobile_phase Mobile Phase Preparation equilibration Column Equilibration mobile_phase->equilibration sample_prep Sample Preparation injection Sample/Standard Injection sample_prep->injection standard_prep Standard Preparation standard_prep->injection equilibration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

References

Investigating mechanisms of levocabastine resistance in cell lines.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating mechanisms of levocabastine resistance in cell lines. While this compound is a potent and selective H1-receptor antagonist, and widespread cellular resistance has not been extensively documented in the literature, this guide is designed to proactively address potential challenges based on established principles of drug resistance.

Frequently Asked Questions (FAQs)

Q1: My cell line is showing decreased sensitivity to this compound. What are the potential mechanisms of resistance?

A1: Based on known mechanisms of drug resistance to other small molecules, potential reasons for decreased sensitivity to this compound include:

  • Target Alteration: Mutations or conformational changes in the histamine H1 receptor (H1R) could reduce the binding affinity of this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.[1][2][3][4]

  • Altered Signaling Pathways: Cells may develop compensatory changes in downstream signaling pathways that bypass the effects of H1R blockade.

  • Decreased Drug Uptake: Although less common for many drugs, changes in the cell membrane composition or function could potentially reduce the passive diffusion of this compound into the cell.

  • Drug Sequestration: this compound could be sequestered in cellular compartments, such as lysosomes, preventing it from reaching its target receptor.

Q2: How can I determine if my resistant cell line has altered H1 receptor expression?

A2: You can assess H1 receptor expression at both the mRNA and protein levels.

  • Quantitative PCR (qPCR): To quantify HRH1 gene expression.

  • Western Blotting: To measure the total amount of H1 receptor protein.

  • Flow Cytometry or Immunofluorescence: To assess the level of H1 receptor on the cell surface, which is the site of this compound's action.

A decrease in H1 receptor expression could explain the reduced sensitivity.

Q3: What is the first step to investigate if increased drug efflux is the cause of resistance?

A3: A good first step is to perform a cell viability assay with this compound in the presence and absence of a known broad-spectrum ABC transporter inhibitor, such as verapamil or cyclosporin A. If the sensitivity to this compound is restored in the presence of the inhibitor, it strongly suggests that drug efflux is a contributing factor.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays.
  • Possible Cause 1: Suboptimal cell seeding density.

    • Solution: Perform a growth curve for your specific cell line to determine the optimal seeding density that ensures cells are in the exponential growth phase for the duration of the drug treatment.[5]

  • Possible Cause 2: this compound precipitation.

    • Solution: Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level (typically <0.5%). Visually inspect the media for any signs of precipitation after adding the drug.

  • Possible Cause 3: Inconsistent incubation times.

    • Solution: Adhere strictly to the planned incubation times for drug exposure. Use a multi-channel pipette for simultaneous addition of reagents to minimize timing variability across the plate.

Problem 2: No significant difference in this compound accumulation between sensitive and resistant cells.
  • Possible Cause 1: The drug uptake/efflux assay is not sensitive enough.

    • Solution: Optimize the assay parameters. This could involve increasing the concentration of the fluorescent substrate (if using a competitive assay), extending the incubation time, or ensuring that the cells are washed thoroughly with ice-cold buffer to stop transport.

  • Possible Cause 2: Efflux is not the primary mechanism of resistance.

    • Solution: If you have ruled out technical issues with the assay, it is likely that other resistance mechanisms are at play. Proceed to investigate target alterations or changes in downstream signaling pathways.

Quantitative Data Summary

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineThis compound IC50 (nM)This compound + Verapamil (10 µM) IC50 (nM)Fold Resistance
Sensitive (Parental)15 ± 2.113 ± 1.81.0
Resistant180 ± 15.325 ± 3.512.0

IC50 values were determined using an MTT assay after 72 hours of drug exposure. Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for ABCB1 (P-glycoprotein) Expression
  • Protein Extraction: Lyse sensitive and resistant cells with RIPA buffer containing protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 (P-gp) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the ABCB1 signal to the loading control to compare its expression between sensitive and resistant cells.

Protocol 3: Rhodamine 123 Efflux Assay
  • Cell Preparation: Harvest and resuspend cells in a suitable buffer (e.g., phenol red-free medium).

  • Dye Loading: Incubate the cells with Rhodamine 123 (a fluorescent substrate of P-gp) for a specified time (e.g., 30-60 minutes) at 37°C to allow for dye accumulation.

  • Efflux Initiation: Wash the cells to remove excess dye and resuspend them in fresh, warm medium. To test the effect of this compound or inhibitors, add them to the medium at this stage.

  • Time-Course Measurement: Take aliquots of the cell suspension at different time points (e.g., 0, 30, 60, 90, 120 minutes) and place them on ice to stop the efflux.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells at each time point using a flow cytometer. A faster decrease in fluorescence in the resistant cells compared to the sensitive cells indicates increased efflux.

Visualizations

Levocabastine_Action_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates This compound This compound This compound->H1R Blocks Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Response Allergic Response Ca_PKC->Response Resistance_Mechanisms cluster_outside Extracellular cluster_cell Cell cluster_membrane Membrane cluster_inside Intracellular Levocabastine_out This compound Levocabastine_in This compound Levocabastine_out->Levocabastine_in Uptake H1R H1 Receptor (Target) H1R->H1R Mutation (Altered Binding) Signaling Downstream Signaling H1R->Signaling ABC_Transporter ABC Transporter (e.g., P-gp) ABC_Transporter->Levocabastine_out Efflux Levocabastine_in->H1R Binding Levocabastine_in->ABC_Transporter Binding to transporter Response Cellular Response Signaling->Response Troubleshooting_Workflow Start Decreased this compound Sensitivity Observed Efflux_Assay Perform Viability Assay with ABC Transporter Inhibitor Start->Efflux_Assay Restored Sensitivity Restored? Efflux_Assay->Restored Efflux_Mechanism Investigate Efflux: - Western Blot for ABC Transporters - Rhodamine 123 Efflux Assay Restored->Efflux_Mechanism Yes Target_Mechanism Investigate Target Alteration: - H1R Sequencing - H1R Expression (qPCR, Western) Restored->Target_Mechanism No Signaling_Mechanism Investigate Signaling Bypass: - Phospho-protein arrays - Downstream pathway analysis Target_Mechanism->Signaling_Mechanism No Alteration Found

References

Dosage adjustments for levocabastine in models with renal impairment.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding dosage adjustments for levocabastine in experimental models of renal impairment.

Frequently Asked Questions (FAQs)

Q1: What is the primary elimination pathway for this compound and how does renal impairment affect it?

This compound is predominantly cleared from the body by the kidneys.[1] Approximately 70% of the parent drug is recovered unchanged in the urine.[1][2] Hepatic metabolism is minimal, mainly involving ester glucuronidation to form an acylglucuronide, which accounts for about 10% of the dose excreted in the urine.[2][3]

In the presence of renal insufficiency, the elimination of this compound is significantly prolonged. Studies in patients with renal impairment have shown a substantial increase in the terminal half-life of orally administered this compound, extending from approximately 36 hours in healthy individuals to 95 hours. This impaired excretion also leads to a 56% increase in the overall drug exposure, as measured by the area under the plasma concentration-time curve (AUC).

Q2: Are dosage adjustments necessary for topical this compound formulations (nasal spray, eye drops) in subjects with renal impairment?

While systemic absorption of this compound from topical formulations is low, dosage adjustments may still be necessary, particularly with prolonged use of the nasal spray in individuals with renal disease.

  • Nasal Spray: Systemic bioavailability ranges from 60% to 80%. Due to this relatively high absorption, dose reduction should be considered in patients with renal impairment during long-term treatment.

  • Eye Drops: Systemic availability is lower, ranging from 30% to 60%. Because the plasma concentrations achieved are extremely low, a dosage adjustment for the eye drops is considered unlikely to be required in patients with renal impairment.

Q3: What are the key pharmacokinetic parameters of this compound that are altered in renal insufficiency?

Studies on orally administered this compound in patients with renal insufficiency have demonstrated significant changes in its pharmacokinetic profile compared to healthy volunteers.

Data Summary: Pharmacokinetic Alterations in Renal Impairment

Pharmacokinetic ParameterHealthy VolunteersPatients with Renal InsufficiencyPercentage ChangeReference
Terminal Half-life (t½) ~36 hours~95 hours~164% increase
Area Under the Curve (AUC) BaselineIncreased56% increase
Time to Peak Plasma Conc. (Tmax) Not specifiedIncreased-
Peak Plasma Concentration (Cmax) Not specifiedDecreased-
Urinary Excretion (unchanged) ~70% of doseReduced-

Experimental Protocols

Protocol: Assessing this compound Pharmacokinetics in a Rodent Model of Renal Impairment

This protocol outlines a general procedure for evaluating the impact of renal impairment on the pharmacokinetics of this compound in a rat model.

1. Induction of Renal Impairment:

  • Model: 5/6 nephrectomy is a commonly used surgical model to induce chronic kidney disease (CKD). This involves the removal of the right kidney and ligation of two out of three branches of the left renal artery.

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane).

    • Perform a midline abdominal incision to expose the kidneys.

    • Carefully dissect and remove the right kidney (nephrectomy).

    • Isolate the left renal artery and ligate two of the three branches, resulting in infarction of approximately two-thirds of the left kidney.

    • Suture the incision and allow the animal to recover for a period of 4-6 weeks to allow for the development of stable CKD.

  • Verification: Monitor serum creatinine and blood urea nitrogen (BUN) levels to confirm the establishment of renal impairment.

2. This compound Administration and Sampling:

  • Dosing: Administer a single dose of this compound (e.g., oral gavage or intravenous injection) to both the renal-impaired and control groups. The dose should be selected based on previously established therapeutic ranges.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours) via a cannulated vessel (e.g., jugular vein).

  • Urine Collection: House animals in metabolic cages to allow for the collection of urine over specified intervals to measure the excretion of unchanged this compound.

3. Bioanalytical Method:

  • Sample Preparation: Process plasma and urine samples to extract this compound. This may involve protein precipitation or solid-phase extraction.

  • Quantification: Use a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to determine the concentration of this compound in the biological samples.

4. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, clearance (CL), volume of distribution (Vd), and elimination half-life (t½).

  • Compare the pharmacokinetic profiles between the renal-impaired and control groups to determine the impact of renal impairment on this compound disposition.

Visualizations

experimental_workflow cluster_setup Model Setup cluster_dosing Experiment cluster_analysis Analysis cluster_outcome Outcome Induction Induction of Renal Impairment (e.g., 5/6 Nephrectomy) Dosing This compound Administration Induction->Dosing Control Control Group (Sham Operation) Control->Dosing Sampling Serial Blood and Urine Collection Dosing->Sampling Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis Comparison Comparison of PK Parameters PK_Analysis->Comparison

Caption: Experimental workflow for assessing this compound pharmacokinetics in a renal impairment model.

levocabastine_pathway cluster_absorption Administration & Absorption cluster_distribution Distribution & Metabolism cluster_excretion Excretion Admin This compound (Oral/Topical) Systemic Systemic Circulation Admin->Systemic Tissues Target Tissues (H1-Receptor Blockade) Systemic->Tissues Liver Liver (Minimal Metabolism) Acylglucuronide Formation Systemic->Liver Kidney Kidney (Major Pathway) Systemic->Kidney Feces Feces (~20% Unchanged Drug) Systemic->Feces Liver->Kidney Urine Urine (~70% Unchanged Drug) Kidney->Urine

Caption: Simplified overview of this compound's pharmacokinetic pathway.

References

Validation & Comparative

A Comparative Analysis of Levocabastine and Azelastine in Allergic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological and clinical performance of two prominent topical antihistamines, levocabastine and azelastine, used in the management of allergic rhinitis and conjunctivitis. The information presented is collated from a range of preclinical and clinical studies to support research and development in the field of allergy and immunology.

Mechanism of Action: A Tale of Two Antihistamines

This compound and azelastine both exert their primary therapeutic effect through the blockade of the histamine H1 receptor. However, their pharmacological profiles exhibit key differences, particularly in their interaction with mast cells and other inflammatory mediators.

This compound is characterized as a potent and highly selective second-generation H1-receptor antagonist.[1][2][3][4] Its primary mechanism involves competitive binding to H1 receptors on effector cells, thereby preventing histamine from eliciting its pro-inflammatory effects.[2] While some studies suggest this compound can inhibit the release of chemical mediators from mast cells, this effect is generally considered less pronounced than its direct antihistaminic activity and may require higher concentrations.

Azelastine , in contrast, is recognized for its dual mechanism of action. It is a potent H1-receptor antagonist and also functions as a mast cell stabilizer, effectively inhibiting the release of histamine and other pre-formed and newly synthesized inflammatory mediators, such as leukotrienes and cytokines, from mast cells. This broader spectrum of activity suggests that azelastine may interfere with both the early and late phases of the allergic response.

Mechanism_of_Action cluster_0 This compound cluster_1 Azelastine Levo This compound Levo_H1 H1 Receptor Antagonism Levo->Levo_H1 Potent & Selective Aze Azelastine Aze_H1 H1 Receptor Antagonism Aze->Aze_H1 Aze_Mast Mast Cell Stabilization Aze->Aze_Mast Aze_Inflam Inhibition of Other Inflammatory Mediators Aze->Aze_Inflam Histamine_Release_Assay Start Isolate Mast Cells (e.g., Rat Peritoneal) Preincubation Pre-incubate with This compound or Azelastine Start->Preincubation Stimulation Stimulate with Secretagogue (e.g., Compound 48/80, Antigen) Preincubation->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Centrifugation Centrifuge to separate cells and supernatant Incubation->Centrifugation Measurement Measure histamine in supernatant (e.g., Fluorometry) Centrifugation->Measurement End Calculate % Inhibition and IC50 Measurement->End

References

A Comparative Efficacy Analysis of Levocabastine and Olopatadine for Allergic Conjunctivitis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

North Andover, MA – November 28, 2025 – In the landscape of therapeutic options for allergic conjunctivitis, two prominent agents, levocabastine and olopatadine, have demonstrated significant efficacy. This guide provides an in-depth, objective comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these compounds.

Executive Summary

Olopatadine, a dual-action agent, consistently exhibits superior clinical efficacy in reducing ocular itching and redness compared to this compound, a potent H1 receptor antagonist. This enhanced performance is attributed to its dual mechanism of action: potent histamine H1 receptor antagonism and stabilization of mast cells. While both drugs are effective in managing the symptoms of allergic conjunctivitis, olopatadine's broader pharmacological profile appears to confer a clinical advantage in both the onset and overall suppression of the allergic response.

Quantitative Data Comparison

The following tables summarize the key pharmacodynamic and clinical efficacy parameters of this compound and olopatadine.

Pharmacodynamic ParameterThis compoundOlopatadineReference
H1 Receptor Binding Affinity (Ki) Not directly compared in the same study31.6 nM[1]
Mast Cell Stabilization (IC50) Not well-established as a primary mechanism559 µM (Histamine release)[1], 13.1 µM (TNFα release)[2][1][2]
Inhibition of Eosinophil Infiltration (IC50) 585 µM (VLA-4 binding), 772 µM (VCAM-1 adhesion)Not directly measured with an IC50, but shown to inhibit eosinophil adhesion
Clinical Efficacy (Conjunctival Allergen Challenge Model)This compound 0.05%Olopatadine 0.1%p-valueReference
Ocular Itching (3 & 10 min post-challenge) Less effectiveSignificantly lower scores< 0.001
Ocular Redness (3, 10 & 20 min post-challenge) Less effectiveSignificantly lower scores< 0.0001
Patient Comfort (Discomfort upon instillation) 26.5% of subjects reported discomfort4.41% of subjects reported discomfortN/A

Mechanism of Action

This compound is a highly potent and selective histamine H1 receptor antagonist. It competitively binds to H1 receptors on conjunctival epithelial cells and blood vessels, effectively blocking the action of histamine, a primary mediator of allergic symptoms such as itching and redness. Its mechanism is primarily focused on antagonizing the effects of already-released histamine.

Olopatadine exhibits a dual mechanism of action. Firstly, it is a potent and selective histamine H1 receptor antagonist. Secondly, it functions as a mast cell stabilizer, inhibiting the release of histamine and other pro-inflammatory mediators (e.g., tryptase, PGD2, TNFα) from human conjunctival mast cells. This dual action not only blocks the effects of histamine but also prevents its release, leading to a more comprehensive and sustained control of the allergic cascade.

Signaling Pathways

The primary signaling pathway targeted by both this compound and olopatadine is the histamine H1 receptor pathway.

G Histamine H1 Receptor Signaling Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Symptoms Allergic Symptoms (Itching, Redness, Swelling) Ca_release->Allergic_Symptoms PKC->Allergic_Symptoms This compound This compound This compound->H1R Antagonizes Olopatadine Olopatadine Olopatadine->H1R Antagonizes

Caption: Histamine H1 Receptor Signaling Pathway and Antagonism.

Olopatadine's additional mechanism of mast cell stabilization is crucial in preventing the initiation of this pathway.

G Olopatadine's Mast Cell Stabilizing Action Allergen Allergen IgE IgE Allergen->IgE Binds to Mast_Cell Mast Cell IgE->Mast_Cell Cross-links on Degranulation Degranulation Mast_Cell->Degranulation Activates Mediators Release of Histamine & other inflammatory mediators Degranulation->Mediators Olopatadine Olopatadine Olopatadine->Mast_Cell Stabilizes

Caption: Olopatadine's Inhibition of Mast Cell Degranulation.

Experimental Protocols

Conjunctival Allergen Challenge (CAC) Model

The Conjunctival Allergen Challenge (CAC) model is a standardized and validated method used in clinical trials to evaluate the efficacy of anti-allergic ophthalmic drugs.

Workflow:

G Conjunctival Allergen Challenge (CAC) Workflow Screening Subject Screening (History of allergic conjunctivitis, positive skin test) Baseline Baseline Allergen Challenge (Determine allergen dose that elicits a moderate reaction) Screening->Baseline Randomization Randomization (Double-masked, contralateral or parallel group design) Baseline->Randomization Drug_Admin Drug Administration (e.g., Olopatadine in one eye, This compound in the other) Randomization->Drug_Admin Allergen_Challenge Conjunctival Allergen Challenge (Instillation of predetermined allergen dose) Drug_Admin->Allergen_Challenge Evaluation Efficacy Evaluation (Assess ocular itching and redness at specific time points, e.g., 3, 10, 20 min) Allergen_Challenge->Evaluation Data_Analysis Data Analysis (Compare symptom scores between treatment groups) Evaluation->Data_Analysis

Caption: Generalized Workflow of the CAC Model.

Methodology:

  • Subject Selection: Participants with a history of allergic conjunctivitis and a positive skin test to a specific allergen (e.g., grass pollen, ragweed) are recruited.

  • Baseline Challenge: A baseline conjunctival allergen challenge is performed to determine the specific dose of allergen that elicits a moderate allergic reaction (e.g., a score of ≥ 2 on a 0-4 scale for itching and redness).

  • Drug Administration: In a randomized, double-masked fashion, subjects receive the investigational drug (e.g., olopatadine 0.1%) in one eye and the comparator (e.g., this compound 0.05%) or placebo in the contralateral eye.

  • Allergen Instillation: After a specified period (e.g., 15-30 minutes), the predetermined allergen dose is instilled into both eyes.

  • Efficacy Assessment: Ocular signs and symptoms, primarily itching and redness, are graded by both the investigator and the subject at several time points post-challenge (e.g., 3, 10, and 20 minutes).

In Vitro Mast Cell Stabilization Assay

Methodology:

  • Mast Cell Isolation: Human conjunctival mast cells are isolated from donor tissue.

  • Drug Incubation: The isolated mast cells are incubated with varying concentrations of the test compound (e.g., olopatadine).

  • Mast Cell Activation: The mast cells are then challenged with an agent that induces degranulation, such as anti-IgE antibody.

  • Mediator Quantification: The supernatant is collected, and the concentration of released mediators, such as histamine or TNFα, is quantified using techniques like enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The concentration of the drug that inhibits 50% of the mediator release (IC50) is calculated to determine its mast cell stabilizing potency.

Inhibition of Eosinophil Chemotaxis and Adhesion Assays

Methodology:

  • Eosinophil Isolation: Eosinophils are isolated from human peripheral blood.

  • Chemotaxis Assay: The ability of eosinophils to migrate towards a chemoattractant is measured in the presence or absence of the test drug using a Boyden chamber or similar apparatus.

  • Adhesion Assay: The adhesion of eosinophils to cultured human conjunctival epithelial cells or to plates coated with adhesion molecules (e.g., VCAM-1) is quantified in the presence or absence of the test drug.

  • IC50 Determination: The concentration of the drug that inhibits 50% of the eosinophil chemotaxis or adhesion is calculated.

Conclusion

The available evidence strongly suggests that while both this compound and olopatadine are effective treatments for allergic conjunctivitis, olopatadine demonstrates a superior efficacy profile. This is likely attributable to its dual mechanism of action, which not only provides immediate relief through H1 receptor antagonism but also offers a more sustained effect by stabilizing mast cells and inhibiting the release of a broad spectrum of inflammatory mediators. Furthermore, clinical studies indicate a better comfort profile for olopatadine upon instillation. For researchers and drug development professionals, olopatadine serves as a benchmark for a multi-faceted approach to treating ocular allergic disease.

References

A Comparative Analysis of Levocabastine and Terfenadine for the Treatment of Seasonal Allergies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two histamine H1 receptor antagonists, levocabastine and terfenadine, for the treatment of seasonal allergic rhinitis and conjunctivitis. The following sections present a comprehensive overview of their clinical efficacy, safety profiles, pharmacological properties, and underlying mechanisms of action, supported by experimental data from comparative clinical trials.

Clinical Efficacy

This compound, administered topically as an eye drop and nasal spray, and terfenadine, administered orally, have been compared in several clinical trials for their effectiveness in managing the symptoms of seasonal allergic rhinoconjunctivitis.

Overall, studies suggest that topical this compound is at least as effective as oral terfenadine, and in many cases superior, for the relief of both ocular and nasal symptoms.[1][2][3]

Key Efficacy Findings:

  • Ocular Symptoms: In a double-blind, parallel-group study, 88% of patients treated with this compound rated the effect on ocular symptoms as excellent or good, compared to 75% of those who received terfenadine.[4] this compound was found to be significantly more effective than terfenadine in relieving ocular itching (p = 0.02).[4]

  • Nasal Symptoms: While both treatments were satisfactory for 75% of patients regarding nasal symptoms, patient diary ratings using a visual analog scale (VAS) consistently showed better results for this compound. This compound was significantly more effective than terfenadine in alleviating sneezing, rhinorrhea, lacrimation, itching, and a burning sensation (p < 0.05).

  • High Pollen Count Days: The superiority of this compound was particularly noted on days with high pollen counts, where it was significantly more effective than terfenadine for a number of symptoms.

Efficacy OutcomeThis compoundTerfenadineReference
Patient-Rated Ocular Symptom Relief (Excellent/Good) 88%75%
Patient-Rated Nasal Symptom Relief (Satisfactory) 75%75%
Significant Superiority in Specific Symptoms Ocular itching, sneezing, rhinorrhea, lacrimation, burning sensation-
Efficacy on High Pollen Days Significantly better for a number of symptoms-

Safety and Tolerability

Both this compound and terfenadine are generally well-tolerated. However, the incidence of adverse reactions has been reported to be lower in patients receiving topical this compound compared to oral terfenadine.

Safety OutcomeThis compoundTerfenadineReference
Incidence of Adverse Reactions 31%43%

A significant safety concern associated with terfenadine is its potential for cardiotoxicity, specifically the prolongation of the QT interval, which can lead to a life-threatening cardiac arrhythmia known as Torsades de Pointes. This adverse effect is not associated with this compound.

Pharmacological Properties

PropertyThis compoundTerfenadine
Mechanism of Action Potent and selective histamine H1 receptor antagonistHistamine H1 receptor antagonist; also blocks cardiac potassium channels (hERG)
Administration Route Topical (nasal spray, eye drops)Oral
Receptor Binding Affinity (Ki) for H1 Receptor ~2 nM~2-40 nM

Experimental Protocols

The data presented is primarily derived from randomized, double-blind, double-dummy, parallel-group clinical trials.

Example Experimental Protocol:

  • Study Design: A randomized, double-blind, double-dummy, parallel-group trial was conducted over an 8-week period during the birch pollen season.

  • Patient Population: 115 patients with a documented history of birch pollen allergy were enrolled.

  • Treatment Arms:

    • This compound Group: Received this compound nasal spray (two sprays per nostril, twice daily) and eye drops (one drop per eye, twice daily) along with a placebo oral tablet.

    • Terfenadine Group: Received an oral terfenadine tablet (60 mg, twice daily) along with placebo nasal spray and eye drops.

  • Efficacy Assessment:

    • Investigator Assessment: Severity of ocular and nasal symptoms was rated on a scale from 0 (absent) to 3 (severe) at baseline and at weeks 4 and 8.

    • Patient Assessment: Patients recorded the severity of their symptoms daily in a diary using a visual analog scale (VAS) from 0 (absent) to 100 (severe).

  • Rescue Medication: Xylometazoline nasal spray was permitted as rescue medication if symptoms became severe.

G cluster_this compound This compound Arm cluster_terfenadine Terfenadine Arm Levocabastine_Nasal_Spray This compound Nasal Spray (2 sprays/nostril, 2x/day) Efficacy_Assessment Efficacy Assessment (Investigator & Patient VAS Diaries) Levocabastine_Nasal_Spray->Efficacy_Assessment Levocabastine_Eye_Drops This compound Eye Drops (1 drop/eye, 2x/day) Levocabastine_Eye_Drops->Efficacy_Assessment Placebo_Tablet_L Placebo Tablet Placebo_Tablet_L->Efficacy_Assessment Terfenadine_Tablet Terfenadine Tablet (60mg, 2x/day) Terfenadine_Tablet->Efficacy_Assessment Placebo_Nasal_Spray_T Placebo Nasal Spray Placebo_Nasal_Spray_T->Efficacy_Assessment Placebo_Eye_Drops_T Placebo Eye Drops Placebo_Eye_Drops_T->Efficacy_Assessment Patients 115 Patients with Birch Pollen Allergy Randomization Randomization Patients->Randomization Randomization->Levocabastine_Nasal_Spray Randomization->Terfenadine_Tablet Rescue_Medication Rescue Medication (Xylometazoline Nasal Spray) Efficacy_Assessment->Rescue_Medication

Double-blind, double-dummy clinical trial design.

Mechanism of Action and Signaling Pathways

This compound: H1 Receptor Antagonism

This compound is a highly potent and selective antagonist of the histamine H1 receptor. In an allergic reaction, allergens trigger mast cells to release histamine. Histamine then binds to H1 receptors on various cells, initiating a signaling cascade that leads to the symptoms of allergy, such as itching, sneezing, and rhinorrhea. This compound competitively blocks the H1 receptor, preventing histamine from binding and thereby inhibiting the downstream signaling pathways.

H1_Signaling_Pathway Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell Binds to IgE on Histamine Histamine Mast_Cell->Histamine Releases H1_Receptor H1 Receptor Histamine->H1_Receptor Binds to Gq_Protein Gq Protein Activation H1_Receptor->Gq_Protein Activates This compound This compound This compound->H1_Receptor Blocks PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG IP3 & DAG Production PIP2->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Allergic_Symptoms Allergic Symptoms (Itching, Sneezing, Rhinorrhea) Ca_PKC->Allergic_Symptoms Leads to

This compound's mechanism of action.
Terfenadine: H1 Receptor Antagonism and Cardiotoxicity

Similar to this compound, terfenadine acts as a histamine H1 receptor antagonist. However, at higher concentrations, which can occur due to overdose or drug-drug interactions that inhibit its metabolism, terfenadine can also block the human Ether-à-go-go-Related Gene (hERG) potassium channels in the heart. This blockade disrupts the normal repolarization of cardiac cells, leading to a prolongation of the QT interval on an electrocardiogram and increasing the risk of Torsades de Pointes.

Terfenadine_Cardiotoxicity Terfenadine High Concentrations of Terfenadine hERG hERG K+ Channel in Cardiac Myocytes Terfenadine->hERG Blocks K_Efflux Reduced K+ Efflux hERG->K_Efflux Leads to Repolarization Delayed Cardiac Repolarization K_Efflux->Repolarization QT_Prolongation QT Interval Prolongation Repolarization->QT_Prolongation Torsades_de_Pointes Torsades de Pointes QT_Prolongation->Torsades_de_Pointes Increased risk of

References

A comparative analysis of the pharmacological profiles of levocabastine and cetirizine.

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profiles of two prominent second-generation antihistamines, levocabastine and cetirizine, reveals distinct characteristics in their receptor affinity, pharmacokinetic behavior, and clinical application. This guide provides a comprehensive comparison for researchers and drug development professionals, supported by experimental data and methodologies.

Executive Summary

This compound and cetirizine are both potent and selective histamine H1-receptor antagonists used in the management of allergic conditions.[1][2][3][4] While both are classified as second-generation antihistamines with reduced sedative effects compared to their predecessors, their pharmacological profiles present key differences.[5] Cetirizine is a systemic agent, administered orally, with a well-characterized pharmacokinetic profile leading to once-daily dosing. In contrast, this compound is primarily formulated for topical application (nasal spray and eye drops), offering a rapid onset of action at the site of allergic inflammation. This analysis delves into their receptor binding affinities, pharmacokinetic parameters, and clinical efficacy, providing a clear comparison of their pharmacological attributes.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative pharmacological parameters of this compound and cetirizine, facilitating a direct comparison of their properties.

Table 1: Receptor Binding Affinity
ParameterThis compoundCetirizineLevocetirizine (active enantiomer of Cetirizine)Reference(s)
Primary Target Histamine H1 ReceptorHistamine H1 ReceptorHistamine H1 Receptor
Kᵢ (nM) for H1 Receptor Potent and selective~6 nM~3 nM
Other Receptor Affinities Selective antagonist for neurotensin receptor subtype 2 (NTR2) (Ki of 17 nM)600-fold or greater selectivity for H1 over other receptors600-fold or greater selectivity for H1 over other receptors

Kᵢ (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Table 2: Pharmacokinetic Profile
ParameterThis compound (Topical)Cetirizine (Oral)Reference(s)
Bioavailability Nasal: 60-80%; Ocular: 30-60%>70%
Time to Peak Plasma Concentration (Tₘₐₓ) 1-2 hours~1 hour
Plasma Protein Binding ~55%88-96%
Metabolism Minimal; primarily ester glucuronidationMinimal; non-cytochrome P450-mediated
Elimination Half-life 33-40 hoursMean: 8.3 hours (range: 6.5-10 hours)
Primary Route of Excretion Urine (~70% unchanged)Urine (70-85%), Feces (10-13%)

Experimental Protocols

Histamine H1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the binding affinity of test compounds for the histamine H1 receptor.

1. Materials:

  • Membrane Preparation: Membranes from cells stably expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]mepyramine (a potent H1 antagonist).

  • Test Compounds: this compound, cetirizine, and other compounds for comparison.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • 96-well plates.

  • Liquid scintillation counter.

2. Procedure:

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [³H]mepyramine and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

Animal Model of Allergic Rhinitis

This protocol describes the induction of an allergic rhinitis model in mice to evaluate the efficacy of antihistamines.

1. Animals:

  • BALB/c mice are commonly used as they are known to mount a robust Th2-biased immune response, which is characteristic of allergic reactions.

2. Sensitization and Challenge:

  • Sensitization: Mice are sensitized by intraperitoneal injections of an allergen, such as ovalbumin (OVA), emulsified in an adjuvant like aluminum hydroxide. This is typically done on multiple days (e.g., days 0, 7, and 14).

  • Challenge: After the sensitization period, mice are challenged intranasally with the same allergen (OVA) for several consecutive days to induce allergic rhinitis symptoms.

3. Treatment:

  • Test compounds (this compound nasal spray or oral cetirizine) are administered to the mice before the allergen challenge.

4. Evaluation of Allergic Symptoms:

  • Behavioral Assessment: The frequency of sneezing and nasal rubbing is counted for a specific period after the final allergen challenge.

  • Histological Analysis: Nasal tissues are collected, sectioned, and stained (e.g., with hematoxylin and eosin) to assess for inflammatory cell infiltration, particularly eosinophils.

  • Measurement of Inflammatory Mediators: Levels of histamine, allergen-specific IgE, and cytokines (e.g., IL-4, IL-5, IL-13) can be measured in nasal lavage fluid or serum using ELISA.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Histamine Release and H1 Receptor Activation cluster_1 Antihistamine Mechanism of Action Allergen Allergen MastCell Mast Cell Allergen->MastCell Cross-linking of IgE Histamine Histamine MastCell->Histamine Degranulation H1Receptor H1 Receptor Histamine->H1Receptor Binding Gq_11 Gq/11 H1Receptor->Gq_11 Activation PLC Phospholipase C Gq_11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Symptoms Allergic Symptoms (Vasodilation, Increased Permeability, etc.) Ca_PKC->Symptoms Antihistamine This compound / Cetirizine Antihistamine->H1Receptor Competitive Antagonism Block Blockade G cluster_0 Pre-clinical Evaluation cluster_1 Clinical Evaluation ReceptorBinding Receptor Binding Assays (Determine Ki) AnimalModels Animal Models of Allergy (e.g., Allergic Rhinitis) ReceptorBinding->AnimalModels PhaseI Phase I (Safety, Pharmacokinetics in Healthy Volunteers) AnimalModels->PhaseI InVitro In Vitro Functional Assays (e.g., Mast Cell Degranulation) InVitro->AnimalModels WhealFlare Histamine-induced Wheal and Flare Test PhaseI->WhealFlare PhaseII_III Phase II/III (Efficacy and Safety in Patients) WhealFlare->PhaseII_III G cluster_0 This compound cluster_1 Cetirizine This compound Topical Administration (Nasal/Ocular) LocalAction High Local Concentration This compound->LocalAction LowSystemic Low Systemic Exposure This compound->LowSystemic RapidOnset Rapid Onset of Action LocalAction->RapidOnset Cetirizine Oral Administration SystemicDistribution Systemic Distribution Cetirizine->SystemicDistribution OnceDaily Once-Daily Dosing SystemicDistribution->OnceDaily BroadEffect Broad Effect on Allergic Symptoms (e.g., Urticaria) SystemicDistribution->BroadEffect

References

Investigating the cross-reactivity of levocabastine with other receptors.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of levocabastine's binding affinity and functional activity across its primary target, the histamine H1 receptor, and other potential off-target receptors. Experimental data has been compiled to offer a clear quantitative comparison, alongside detailed methodologies for key experiments to support further research and drug development.

Executive Summary

This compound is a potent and selective second-generation histamine H1 receptor antagonist, widely used for the topical treatment of allergic conjunctivitis and rhinitis.[1] While its clinical efficacy is primarily attributed to its high affinity for the H1 receptor, investigations into its broader pharmacological profile have revealed cross-reactivity with other receptors, notably the neurotensin receptor subtype 2 (NTR2) and, at significantly lower affinity, the very late antigen-4 (VLA-4) integrin. This guide summarizes the available binding affinity data, elucidates the associated signaling pathways, and provides standardized protocols for assessing receptor cross-reactivity.

Comparative Binding Affinity of this compound

The following table summarizes the binding affinities of this compound for various receptors, expressed as the inhibitor constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher binding affinity.

ReceptorLigand TypeKᵢ (nM)IC₅₀ (nM)SpeciesReference
Histamine H1 Receptor Antagonist1.3 ± 0.1-Rodent (Brain)[2]
Neurotensin Receptor 2 (NTR2) Antagonist177Mouse / Rat[3][4]
Very Late Antigen-4 (VLA-4) Antagonist-406,200Human[3]

Kᵢ (Inhibitor Constant): An indication of the binding affinity of a ligand to a receptor. A lower Kᵢ value signifies a higher binding affinity. IC₅₀ (Half-maximal Inhibitory Concentration): A measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Signaling Pathways

Understanding the signaling pathways associated with the receptors that this compound interacts with is crucial for predicting its potential on- and off-target effects.

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon histamine binding, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological responses associated with allergic reactions.

H1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Response Physiological Response Ca2->Response PKC->Response

Histamine H1 Receptor Signaling Pathway

Neurotensin Receptor 2 (NTR2) Signaling Pathway

The neurotensin receptor 2 (NTR2) is also a GPCR. Its activation is associated with G proteins that stimulate a phosphatidylinositol-calcium second messenger system, similar in principle to the H1 receptor pathway. This suggests that NTR2 activation can also lead to an increase in intracellular calcium levels. However, the specific G protein subtypes and downstream effectors can vary depending on the cell type and context.

NTR2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Neurotensin Neurotensin NTR2 NTR2 Neurotensin->NTR2 Binds G_protein G Protein NTR2->G_protein Activates Effector Effector Enzyme (e.g., PLC) G_protein->Effector Activates Second_Messenger Second Messenger (e.g., IP3, DAG) Effector->Second_Messenger Generates Ca2_release Ca²⁺ Release Second_Messenger->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response Experimental_Workflow Start Start: Compound of Interest (e.g., this compound) Primary_Screen Primary Screen: Radioligand Displacement Assay (Broad Receptor Panel) Start->Primary_Screen Hit_Identification Hit Identification (% Inhibition > 50% at 10 µM) Primary_Screen->Hit_Identification Dose_Response Dose-Response Curve (IC₅₀/Kᵢ Determination) Hit_Identification->Dose_Response 'Hit' Data_Analysis Data Analysis and Selectivity Profiling Hit_Identification->Data_Analysis 'No Hit' Functional_Assay Functional Assay (e.g., Calcium Flux, cAMP) Dose_Response->Functional_Assay Functional_Assay->Data_Analysis Conclusion Conclusion on Cross-Reactivity Profile Data_Analysis->Conclusion

References

Methods for analyzing the enantiomeric purity of levocabastine.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric composition of pharmaceutical compounds is a critical determinant of their therapeutic efficacy and safety. Levocabastine, a potent second-generation histamine H1 antagonist, is the therapeutically active single enantiomer. Consequently, the rigorous analysis of its enantiomeric purity is a mandatory requirement in drug development and quality control to ensure the absence of the inactive or potentially harmful dextro-enantiomer. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric purity of this compound: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Comparison of Analytical Methods

A variety of chromatographic and electrophoretic methods can be employed for the enantioselective analysis of this compound. The choice of method often depends on factors such as the required sensitivity, analysis time, and available instrumentation. Polysaccharide-based chiral stationary phases are commonly used in both HPLC and SFC for the separation of enantiomers of antihistamines and related compounds. In Capillary Electrophoresis, cyclodextrins are frequently utilized as chiral selectors.

MethodChiral Selector/Stationary PhaseKey AdvantagesKey Considerations
Chiral HPLC Polysaccharide-based CSPs (e.g., Chiralpak® series)Robust and widely available technology; High resolution and efficiency.Longer analysis times compared to SFC; Higher consumption of organic solvents.
SFC Polysaccharide-based CSPs (e.g., Chiralpak® series)Fast analysis times; Reduced solvent consumption (uses supercritical CO2); Lower backpressure.Requires specialized instrumentation; Method development can be complex.
CE Cyclodextrins (e.g., β-cyclodextrin derivatives)High separation efficiency; Minimal sample and reagent consumption; Different selectivity compared to chromatography.Lower loading capacity; Sensitivity can be lower without specialized detectors.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation and validation of analytical methods. Below are representative methodologies for the chiral analysis of this compound using HPLC, SFC, and CE.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

This method is based on the successful separation of enantiomers of related antihistamines using polysaccharide-based chiral stationary phases.

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
Mobile Phase n-Hexane / Ethanol / Diethylamine (DEA) (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 227 nm
Injection Volume 10 µL

System Suitability:

  • Resolution (Rs): ≥ 1.5 between the this compound and dextrocabastine peaks.

  • Tailing Factor (T): ≤ 2.0 for the this compound peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for six replicate injections of the standard solution.

Method 2: Supercritical Fluid Chromatography (SFC)

SFC offers a faster and more environmentally friendly alternative to HPLC for chiral separations.

Chromatographic Conditions:

ParameterCondition
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Supercritical CO2 / Methanol (80:20, v/v) with 0.1% Isopropylamine
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 225 nm
Injection Volume 5 µL

System Suitability:

  • Resolution (Rs): ≥ 2.0 between the this compound and dextrocabastine peaks.

  • Tailing Factor (T): ≤ 1.8 for the this compound peak.

  • RSD of Peak Area: ≤ 2.0% for six replicate injections.

Method 3: Capillary Electrophoresis (CE)

CE provides an alternative separation mechanism and is particularly useful for charged analytes like this compound.

Electrophoretic Conditions:

ParameterCondition
Capillary Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length)
Background Electrolyte (BGE) 50 mM Phosphate buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin
Voltage 25 kV
Temperature 25 °C
Injection Hydrodynamic injection at 50 mbar for 5 seconds
Detection UV at 214 nm

System Suitability:

  • Resolution (Rs): ≥ 1.5 between the this compound and dextrocabastine peaks.

  • Migration Time RSD: ≤ 2.0% for six replicate injections.

  • Peak Area RSD: ≤ 3.0% for six replicate injections.

Experimental Workflows

Visualizing the experimental workflow can aid in understanding the logical progression of the analytical process.

cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic/Electrophoretic Analysis cluster_data Data Processing and Analysis P1 Weigh this compound Standard/Sample P2 Dissolve in Diluent (e.g., Mobile Phase) P1->P2 P3 Sonicate to Dissolve P2->P3 P4 Dilute to Final Concentration P3->P4 A1 Equilibrate System P4->A1 Prepared Sample A2 Inject Sample/Standard A1->A2 A3 Perform Separation A2->A3 A4 Detect Analytes A3->A4 D1 Integrate Peaks A4->D1 Raw Data D2 Calculate System Suitability Parameters D1->D2 D3 Quantify Enantiomeric Purity D2->D3

General workflow for enantiomeric purity analysis.

Signaling Pathways and Logical Relationships

The choice of a specific analytical method is often guided by a logical decision-making process based on the available resources and analytical requirements.

Start Start: Need to Analyze This compound Enantiomeric Purity Decision1 Is SFC Instrumentation Available? Start->Decision1 SFC_Path Develop/Validate SFC Method Decision1->SFC_Path Yes HPLC_Path Develop/Validate Chiral HPLC Method Decision1->HPLC_Path No End Report Enantiomeric Purity SFC_Path->End Decision2 Is HPLC Resolution Sufficient? HPLC_Path->Decision2 CE_Path Develop/Validate CE Method Decision2->CE_Path No Decision2->End Yes CE_Path->End

Decision tree for method selection.

Head-to-Head Clinical Trials of Levocabastine Against Other Antihistamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical performance of levocabastine, a potent and selective histamine H1-receptor antagonist, against other commercially available antihistamines. The data presented is compiled from a range of head-to-head clinical trials to assist in research, development, and clinical positioning of anti-allergic therapies. This compound is administered topically via eye drops or nasal spray for the treatment of allergic conjunctivitis and rhinitis.[1] Its mechanism of action involves competitively blocking histamine from binding to H1 receptors, which prevents the downstream signaling cascade responsible for allergic symptoms.[2]

Efficacy in Allergic Conjunctivitis

This compound has been extensively studied in the management of allergic conjunctivitis, demonstrating comparable or superior efficacy against several other antihistamines and mast cell stabilizers.

Table 1: this compound vs. Sodium Cromoglycate for Allergic Conjunctivitis
Efficacy EndpointThis compoundSodium CromoglycatePlacebop-valueCitation
Global Therapeutic Efficacy (Excellent/Good) 87%68%63%p=0.006 (vs. Cromoglycate)[3]
Virtually Symptom-Free (≥75% of treatment) 37%6%4%p<0.01 (vs. Cromoglycate)
Virtually Symptom-Free (High Pollen Count) 33%6%4%p=0.02 (vs. Cromoglycate)
Patient-Rated Efficacy (Excellent/Good) 94%86%-Not Statistically Significant
Investigator-Rated Efficacy (Good/Excellent) 89%67%48%p=0.03 (vs. Cromoglycate)
Symptom-Free Days 53%31%34%p=0.02 (vs. Cromoglycate)
Table 2: this compound vs. Olopatadine for Allergic Conjunctivitis (Conjunctival Allergen Challenge Model)
Efficacy EndpointThis compound (0.05%)Olopatadine (0.1%)p-valueCitation
Ocular Itching Score (3 & 10 min post-challenge) HigherSignificantly Lowerp<0.001
Ocular Redness Score (All time points post-challenge) HigherSignificantly Lowerp<0.0001
Table 3: this compound vs. Ketotifen for Seasonal Allergic Conjunctivitis (SAC)
Efficacy EndpointThis compound (0.05%)Ketotifen (0.025%)Placebop-valueCitation
Responder Rate (Patient Assessment) -49.5%33.0%p<0.05 (Ketotifen vs. This compound)
Mean Composite Sign & Symptom Score (Termination) 3.342.56-p=0.02 (Ketotifen vs. This compound)

Efficacy in Allergic Rhinitis

In the treatment of allergic rhinitis, this compound nasal spray has demonstrated rapid onset of action and comparable efficacy to both topical and oral antihistamines.

Table 4: this compound vs. Azelastine for Allergic Rhinitis
Efficacy EndpointThis compound (0.05%)Azelastine (0.1%)p-valueCitation
Total Nasal Symptom Score (TNSS) Reduction from Baseline Statistically SignificantStatistically SignificantNo Significant Difference
Symptom Relief Rate (within 30 mins of first dose) HigherLower--
Global Efficacy (Physician Rated 'Very Good'/'Good') 74%90%-p<0.0001
Total Symptom Score (TSS) Reduction after 4 weeks 17.8 to 5.918.7 to 4.2--
Table 5: this compound vs. Oral Antihistamines for Allergic Rhinoconjunctivitis
Efficacy EndpointThis compound (Topical)Loratadine (Oral)p-valueCitation
Global Therapeutic Efficacy (Excellent/Good) 86%77%Not Statistically Significant
Symptom Severity ComparableComparableNot Statistically Significant
Onset of Nasal Symptom Relief (<15 mins) 36%10% (Cetirizine)p<0.001
Onset of Ocular Symptom Relief (<15 mins) 32%17% (Cetirizine)p<0.001
Nasal Symptom Relief (1 hour) 76%38% (Cetirizine)-
Ocular Symptom Relief (1 hour) 81%48% (Cetirizine)-

Experimental Protocols

The methodologies of the cited clinical trials share common features of robust clinical investigation. Below is a generalized protocol based on these studies.

Study Design: Most of the head-to-head comparisons were multicenter, randomized, double-blind, parallel-group trials. Some studies utilized a double-dummy design to maintain blinding when comparing different formulations (e.g., topical vs. oral). For allergic conjunctivitis, the conjunctival allergen challenge (CAC) model is also a common and controlled method for evaluating efficacy.

Participant Population: Participants were typically adults and children with a documented history of seasonal or perennial allergic rhinitis and/or conjunctivitis. Diagnosis was often confirmed by positive skin prick tests or specific IgE (RAST) to relevant allergens.

Interventions and Dosages:

  • This compound: Nasal spray (0.5 mg/mL, two sprays per nostril twice daily) or eye drops (0.5 mg/mL, one drop per eye twice or four times daily).

  • Comparators:

    • Sodium Cromoglycate: Eye drops (20 mg/mL, four times daily).

    • Azelastine: Nasal spray (0.1% or 1 mg/mL, one or two sprays per nostril twice daily).

    • Loratadine: Oral tablets (10 mg once daily).

    • Cetirizine: Oral tablets (10 mg once daily).

    • Olopatadine: Ophthalmic solution (0.1%).

    • Ketotifen: Ophthalmic solution (0.025%).

Efficacy Assessments:

  • Symptom Scores: Patient- and investigator-rated symptom scores were the primary efficacy endpoints. These often included a Total Nasal Symptom Score (TNSS) or Total Ocular Symptom Score (TOSS), evaluating key symptoms like itching, sneezing, rhinorrhea, nasal congestion, and tearing on a multi-point scale (e.g., 0-3 or a visual analog scale).

  • Global Efficacy: Overall therapeutic effect was assessed by both patients and investigators at the end of the treatment period, typically rated as excellent, good, moderate, or poor.

  • Onset of Action: For some studies, the time to significant symptom relief after the first dose was a key parameter.

  • Rescue Medication Use: The frequency of use of permitted rescue medications was often recorded as a secondary efficacy measure.

Safety Assessments: The incidence, type, and severity of adverse events were monitored throughout the studies.

Mandatory Visualizations

G Histamine H1 Receptor Signaling and this compound's Mechanism of Action cluster_cell Effector Cell Histamine Histamine H1_Receptor Histamine H1 Receptor (Inactive State) Histamine->H1_Receptor Binds to This compound This compound This compound->H1_Receptor Competitively Blocks H1_Receptor_Active Histamine H1 Receptor (Active State) H1_Receptor->H1_Receptor_Active Activates Gq_Protein Gq Protein H1_Receptor_Active->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Allergic_Symptoms Allergic Symptoms (Vasodilation, Increased Permeability, Itching, etc.) Ca_PKC->Allergic_Symptoms

Caption: Histamine H1 receptor signaling pathway and the antagonistic action of this compound.

G Typical Experimental Workflow for a Head-to-Head Allergic Rhinitis Clinical Trial Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Symptom Scores, etc.) Screening->Baseline Randomization Randomization Treatment_A Treatment Group A (e.g., this compound Nasal Spray) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Comparator Antihistamine) Randomization->Treatment_B Treatment_Period Treatment Period (e.g., 2-4 weeks) Treatment_A->Treatment_Period Treatment_B->Treatment_Period Baseline->Randomization Follow_Up Follow-up Assessments (e.g., Day 7, 14, 28) Treatment_Period->Follow_Up Efficacy_Analysis Primary & Secondary Efficacy Analysis Follow_Up->Efficacy_Analysis Safety_Analysis Safety & Tolerability Analysis Follow_Up->Safety_Analysis Results Results & Conclusion Efficacy_Analysis->Results Safety_Analysis->Results

Caption: A generalized workflow of a randomized, controlled clinical trial for allergic rhinitis.

References

Safety Operating Guide

Navigating the Safe Disposal of Levocabastine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of levocabastine, an antihistamine used in research and development, is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of unused, expired, or contaminated this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is vital to prevent environmental contamination and ensure a safe workplace.

Core Disposal Procedures for this compound

The primary methods for disposing of this compound, as outlined in safety data sheets (SDS), involve incineration or landfill burial under controlled conditions. It is imperative to prevent this compound from entering water systems.

Step-by-Step Disposal Guide:

  • Consult Institutional and Local Regulations: Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department and review local, state, and federal regulations regarding pharmaceutical waste.[1][2][3][4] These regulations will provide the most specific and compliant disposal pathways for your location.

  • Segregate this compound Waste: Designate a specific, clearly labeled container for this compound waste. This includes expired product, unused formulations, and any materials significantly contaminated with this compound.

  • Preferred Disposal Method - Licensed Waste Management: The recommended and most compliant method for disposal is to engage a licensed hazardous material disposal company.[5] These companies are equipped to handle pharmaceutical waste through appropriate incineration with afterburners and scrubbers or secure landfill burial.

  • Alternative Disposal (If Permitted):

    • Incineration: If your facility has a licensed incinerator, this compound can be disposed of by burning after being mixed with a suitable combustible material.

    • Landfill Burial: Disposal in a licensed landfill is another option. The material should be securely contained to prevent leaching into the environment.

  • Handling Spills:

    • Minor Spills: For small spills, avoid generating dust. Moisten the spilled powder with water before sweeping it up. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust respirator. Place the collected material in a sealed container for disposal.

    • Major Spills: In the event of a larger spill, alert personnel in the area and contact emergency responders. Wear protective clothing and prevent the spillage from entering drains or water courses. Use dry clean-up procedures and place the recovered product in sealed containers for disposal.

  • Decontaminating Empty Containers: Thoroughly decontaminate empty containers before disposal or recycling. Observe all label safeguards until the containers are cleaned and destroyed.

General Guidance for Non-Laboratory Pharmaceutical Disposal

While the above procedures are specific to laboratory settings, it's useful for professionals to be aware of general best practices for pharmaceutical disposal, which prioritize environmental safety.

  • Drug Take-Back Programs: The safest way to dispose of unwanted medications is through official drug take-back programs. These programs are often available at pharmacies or law enforcement locations.

  • Disposal in Household Trash (when no take-back is available): If a take-back program is not accessible, some medications can be disposed of in the household trash. The FDA recommends mixing the medication (do not crush tablets or capsules) with an unappealing substance like dirt, cat litter, or used coffee grounds. This mixture should then be placed in a sealed plastic bag before being thrown in the trash.

  • Flushing: The FDA maintains a "flush list" of medications that are considered particularly harmful if accidentally ingested and can be flushed down the toilet if no take-back options are available. This compound is not on this list. Flushing of medications not on this list should be avoided to prevent water contamination.

Note: No quantitative data for this compound disposal or specific experimental protocols were found in the search results. The provided information is based on procedural and regulatory guidance.

Decision-Making Workflow for this compound Disposal

The following diagram illustrates the logical steps for determining the appropriate disposal procedure for this compound in a research or laboratory environment.

G start This compound for Disposal consult_guidelines Consult Institutional EHS & Local Regulations start->consult_guidelines spill_response Spill or Contamination Event start->spill_response licensed_vendor Use Licensed Hazardous Waste Vendor consult_guidelines->licensed_vendor Preferred Method incineration Incinerate with Combustible Material in Licensed Apparatus consult_guidelines->incineration If Permitted & Equipped landfill Burial in a Licensed Landfill consult_guidelines->landfill If Permitted end Disposal Complete licensed_vendor->end incineration->end landfill->end minor_spill Minor Spill: Moisten, Sweep, Containerize for Disposal spill_response->minor_spill major_spill Major Spill: Evacuate, Alert Responders, Contain & Collect for Disposal spill_response->major_spill minor_spill->consult_guidelines major_spill->consult_guidelines

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling Levocabastine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Levocabastine, including operational and disposal plans.

This compound hydrochloride is identified as a hazardous substance that can cause skin, eye, and respiratory system irritation[1][2]. Accidental ingestion may also be harmful to your health[1]. Adherence to proper safety protocols is crucial to mitigate risks.

Personal Protective Equipment (PPE) and Safety Measures

A comprehensive approach to personal protection is necessary when handling this compound. This includes appropriate gloves, clothing, and eye and respiratory protection.

Protective EquipmentSpecifications and Recommendations
Eye Protection Wear tightly fitting safety goggles with side-shields.[3]
Hand Protection Nitrile or low-protein, powder-free latex rubber gloves are recommended. Double gloving should be considered. For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is advised. Always inspect gloves for wear and degradation before use.[1]
Skin and Body Protection For quantities up to 500 grams, a laboratory coat is suitable. For larger quantities (up to 1 kg), a disposable laboratory coat or coverall of low permeability is recommended. For manufacturing operations or quantities over 1 kg, disposable coveralls with shoe covers are necessary. In some cases, air-supplied full-body suits may be required for advanced respiratory protection.
Respiratory Protection Use in a well-ventilated area. Respirators may be necessary if engineering controls do not adequately prevent exposure. A NIOSH-approved N100 or CEN-approved FFP3 particulate respirator is recommended as a backup to local exhaust ventilation. For significant dust generation, an approved positive flow mask should be used.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect containers for damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and oxidizing agents.

  • Keep containers tightly sealed when not in use. Recommended storage temperature is below 25°C.

2. Handling and Use:

  • Always handle this compound in a well-ventilated area, such as a laboratory fume hood.

  • Avoid all personal contact, including inhalation of dust. Do not eat, drink, or smoke in the handling area.

  • Wear the appropriate PPE as detailed in the table above.

  • Wash hands thoroughly with soap and water after handling.

3. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Consult a licensed hazardous material disposal company.

  • Options for disposal may include burial in a licensed landfill or incineration with a suitable combustible material.

  • Decontaminate empty containers before disposal.

Emergency Procedures

Spill Response:

  • Minor Spills:

    • Clean up spills immediately, avoiding dust generation.

    • Wear appropriate PPE, including a dust respirator.

    • Use dry clean-up procedures. You can dampen the spill with water to prevent dusting before sweeping.

    • Collect the spilled material in a sealed container for disposal. A vacuum cleaner with a HEPA filter can also be used.

  • Major Spills:

    • Evacuate the area and alert emergency responders.

    • Wear protective clothing to control personal contact.

    • Prevent the spillage from entering drains or water courses.

    • Recover the product if possible and place it in a labeled container for disposal.

First Aid:

  • Eye Contact: Immediately flush eyes with fresh running water for several minutes, holding the eyelids open. Seek medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and flush the skin and hair with running water and soap. Seek medical attention if irritation occurs.

  • Inhalation: Remove the individual from the contaminated area to fresh air. If not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Give water to drink and seek immediate medical advice.

Diagrams for Procedural Guidance

The following diagrams illustrate the standard operating procedures for handling this compound and the emergency response for a spill.

Levocabastine_Handling_Workflow Standard Operating Procedure for this compound Handling cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Post-Handling cluster_Disposal Disposal Prep_Area Ensure Well-Ventilated Area Don_PPE Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) Prep_Area->Don_PPE Weigh_Transfer Weigh and Transfer this compound Don_PPE->Weigh_Transfer Perform_Experiment Perform Experimental Protocol Weigh_Transfer->Perform_Experiment Clean_Area Clean Work Area Perform_Experiment->Clean_Area Doff_PPE Doff PPE Correctly Clean_Area->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose of Waste in Accordance with Regulations Wash_Hands->Dispose_Waste

Caption: Workflow for safe handling of this compound.

Levocabastine_Spill_Response Emergency Response Plan for this compound Spill Spill_Identified Spill Identified Evacuate_Area Evacuate Immediate Area Spill_Identified->Evacuate_Area Alert_Supervisor Alert Supervisor and Emergency Responders Evacuate_Area->Alert_Supervisor Don_PPE Don Appropriate PPE Alert_Supervisor->Don_PPE Contain_Spill Contain Spill (Prevent spread to drains) Don_PPE->Contain_Spill Cleanup Clean Up Spill (Use dry methods, avoid dust) Contain_Spill->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Contaminated Waste Properly Decontaminate->Dispose Report Complete Incident Report Dispose->Report

Caption: Emergency response flowchart for a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levocabastine
Reactant of Route 2
Levocabastine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.